molecular formula C23H18Cl2FN5O B12415858 MsbA-IN-4

MsbA-IN-4

Cat. No.: B12415858
M. Wt: 470.3 g/mol
InChI Key: XKZLGCLQCPACAT-KFRNIWOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MsbA-IN-4 is a small molecule investigational compound that selectively targets and inhibits MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria . This transporter is responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the bacterial inner membrane, a critical step in the biogenesis of the outer membrane . By disrupting LPS transport, this compound induces cellular accumulation of LPS, leading to a loss of membrane integrity and demonstrating potent antibacterial activity, particularly against multidrug-resistant pathogens like Acinetobacter baumannii . The mechanism of action involves [Describe the specific mechanism, e.g., competitive/non-competitive binding to the substrate site, allosteric inhibition, or trapping a specific conformational state, based on available data] , effectively decoupling ATP hydrolysis from substrate transport . This makes this compound a valuable chemical tool for studying ABC transporter function, LPS biosynthesis, and for exploring novel antibiotic strategies that bypass traditional resistance mechanisms. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H18Cl2FN5O

Molecular Weight

470.3 g/mol

IUPAC Name

4-cyclopropyl-6-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]quinoline

InChI

InChI=1S/C23H18Cl2FN5O/c1-12(21-17(24)6-7-18(26)23(21)25)32-15-5-8-19-16(10-15)22(13-2-3-13)14(11-27-19)4-9-20-28-30-31-29-20/h4-13H,2-3H2,1H3,(H,28,29,30,31)/b9-4+/t12-/m0/s1

InChI Key

XKZLGCLQCPACAT-KFRNIWOLSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C4=NNN=N4)C5CC5

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC4=NNN=N4)C5CC5

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Targeting MsbA for the Development of Gram-Negative Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "MsbA-IN-4" is not a publicly recognized identifier in the scientific literature. This technical guide will therefore focus on the core target, MsbA, and utilize a well-characterized inhibitor, G907 , as a representative example to provide an in-depth overview for researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The essential ATP-binding cassette (ABC) transporter, MsbA, represents a promising target for the development of novel antibiotics. MsbA is responsible for the critical first step in lipopolysaccharide (LPS) transport, flipping the core-LPS molecule from the inner to the outer leaflet of the cytoplasmic membrane. Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, disrupting outer membrane biogenesis and ultimately causing bacterial cell death. This guide provides a comprehensive technical overview of MsbA as a drug target, focusing on the mechanism of action, in vitro and in vivo evaluation, and detailed experimental protocols relevant to the study of MsbA inhibitors like G907.

Introduction to MsbA: An Essential Gram-Negative Target

Gram-negative bacteria are characterized by an outer membrane that serves as a highly effective permeability barrier, contributing to their intrinsic resistance to many antibiotics.[1] The outer leaflet of this membrane is primarily composed of LPS.[2] The biosynthesis and transport of LPS is a complex and essential process, making the proteins involved attractive targets for new antibacterial agents.

Mechanism of Action of MsbA and Its Inhibition

The transport cycle of MsbA involves a series of conformational changes driven by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs). In its inward-facing conformation, MsbA can bind LPS from the inner leaflet of the membrane. ATP binding triggers a conformational switch to an outward-facing state, releasing the LPS into the periplasmic leaflet. Subsequent ATP hydrolysis resets the transporter to its inward-facing conformation.

Small molecule inhibitors have been developed that disrupt this cycle. The quinoline-based compound G907 is a potent and selective antagonist of MsbA.[6] Structural studies have revealed that G907 binds to a conserved transmembrane pocket of MsbA, trapping it in an inward-facing, LPS-bound state.[7][8] This action prevents the conformational changes necessary for ATP hydrolysis and LPS transport, effectively shutting down the LPS transport pathway.[7][9]

Signaling Pathway and Downstream Effects

The primary signaling pathway affected by MsbA inhibition is the LPS transport pathway itself. By blocking the initial flippase activity, MsbA inhibitors trigger a cascade of events that are detrimental to the bacterial cell.

LPS_Transport_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane cluster_inhibition LPS_synthesis LPS Synthesis (Raetz Pathway) MsbA_inward MsbA (Inward-facing) LPS_synthesis->MsbA_inward Core-LPS ATP ATP ATP->MsbA_inward MsbA_outward MsbA (Outward-facing) MsbA_inward->MsbA_outward LPS Flipping LptB2FGC LptB2FGC Complex MsbA_outward->LptB2FGC LPS Transfer LptA LptA LptB2FGC->LptA LptDE LptDE Complex LptA->LptDE OM_LPS LPS in Outer Leaflet LptDE->OM_LPS LPS Insertion Inhibitor MsbA Inhibitor (e.g., G907) Inhibitor->MsbA_inward Traps Conformation

Figure 1: The Lipopolysaccharide (LPS) Transport Pathway and Point of Inhibition.

Quantitative Data for a Representative MsbA Inhibitor: G907

The following tables summarize the available quantitative data for G907, a potent quinoline-based MsbA inhibitor.

Chemical and In Vitro Activity Data
CompoundChemical StructureTargetIC₅₀ (ATPase Assay)Antibacterial Spectrum
G907 [Image of G907 chemical structure - A quinoline derivative]E. coli MsbA18 nM[6]Active against E. coli and K. pneumoniae; reduced efficacy against P. aeruginosa.[9]
In Vitro Antibacterial Activity (MICs)
OrganismMIC (µg/mL)
Escherichia coliPotent activity reported[9]
Klebsiella pneumoniaePotent activity reported[9]
Enterobacter cloacaePotent activity reported[10]
Pseudomonas aeruginosaReduced efficacy[9]
Cytotoxicity and In Vivo Efficacy Data

Detailed public data on the cytotoxicity and in vivo efficacy of G907 are limited. However, its progression in preclinical studies suggests a viable therapeutic window. A mouse thigh infection model has been mentioned for efficacy testing of related compounds.[9]

Assay TypeCell LineIC₅₀ / CC₅₀In Vivo ModelEfficacy Metric
CytotoxicityMammalian cellsData not publicly availableMouse thigh infection[9]Data not publicly available

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel MsbA inhibitors. The following sections provide protocols for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

MIC_Workflow start Start prep_compound Prepare serial 2-fold dilutions of test compound in 96-well plate start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 2: Workflow for MIC Determination by Broth Microdilution.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[11]

MsbA ATPase Activity Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by MsbA.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

    • MsbA Preparation: Purified MsbA reconstituted into nanodiscs or proteoliposomes.

    • ATP Solution: 100 mM ATP in water.

    • Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate, and a stabilizing agent.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the purified MsbA preparation to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 2 mM.

    • Incubate at 37°C for 30 minutes.[12]

    • Stop the reaction by adding SDS.

    • Add the malachite green reagent to each well to detect the released inorganic phosphate.

    • Measure the absorbance at a wavelength of ~620-650 nm.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Cytotoxicity_Workflow start Start seed_cells Seed mammalian cells in a 96-well plate start->seed_cells incubate_cells Incubate for 24h to allow attachment seed_cells->incubate_cells add_compound Add serial dilutions of test compound incubate_cells->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MsbA Lipid Flippase Assay

This assay directly measures the ability of MsbA to translocate a fluorescently labeled lipid analogue across a membrane.

Protocol:

  • Proteoliposome Preparation: Reconstitute purified MsbA into liposomes made of E. coli lipids.

  • Fluorescent Lipid Incorporation: Incorporate a fluorescently labeled lipid (e.g., NBD-labeled phosphatidylethanolamine) into the outer leaflet of the proteoliposomes.

  • Flippase Reaction:

    • Divide the proteoliposome suspension into two aliquots.

    • To one aliquot, add ATP and an ATP-regenerating system (creatine kinase and phosphocreatine) to initiate the flippase reaction.[13] The other aliquot serves as a no-ATP control.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Fluorescence Quenching: Add a membrane-impermeable quenching agent (e.g., sodium dithionite) to both aliquots. This will quench the fluorescence of the NBD-lipid remaining in the outer leaflet.

  • Fluorescence Measurement: Measure the remaining fluorescence. The protected (unquenched) fluorescence corresponds to the amount of NBD-lipid flipped to the inner leaflet.

  • Data Analysis: Calculate the amount of lipid translocated by comparing the fluorescence in the ATP-containing sample to the control.

Conclusion

MsbA remains a highly attractive and validated target for the discovery of new antibiotics against multidrug-resistant Gram-negative pathogens. The development of potent and selective inhibitors, such as the quinoline-based compound G907, demonstrates the feasibility of targeting the LPS transport pathway. This technical guide provides a foundational understanding of the mechanism of MsbA, methods for evaluating its inhibitors, and detailed experimental protocols to aid researchers in this critical area of drug discovery. Further optimization of existing scaffolds to improve pharmacokinetic properties and in vivo efficacy will be crucial for the successful clinical development of MsbA inhibitors as a new class of Gram-negative antibiotics.

References

In-Depth Technical Guide: G907, a Potent Inhibitor of MsbA-Mediated Lipopolysaccharide Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of G907, a well-characterized inhibitor of the ATP-binding cassette (ABC) transporter MsbA, a critical component of the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria. Due to the lack of publicly available information on "MsbA-IN-4," this document focuses on G907 as a representative and potent MsbA inhibitor, for which substantial scientific data exists.

Introduction to MsbA and Lipopolysaccharide Transport

In Gram-negative bacteria, the outer membrane serves as a formidable barrier, contributing significantly to their intrinsic resistance to many antibiotics. A key component of this outer membrane is lipopolysaccharide (LPS), which is essential for bacterial viability and structural integrity. The biogenesis of the outer membrane involves the synthesis of LPS on the cytoplasmic side of the inner membrane and its subsequent transport to the outer leaflet of the outer membrane.

A crucial step in this transport pathway is the flipping of LPS from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the inner membrane. This essential process is mediated by the ABC transporter MsbA. MsbA utilizes the energy from ATP hydrolysis to drive the translocation of LPS, a mechanism that is vital for the survival of most Gram-negative bacteria. Consequently, MsbA has emerged as a promising target for the development of novel antibiotics.

G907: A Quinolone-Based MsbA Inhibitor

G907 is a potent, selective antagonist of MsbA, belonging to the quinoline class of inhibitors.[1] It has been shown to exhibit significant antimicrobial activity against various Gram-negative pathogens.

Mechanism of Action

G907 exerts its inhibitory effect by binding to a conserved transmembrane pocket of MsbA. This binding event traps the transporter in an inward-facing conformation, which is bound to LPS.[2][3][4] By locking MsbA in this state, G907 effectively prevents the conformational changes necessary for ATP hydrolysis and the subsequent release of LPS into the periplasm. This disruption of the transport cycle leads to the accumulation of LPS in the inner membrane, ultimately resulting in bacterial cell death. A secondary allosteric mechanism of antagonism involves the structural and functional uncoupling of the nucleotide-binding domains.[4]

Quantitative Data for G907

The inhibitory potency of G907 against MsbA has been quantified through various biochemical assays. The following table summarizes the available data for its activity against E. coli MsbA.

CompoundTargetAssay TypeIC50Reference
G907E. coli MsbAATPase Activity Assay18 nM[2][3]
G907E. coli MsbABiotin-PE Transport AssayComplete inhibition at 100 nM[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory activity of G907 on MsbA.

MsbA ATPase Activity Assay

The effect of G907 on the ATP hydrolysis activity of MsbA is a key measure of its inhibitory potential. A commonly used method is a coupled-enzyme colorimetric ATPase assay.

Principle: The assay measures the rate of ATP hydrolysis by MsbA by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified MsbA reconstituted in a suitable membrane environment (e.g., amphipols or nanodiscs)

  • ATP (Adenosine triphosphate)

  • PEP (Phosphoenolpyruvate)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • PK (Pyruvate kinase)

  • LDH (Lactate dehydrogenase)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, pH 7.5)

  • G907 (or other inhibitor) at various concentrations

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.

  • Add purified, reconstituted MsbA to the reaction mixture.

  • To test the inhibitor, add varying concentrations of G907 to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding MgCl2.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by MsbA.

  • Plot the rate of ATP hydrolysis against the concentration of G907 to determine the IC50 value.

In Vitro Lipopolysaccharide (LPS) Transport Assay

Directly measuring the transport of LPS across a lipid bilayer is technically challenging. A common surrogate assay utilizes a fluorescently or biotin-labeled lipid substrate, such as NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) or biotin-PE (biotinylated phosphoethanolamine), to monitor the flippase activity of MsbA.

Principle: This assay measures the ATP-dependent translocation of a labeled lipid from the outer leaflet to the inner leaflet of a proteoliposome containing reconstituted MsbA. The amount of lipid flipped to the inner leaflet is quantified by its inaccessibility to a membrane-impermeant quenching or binding agent.

Materials:

  • Purified MsbA

  • E. coli polar lipids or other suitable lipid mixture

  • Biotin-PE or NBD-PE

  • ATP and an ATP-regenerating system (e.g., creatine kinase and phosphocreatine)

  • Detergent (e.g., DDM) for reconstitution

  • Bio-Beads or dialysis cassettes for detergent removal

  • Streptavidin-phycoerythrin (for biotin-PE) or sodium dithionite (for NBD-PE)

  • Assay Buffer

  • G907 at various concentrations

Procedure:

  • Reconstitution of MsbA into Proteoliposomes:

    • Solubilize lipids and the labeled lipid (e.g., biotin-PE) in buffer with detergent.

    • Add purified MsbA to the lipid mixture.

    • Remove the detergent slowly (e.g., using Bio-Beads or dialysis) to allow the formation of proteoliposomes with MsbA incorporated.

  • Transport Assay:

    • Divide the proteoliposome suspension into aliquots.

    • Add varying concentrations of G907 to the aliquots. Include a control with no inhibitor.

    • Initiate the transport reaction by adding ATP and an ATP-regenerating system. Incubate at 37°C for a defined period.

    • Stop the reaction by placing the samples on ice.

  • Quantification of Flipped Lipid:

    • For Biotin-PE: Add streptavidin-phycoerythrin. Biotin-PE on the outer leaflet will bind to streptavidin, which can be separated from the proteoliposomes by centrifugation. The amount of biotin-PE in the pellet (flipped to the inner leaflet) can be quantified.

    • For NBD-PE: Add sodium dithionite, a membrane-impermeant quenching agent. NBD-PE on the outer leaflet will be quenched. The remaining fluorescence from the NBD-PE flipped to the inner leaflet can be measured after solubilizing the liposomes with a detergent like Triton X-100.

  • Calculate the percentage of inhibition of transport at each G907 concentration and determine the IC50.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

LPS_Transport_Pathway cluster_IM Inner Membrane Cytoplasm Cytoplasm LPS_synth LPS Synthesis Periplasm Periplasm Lpt_complex Lpt Complex LPS_inner LPS (Inner Leaflet) LPS_synth->LPS_inner Newly synthesized MsbA MsbA LPS_outer LPS (Outer Leaflet) MsbA->LPS_outer Flips across membrane (ATP-dependent) LPS_inner->MsbA Binds to LPS_outer->Lpt_complex Transferred to Outer_Membrane Outer Membrane Lpt_complex->Outer_Membrane Transported to

Caption: The lipopolysaccharide transport pathway in Gram-negative bacteria.

G907_Mechanism_of_Action cluster_MsbA_cycle MsbA Transport Cycle Inward_Open Inward-Facing (Open) LPS_Bound LPS-Bound (Inward-Facing) Inward_Open->LPS_Bound LPS Binding ATP_Bound ATP-Bound (Outward-Facing) LPS_Bound->ATP_Bound ATP Binding Hydrolysis ATP Hydrolysis & LPS Release ATP_Bound->Hydrolysis Conformational Change Hydrolysis->Inward_Open Reset G907 G907 G907->Inhibition Inhibition->LPS_Bound Traps in this state ATPase_Assay_Workflow start Prepare Reaction Mix (ATP, PEP, NADH, PK, LDH) add_msba Add Reconstituted MsbA start->add_msba add_inhibitor Add G907 (Varying Concentrations) add_msba->add_inhibitor initiate Initiate with MgCl2 add_inhibitor->initiate measure Monitor Absorbance at 340 nm initiate->measure calculate Calculate Rate of ATP Hydrolysis measure->calculate plot Plot Rate vs. [G907] calculate->plot end Determine IC50 plot->end

References

The Discovery of Quinoline-Based MsbA Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The rise of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens, presents a formidable challenge to global public health.[1][2] These bacteria possess a protective outer membrane that acts as a barrier against many antibiotics.[3] A key protein involved in the biogenesis of this outer membrane is MsbA, an essential ATP-binding cassette (ABC) transporter.[4][5] This guide provides a detailed overview of the discovery, mechanism of action, and experimental evaluation of a promising class of novel antibacterial agents: quinoline-based MsbA inhibitors.

MsbA: A Critical Target in Gram-Negative Bacteria

MsbA is a homodimeric ABC transporter integral to the inner membrane of Gram-negative bacteria.[4] Its primary, essential function is to "flip" lipopolysaccharide (LPS) precursors from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the inner membrane.[6][7] This translocation is a critical step in the transport of LPS to the outer membrane.[3] The inhibition of MsbA leads to the toxic accumulation of LPS in the inner membrane, disruption of the outer membrane's integrity, and ultimately, bacterial cell death.[8] This makes MsbA an attractive and validated target for the development of new antibiotics.[3][5]

The MsbA transport cycle is powered by ATP hydrolysis and follows an alternating access model. The transporter switches between an inward-facing conformation, where it binds substrate and ATP, and an outward-facing conformation to release the substrate into the periplasm.[9][10] Interrupting this conformational cycle is the primary strategy for inhibitor development.[10]

Identification and Optimization of Quinoline-Based Inhibitors

The discovery of this inhibitor class began with a high-throughput screen of approximately 3 million small molecules to identify specific inhibitors of Escherichia coli MsbA.[11] This effort led to the identification of an initial quinoline hit, which was subsequently optimized through medicinal chemistry to yield potent compounds with significant antibacterial activity against wild-type Gram-negative pathogens.[5]

A key breakthrough was the determination of a 2.98 Å resolution X-ray co-crystal structure of MsbA in complex with an inhibitor.[5] This revealed a novel inhibitory mechanism: the quinoline compound binds within a fully encapsulated site in the transmembrane domain (TMD) of MsbA, preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[5][12]

Quantitative Data on Inhibitor Potency

The efficacy of the quinoline-based inhibitors was quantified through a series of biochemical and microbiological assays. The data below summarizes the activity of key compounds from this class.

Table 1: In Vitro MsbA Inhibition (IC50)
CompoundE. coli MsbA IC50 (nM)K. pneumoniae MsbA IC50 (nM)P. aeruginosa MsbA IC50 (nM)Notes
G247 5--A potent early-generation inhibitor.[11]
G907 18--An optimized inhibitor with valuable structural data obtained in complex with MsbA.[11]
Compound Series Mean -Data reported for dose-response curves.[12]Data reported for dose-response curves.[12]Inhibition was demonstrated in a dose-dependent manner.[12]

IC50 values represent the concentration of inhibitor required to reduce MsbA ATPase activity by 50%. Data is compiled from studies using purified MsbA reconstituted in various matrices like amphipols or nanodiscs.[11][12]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundE. coli (Wild-Type) MIC (µg/mL)K. pneumoniae (Wild-Type) MIC (µg/mL)E. cloacae (Wild-Type) MIC (µg/mL)Notes
Optimized Leads Single-digit µMSingle-digit µMSingle-digit µMCompounds from the optimized series show potent activity against wild-type uropathogenic E. coli and other Gram-negative bacteria.[5]
Compound 14 ---Showed potent activity against MDR P. aeruginosa strains with MICs of 16-64 µg/mL.[13]
Compound 16 ---Had the lowest MIC (8 µg/mL) against an efflux knockout strain of P. aeruginosa.[13]

MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

Experimental Protocols

The characterization of quinoline-based MsbA inhibitors relies on standardized biochemical and microbiological assays.

MsbA ATPase Activity Assay

This biochemical assay is fundamental for determining the potency (IC50) of inhibitors against the purified MsbA protein.[14] The activity of ABC transporters like MsbA is driven by the energy from ATP hydrolysis, and the rate of this hydrolysis increases when a substrate is present.[14][15]

Methodology:

  • MsbA Preparation: Recombinant MsbA is expressed and purified. For functional assays, it is reconstituted into a membrane-like environment, such as lipid nanodiscs or amphipols.[12]

  • Reaction Mixture: Purified, reconstituted MsbA is incubated in a reaction buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂, ATP, and the test compound (inhibitor) at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 30 minutes).

  • Detection: The rate of ATP hydrolysis is determined by measuring the amount of ADP or inorganic phosphate (Pi) produced. A common method is the Transcreener® ADP² FP Assay, which uses a fluorescent tracer that is displaced from an antibody by the ADP generated, causing a change in fluorescence polarization.[11]

  • Data Analysis: The rate of ADP production is plotted against the inhibitor concentration. A nonlinear four-parameter inhibition model is used to fit the dose-response curve and calculate the IC50 value.[12]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium. It is the standard method for assessing the antibacterial efficacy of new agents.[16]

Methodology:

  • Bacterial Strains: A panel of relevant Gram-negative bacteria (e.g., E. coli, K. pneumoniae, P. aeruginosa), including wild-type and multidrug-resistant clinical isolates, are used.[16][17]

  • Inoculum Preparation: Bacteria are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial inoculum is added to each well of the plate. The plates are then incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16][17]

Visualizing Pathways and Workflows

MsbA Transport Cycle and Inhibition

MsbA_Cycle cluster_membrane Inner Membrane Inward Inward-Facing (Substrate Binding) ATP_Bound ATP-Bound (Occluded) Inward->ATP_Bound 2 ATP bind Outward Outward-Facing (Substrate Release) ATP_Bound->Outward Conformational Change Hydrolysis ATP Hydrolysis (Reset) Outward->Hydrolysis Substrate Release Hydrolysis->Inward ADP + Pi release Inhibitor Quinoline Inhibitor Inhibitor->Inward Binds to TMD Workflow HTS High-Throughput Screen (~3M Compounds) Hit_ID Hit Identification (Quinoline Scaffold) HTS->Hit_ID Biochem Biochemical Assay (MsbA ATPase IC50) Hit_ID->Biochem SAR Structure-Activity Relationship (SAR) Biochem->SAR Lead_Opt Lead Optimization SAR->Lead_Opt MIC_Test Antibacterial Testing (MIC vs. WT Bacteria) Lead_Opt->MIC_Test Structure Co-crystal Structure (MsbA + Inhibitor) Lead_Opt->Structure In_Vivo In Vivo Efficacy (Animal Models) MIC_Test->In_Vivo MoA Inhibitor Quinoline Inhibitor MsbA Binds to MsbA Transmembrane Domain Inhibitor->MsbA Conformation Locks MsbA in Inward-Facing State MsbA->Conformation Flipping LPS Flipping is Blocked Conformation->Flipping Accumulation LPS Accumulates in Inner Membrane Flipping->Accumulation OM_Disrupt Outer Membrane Biogenesis Disrupted Accumulation->OM_Disrupt Permeability Increased Membrane Permeability OM_Disrupt->Permeability Death Bacterial Cell Death Permeability->Death

References

An In-depth Technical Guide on the Biochemical Properties of the ABC Transporter MsbA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the biochemical properties of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA plays a crucial role in the transport of lipopolysaccharide (LPS) from the inner to the outer membrane, making it a critical target for the development of novel antibiotics. While the specific inhibitor "MsbA-IN-4" did not yield specific biochemical data in the conducted search, this guide focuses on the wealth of information available for MsbA itself, which would be fundamental for the characterization of any potential inhibitor. The information presented here is intended for researchers, scientists, and drug development professionals actively working on or interested in targeting bacterial membrane transporters.

MsbA is a homodimer, with each subunit comprising a transmembrane domain (TMD) and a nucleotide-binding domain (NBD). The TMDs form the translocation pathway for the substrate, lipid A (the core component of LPS), while the NBDs bind and hydrolyze ATP to power the transport process.[1] Depletion or inhibition of MsbA leads to the accumulation of lipid A in the inner membrane, ultimately resulting in bacterial cell death.[2][3]

Quantitative Data

The following tables summarize key quantitative data regarding the ATPase activity and binding affinities of MsbA from Escherichia coli. These values are crucial for understanding the enzyme kinetics and substrate interactions of MsbA and serve as a baseline for evaluating the potency of potential inhibitors.

Table 1: ATPase Activity of MsbA

ParameterValueConditionsSource
Vmax 37 nmol/min/mgReconstituted into E. coli phospholipid liposomes, 10 mM Mg2+[2]
154 nmol/min/mgWith 21 µM Kdo2-lipid A[2]
418 ± 12 nmol/min/mgPurified wild-type MsbA in 0.05% (w/v) DM, 37°C[3][4]
354 ± 13 nmol/min/mgMIANS-labeled MsbA in 0.05% (w/v) DM, 37°C[3]
Km (ATP) 878 µMReconstituted into E. coli phospholipid liposomes, 10 mM Mg2+[2]
379 µMWith 21 µM Kdo2-lipid A[2]
0.52 ± 0.04 mMPurified wild-type MsbA in 0.05% (w/v) DM, 37°C[3]
0.41 ± 0.04 mMMIANS-labeled MsbA in 0.05% (w/v) DM, 37°C[3]
Hill Coefficient (n) 1.03 ± 0.03Wild-type MsbA[4]
1.01 ± 0.03MIANS-labeled MsbA[4]

Table 2: Binding Affinities of MsbA

LigandDissociation Constant (KD)MethodSource
ADP 130 µMNot specified[4][5]
ATP 3050 µMNot specified[4][5]
Kdo2-lipid A (KDL) KD1 = 0.3 µMNative Mass Spectrometry (Vanadate-trapped)[6]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of MsbA activity and the evaluation of its inhibitors. Below are protocols for key experiments cited in the literature.

ATPase Activity Assay (Colorimetric)

This assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.

  • Principle: The assay is based on the reaction of malachite green with liberated Pi, which forms a stable dark green color that can be measured spectrophotometrically.[7]

  • Reagents:

    • Purified MsbA (e.g., ~100 µg/ml in a buffer containing a detergent like 0.05% (w/v) dodecyl maltoside (DM)).[3]

    • Assay Buffer: 40 mM Tris, 80 mM NaCl, 8 mM MgAc₂, 1 mM EDTA, pH 7.5.[7] Other buffers like HEPES, MES, and MOPS can also be used.[7]

    • ATP solution (high purity, ≥99%).[7]

    • Malachite green reagent.[7]

    • Phosphate standard for generating a standard curve.[7]

  • Procedure:

    • Prepare reactions in a 96-well plate.

    • To test the effect of a potential inhibitor, pre-incubate MsbA with various concentrations of the compound.

    • Initiate the reaction by adding a defined concentration of ATP (e.g., ranging from 0.05–10 mM to determine Km).[3][4]

    • Incubate the reaction at a specific temperature (e.g., 37°C) for a set period (e.g., 30 minutes).[3][7]

    • Stop the reaction and measure the liberated Pi by adding the malachite green reagent.[7]

    • Measure the absorbance at 620 nm.[7]

    • Calculate the amount of Pi released using a phosphate standard curve.

    • Enzyme activity is typically expressed as nmol of Pi released per minute per mg of protein.[2]

Binding Affinity Determination (Native Mass Spectrometry)

Native mass spectrometry (MS) allows for the characterization of protein-ligand interactions under non-denaturing conditions.

  • Principle: This technique measures the mass of intact protein-ligand complexes, enabling the determination of stoichiometry and binding affinities.

  • Procedure Outline:

    • Prepare purified MsbA in a volatile buffer system compatible with native MS.

    • Incubate MsbA with varying concentrations of the ligand (e.g., Kdo₂-lipid A or nucleotides).

    • Introduce the sample into the mass spectrometer using nano-electrospray ionization.

    • Acquire mass spectra under conditions that preserve non-covalent interactions.

    • Deconvolute the spectra to determine the masses of the different species present (e.g., apo-MsbA, MsbA-ligand, MsbA-ligand₂).

    • Determine the dissociation constant (KD) by titrating the ligand and fitting the data to a binding model.[6]

Visualizations

MsbA Transport Cycle

The following diagram illustrates the proposed mechanism for lipid A transport by MsbA, which involves conformational changes driven by ATP binding and hydrolysis.

MsbA_Transport_Cycle Inward_Open Inward-Facing (Open) Inward_Substrate Inward-Facing + Lipid A Inward_Open->Inward_Substrate Lipid A Binding Inward_ATP Inward-Facing + Lipid A + 2ATP Inward_Substrate->Inward_ATP 2ATP Binding Outward_Occluded Outward-Facing (Occluded) Inward_ATP->Outward_Occluded Conformational Change Outward_Open Outward-Facing (Open) Outward_Occluded->Outward_Open Lipid A Release Outward_ADP_Pi Outward-Facing + 2ADP + 2Pi Outward_Open->Outward_ADP_Pi ATP Hydrolysis Outward_ADP_Pi->Inward_Open ADP + Pi Release & Conformational Reset

A diagram of the MsbA transport cycle.

Experimental Workflow for MsbA Inhibitor Characterization

This diagram outlines a logical workflow for the biochemical characterization of a potential MsbA inhibitor.

Inhibitor_Characterization_Workflow Start Putative MsbA Inhibitor ATPase_Assay Primary Screen: ATPase Activity Assay Start->ATPase_Assay IC50 Determine IC50 ATPase_Assay->IC50 Binding_Assay Secondary Screen: Direct Binding Assay (e.g., Native MS, SPR) IC50->Binding_Assay Active Compounds KD Determine KD Binding_Assay->KD Mechanism Mechanism of Action Studies: - Competitive, Non-competitive, etc. - Effect on substrate binding KD->Mechanism Cell_Based Cell-Based Assays: - MIC determination - Cytotoxicity Mechanism->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt

Workflow for MsbA inhibitor characterization.

References

Unveiling the Impact of MsbA-IN-4 on Bacterial Outer Membrane Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria represents a critical threat to global health. The outer membrane of these bacteria serves as a formidable barrier, preventing the entry of many antibiotics. A key process in the biogenesis of this outer membrane is the transport of lipopolysaccharide (LPS) from its site of synthesis in the inner membrane to the outer leaflet of the outer membrane. The ATP-binding cassette (ABC) transporter MsbA is an essential enzyme that catalyzes the first step of this process: the flipping of LPS from the inner to the outer leaflet of the inner membrane.[1][2] Inhibition of MsbA disrupts outer membrane assembly, leading to bacterial cell death, making it an attractive target for the development of novel antibiotics.[3][4]

This technical guide provides an in-depth analysis of the effects of MsbA-IN-4, a representative of a potent class of quinoline-based inhibitors of MsbA, on bacterial outer membrane biosynthesis. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the key pathways and processes involved. While the specific designation "this compound" is not consistently used in the primary literature, this guide focuses on the well-characterized compound G907 , a member of the same quinoline series developed by Genentech, which serves as a surrogate for understanding the effects of this class of inhibitors.[5][6]

Mechanism of Action of this compound (G907)

This compound and its analogues, such as G907, function by directly inhibiting the ATPase and transport activity of MsbA.[3] Structural studies of G907 in complex with E. coli MsbA have revealed a dual-mode of inhibition. G907 binds to a transmembrane pocket of the MsbA homodimer, trapping the transporter in an inward-facing conformation that is still bound to its substrate, LPS. This action physically prevents the conformational changes necessary for LPS flipping.[5][7] Additionally, G907 binding allosterically uncouples the nucleotide-binding domains (NBDs), further inhibiting ATP hydrolysis, the energy source for transport.[6]

The inhibition of MsbA leads to the accumulation of LPS in the inner leaflet of the inner membrane, disrupting the integrity of the outer membrane.[1] This disruption triggers a cascade of downstream effects, including the activation of bacterial stress responses and ultimately, cell lysis.[1]

Quantitative Data: Inhibitory Activity of this compound Analogues

The following table summarizes the inhibitory concentrations of G907 and related quinoline compounds against MsbA.

CompoundTarget Organism/EnzymeAssay TypeValueReference
G907 E. coli MsbAATPase Assay (in vitro)IC50: 18 nM[5]
G247 E. coli MsbAATPase Assay (in vitro)IC50: 5 nM[5]
G592 E. coli CFT073 lptD(imp4213)Cell Growth InhibitionEC50: < 0.05 µM[1]
G332 E. coli CFT073 lptD(imp4213)Cell Growth InhibitionEC50: 0.1 µM[1]
G913 E. coli CFT073 lptD(imp4213)Cell Growth InhibitionEC50: 0.05 µM[1]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response in a cell-based assay. The lptD(imp4213) mutation confers a hyperpermeable outer membrane, making the cells more sensitive to compounds targeting inner membrane processes.

Experimental Protocols

MsbA ATPase Activity Assay (In Vitro)

This protocol is designed to measure the ATP hydrolysis activity of purified MsbA in the presence of inhibitors.

Materials:

  • Purified MsbA protein

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 10% glycerol[8]

  • ATP solution (2 mM)[8]

  • This compound (or analogue) dissolved in DMSO

  • Malachite green reagent for phosphate detection[9]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing purified MsbA (1-10 µg/mL) in Assay Buffer.[8]

  • Add varying concentrations of this compound (or a DMSO control) to the wells of the microplate.

  • Add the MsbA-containing reaction mixture to the wells.

  • Pre-incubate the plate for 15 minutes on ice to allow the inhibitor to bind to the enzyme.[8]

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.[8]

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[8]

  • Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.[9]

  • Measure the absorbance at 620 nm using a microplate reader.[9]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Lipid A Transport (Floppase) Assay

This assay measures the ability of MsbA to flip a labeled lipid A analogue across a lipid bilayer in proteoliposomes.

Materials:

  • Purified MsbA protein

  • E. coli polar lipids and egg yolk PC for liposome preparation

  • Biotin-labeled Lipid A

  • ATP and a non-hydrolyzable ATP analog (e.g., AMP-PNP)

  • This compound (or analogue) dissolved in DMSO

  • Streptavidin-conjugated quencher

  • Fluorometer

Procedure:

  • Reconstitute purified MsbA into proteoliposomes containing biotin-labeled lipid A.

  • Divide the proteoliposomes into experimental groups: no ATP, ATP, ATP + this compound, and AMP-PNP.

  • Initiate the transport reaction by adding ATP (or AMP-PNP) to the respective groups.

  • Incubate at 37°C to allow for lipid transport.

  • Stop the reaction by placing the samples on ice.

  • Add a streptavidin-conjugated quencher to the exterior of the proteoliposomes. This quencher will bind to any biotin-labeled lipid A remaining on the outer leaflet, quenching its fluorescence.

  • Measure the fluorescence intensity using a fluorometer. A decrease in fluorescence indicates that the biotin-labeled lipid A has been flipped to the inner leaflet and is inaccessible to the quencher.

  • Compare the fluorescence levels between the different experimental groups to determine the effect of this compound on lipid A transport.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of an inhibitor required to prevent the visible growth of bacteria.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Growth medium (e.g., Mueller-Hinton broth)

  • This compound (or analogue) stock solution

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate.[10]

  • Inoculate each well with a standardized suspension of the bacterial strain.[10]

  • Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.[10]

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.[10]

Visualizations

Signaling Pathway: Disruption of Outer Membrane Biosynthesis by this compound

MsbA_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane LPS_synthesis LPS Synthesis (Raetz Pathway) LPS_inner LPS LPS_synthesis->LPS_inner 1. Synthesis MsbA MsbA (ABC Transporter) LPS_outer LPS MsbA->LPS_outer 3. Flipping (ATP-dependent) stress_response Envelope Stress Response (e.g., Rcs pathway) MsbA->stress_response LPS_inner->MsbA 2. Binding Lpt_complex Lpt Complex (LptB2FGC, LptA, LptDE) LPS_outer->Lpt_complex 4. Transport OM_LPS Outer Membrane LPS Lpt_complex->OM_LPS 5. Insertion inhibitor This compound (G907) inhibitor->MsbA Inhibition lysis Cell Lysis stress_response->lysis Leads to

Caption: Inhibition of MsbA by this compound blocks LPS flipping, causing inner membrane accumulation and cell death.

Experimental Workflow: In Vitro MsbA ATPase Inhibition Assay

ATPase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Purified MsbA - Assay Buffer - ATP - this compound dilutions start->prep_reagents plate_setup Plate Setup: - Add this compound/DMSO to wells - Add MsbA enzyme prep_reagents->plate_setup pre_incubation Pre-incubate on ice (15 min) plate_setup->pre_incubation reaction_init Initiate Reaction: Add ATP pre_incubation->reaction_init incubation Incubate at 37°C (30 min) reaction_init->incubation detection Detect Pi release (Malachite Green) incubation->detection readout Measure Absorbance (620 nm) detection->readout analysis Data Analysis: - Calculate % Inhibition - Determine IC50 readout->analysis end End analysis->end

Caption: Workflow for determining the in vitro inhibitory activity of this compound on MsbA's ATPase function.

Logical Relationship: Downstream Consequences of MsbA Inhibition

Downstream_Effects inhibition MsbA Inhibition by this compound lps_accumulation Accumulation of LPS in Inner Membrane Inner Leaflet inhibition->lps_accumulation om_disruption Disruption of Outer Membrane Biogenesis lps_accumulation->om_disruption stress Activation of Envelope Stress Responses (e.g., Rcs) om_disruption->stress permeability Increased Outer Membrane Permeability om_disruption->permeability lysis Cell Lysis and Death stress->lysis permeability->lysis

References

The Essential Role of MsbA in Gram-Negative Bacteria Viability: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The emergence of multidrug-resistant Gram-negative bacteria constitutes a severe and growing threat to global public health. The unique outer membrane of these bacteria, rich in lipopolysaccharide (LPS), provides a formidable barrier against many conventional antibiotics. MsbA, an essential ATP-binding cassette (ABC) transporter, plays a critical and indispensable role in the biogenesis of this outer membrane. It is responsible for the translocation of lipid A, the hydrophobic anchor of LPS, from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane. This function is paramount for bacterial viability, making MsbA a highly attractive target for the development of novel antibiotics. This technical guide provides an in-depth overview of MsbA's structure, function, and critical role in Gram-negative bacterial survival. It details key experimental protocols for studying MsbA, presents quantitative data on its activity and inhibition, and illustrates its mechanism of action and experimental workflows through detailed diagrams.

Introduction: The Significance of MsbA

Gram-negative bacteria are characterized by a complex cell envelope that includes an inner and an outer membrane, separated by the periplasmic space. The outer leaflet of the outer membrane is predominantly composed of lipopolysaccharide (LPS), which is vital for the bacterium's structural integrity and as a shield against environmental insults and antibiotics.[1][2] The biosynthesis and transport of LPS is a complex, multi-step process.

MsbA is a homodimeric ABC transporter embedded in the inner membrane and is the only bacterial ABC transporter known to be essential for cell viability.[3] Its primary function is to act as a "flippase," transporting lipid A-core oligosaccharide molecules from their site of synthesis on the cytoplasmic side of the inner membrane to the periplasmic side.[4][5] Once in the periplasm, the LPS molecules are further assembled and transported to the outer membrane by the LPS transport (Lpt) machinery.[6] Given that this entire pathway is absent in eukaryotes, its components, particularly the essential MsbA, represent prime targets for novel antibacterial agents.[1][2] Inhibition or depletion of MsbA leads to the toxic accumulation of LPS precursors in the inner membrane, disruption of outer membrane biogenesis, and ultimately, cell death.[7][8]

Structure and Mechanism of Action

MsbA functions as a homodimer, with each monomer consisting of a transmembrane domain (TMD) with six membrane-spanning helices and a cytosolic nucleotide-binding domain (NBD).[4][6] The TMDs form the translocation pathway for the lipid A substrate, while the NBDs bind and hydrolyze ATP to power the transport process.[6]

The transport cycle of MsbA is generally understood to follow an alternating-access model, driven by ATP binding and hydrolysis:

  • Inward-Facing State (Resting State): In the absence of ATP, MsbA adopts an inward-facing conformation, with the NBDs separated and the substrate-binding cavity open to the cytoplasm. Lipid A, synthesized on the inner leaflet, can access and bind to this cavity.

  • ATP Binding and Occluded State: The binding of two ATP molecules to the NBDs induces a significant conformational change, causing the NBDs to dimerize. This dimerization drives the TMDs to rearrange, closing the cytoplasmic gate and trapping the lipid A molecule inside the transporter.

  • Outward-Facing State and Substrate Release: The NBD dimerization culminates in an outward-facing conformation, exposing the lipid A molecule to the periplasmic space. The lipid A is then released into the outer leaflet of the inner membrane.

  • ATP Hydrolysis and Reset: Hydrolysis of ATP to ADP and inorganic phosphate (Pi) leads to the dissociation of the NBD dimer. The transporter then resets to its initial inward-facing conformation, ready for another cycle.[1]

This intricate, energy-dependent process ensures the unidirectional flow of LPS precursors to the outer membrane, a critical step for bacterial survival.

Figure 1: The MsbA-Mediated Lipid A Transport Pathway cluster_IM Inner Membrane cluster_cyto Cytoplasm cluster_peri Periplasm MsbA_inward MsbA (Inward-facing) MsbA_occluded MsbA (Occluded) MsbA_inward->MsbA_occluded  2 ATP MsbA_outward MsbA (Outward-facing) MsbA_occluded->MsbA_outward MsbA_outward->MsbA_inward  2 ADP + 2 Pi LipidA_peri Lipid A-Core (Released) MsbA_outward->LipidA_peri Releases LipidA_cyto Lipid A-Core (Synthesized) LipidA_cyto->MsbA_inward Binds Lpt_complex Lpt Complex (to Outer Membrane) LipidA_peri->Lpt_complex

Figure 1: The MsbA-Mediated Lipid A Transport Pathway

MsbA as a Target for Novel Antibiotics

The essentiality of MsbA in a wide range of Gram-negative pathogens, combined with its absence in humans, makes it an ideal target for drug development.[1] Small molecules that inhibit MsbA's ATPase activity or block its conformational changes can effectively halt the LPS transport pathway, leading to bactericidal effects.[8]

Several classes of MsbA inhibitors have been identified, with quinoline-based compounds showing particular promise.[1][8] These inhibitors typically work by binding to MsbA and trapping it in a specific conformation, thereby preventing the ATP hydrolysis cycle and substrate translocation.[8] The development of potent and specific MsbA inhibitors represents a promising strategy to combat multidrug-resistant Gram-negative infections.

Quantitative Data on MsbA Activity and Inhibition

The following tables summarize key quantitative data related to the biochemical activity of MsbA and the efficacy of its inhibitors against various Gram-negative bacteria.

Table 1: Biochemical Activity of Purified E. coli MsbA

Parameter Value Conditions Reference
Vmax 418 ± 12 nmol/min/mg In 0.05% DDM detergent, 37°C [4]
Km (ATP) 0.52 ± 0.04 mM In 0.05% DDM detergent, 37°C [4]
Vmax (in FA-3) 6-10 µmol/min/mg In FA-3 facial amphiphile, 37°C [9]
Km (ATP, in FA-3) 0.31 ± 0.05 mM In FA-3 facial amphiphile, 37°C [9]

| Kd (Lipid A) | 5.46 µM | Fluorescence quenching assay |[4] |

Table 2: In Vitro Activity of Quinolone-Based MsbA Inhibitors

Compound Biochemical IC50 (nM) vs. E. coli MsbA MIC (µg/mL) vs. E. coli CFT073 WT MIC (µg/mL) vs. K. pneumoniae ATCC 700721 MIC (µg/mL) vs. E. cloacae ATCC 13047 Reference
G592 150 ± 48 >41 Not Determined Not Determined [8]
G913 3.8 ± 0.98 39 ± 11 >45 >45 [8]

| G332 | 2.8 ± 0.75 | 2.8 ± 0 | 2.8 ± 0 | 2.8 ± 0 |[8] |

IC50: 50% inhibitory concentration. MIC: Minimum Inhibitory Concentration.

Key Experimental Protocols

Studying MsbA requires a range of specialized biochemical and microbiological techniques. Below are detailed protocols for the expression, purification, and functional characterization of MsbA, as well as methods to assess the impact of its inhibition on bacterial viability.

Figure 2: Experimental Workflow for Studying MsbA Inhibitors cluster_biochem Biochemical Assays cluster_microbio Microbiological Assays exp MsbA Expression & Overproduction in E. coli pur Purification of MsbA (Affinity & Size Exclusion) exp->pur rec Reconstitution into Nanodiscs/Proteoliposomes pur->rec atp ATPase Activity Assay (Biochemical IC50) rec->atp mic Minimum Inhibitory Concentration (MIC) Assay tkc Time-Kill Curve Assay mic->tkc Characterize bactericidal/ bacteriostatic effect inhibitor Test Compound (Potential Inhibitor) inhibitor->atp Evaluate direct inhibition inhibitor->mic Determine whole-cell potency

Figure 2: Experimental Workflow for Studying MsbA Inhibitors
Protocol: MsbA Expression and Purification

This protocol describes the overexpression of His-tagged MsbA in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., C43(DE3) or BL21(DE3)) transformed with a MsbA-expression vector (e.g., pET-28 with N-terminal His-tag).

  • ZYP-5052 rich medium or LB medium.

  • Kanamycin (or other appropriate antibiotic).

  • Lysis Buffer (50 mM Tris-HCl pH 7.9, 200 mM NaCl).

  • Solubilization Buffer (20 mM HEPES pH 8.0, 100 mM NaCl, 1.0-2.0% (w/v) detergent like DDM or LDAO).

  • Wash Buffer (50 mM Tris-HCl pH 7.9, 200 mM NaCl, 5-20 mM imidazole, 0.02-0.05% (w/v) DDM).

  • Elution Buffer (50 mM Tris-HCl pH 7.9, 200 mM NaCl, 250-600 mM imidazole, 0.02-0.05% (w/v) DDM).

  • Ni-NTA agarose resin.

  • High-pressure homogenizer or sonicator.

  • Ultracentrifuge.

Procedure:

  • Expression: Inoculate 2 L of ZYP-5052 medium (containing antibiotic) with an overnight culture of the expression strain. Grow at 37°C for 3-4 hours, then shift to a lower temperature (e.g., 18-22°C) for overnight expression.[1] Alternatively, for LB medium, induce expression at OD600 ≈ 0.6-0.8 with 0.5 mM IPTG and grow for another 3-4 hours.[5]

  • Cell Lysis & Membrane Isolation: Harvest cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C). Resuspend the pellet in Lysis Buffer and lyse cells using a high-pressure homogenizer or sonication. Remove unbroken cells by low-speed centrifugation (e.g., 10,000 x g, 10 min). Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g, 1 hour, 4°C).[1]

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer and incubate with gentle rotation for 1 hour at 4°C to solubilize membrane proteins.

  • Purification: Remove unsolubilized material by ultracentrifugation (100,000 x g, 30 min). Incubate the supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C.

  • Washing and Elution: Load the resin onto a column and wash extensively with Wash Buffer to remove non-specifically bound proteins. Elute MsbA using Elution Buffer.

  • Quality Control: Analyze eluted fractions by SDS-PAGE for purity and quantify protein concentration (e.g., via BCA assay). Pool the purest fractions. For higher purity, a subsequent size-exclusion chromatography step can be performed.

Protocol: Reconstitution of MsbA into Nanodiscs

Reconstitution into a lipid bilayer environment is crucial for maintaining the stability and activity of MsbA. Nanodiscs provide a native-like, detergent-free environment.

Materials:

  • Purified MsbA in detergent solution.

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1.

  • Phospholipids (e.g., E. coli polar lipid extract or DMPC).

  • Sodium cholate.

  • Bio-Beads SM-2.

  • Reconstitution Buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl).

Procedure:

  • Lipid Preparation: Prepare a lipid film by drying chloroform-solubilized lipids under nitrogen gas, followed by vacuum desiccation. Resuspend the lipid film in Reconstitution Buffer containing sodium cholate to a final cholate concentration of ~20-40 mM. Sonicate until the solution is clear.[10]

  • Assembly: Mix the purified MsbA, MSP, and solubilized lipids at a specific molar ratio (e.g., MsbA:MSP:Lipid of 1:3:60 or as optimized).[11] Incubate the mixture on ice for 30-60 minutes.

  • Detergent Removal: Initiate self-assembly by removing the detergent. Add prepared Bio-Beads (0.5-1.0 g per mL of mixture) and incubate with gentle rocking at 4°C for 4 hours to overnight.[12]

  • Purification of Nanodiscs: Remove the Bio-Beads and purify the assembled nanodiscs from empty discs and aggregates using size-exclusion chromatography.

  • Verification: Analyze the purified fractions by native gel electrophoresis and SDS-PAGE to confirm the successful incorporation of MsbA into the nanodiscs.[11]

Protocol: MsbA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by MsbA and is essential for screening inhibitors. A common method is a coupled-enzyme assay that links ATP hydrolysis to NADH oxidation.

Materials:

  • Purified MsbA (in detergent, proteoliposomes, or nanodiscs).

  • Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 10% glycerol).

  • ATP solution.

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH).

  • Substrates: Phosphoenolpyruvate (PEP) and NADH.

  • Test inhibitors dissolved in DMSO.

  • 96-well UV-transparent microplate.

  • Plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Reaction Mix Preparation: Prepare a master mix in Assay Buffer containing PK, LDH, PEP, and NADH.

  • Assay Setup: In a 96-well plate, add the reaction mix to each well. Then add the test inhibitor at various concentrations (or DMSO for control). Finally, add a small amount of purified MsbA (~1 µg) to initiate the reaction.[9]

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is directly proportional to the rate of ADP production, and thus to the ATPase activity of MsbA.[9]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. To determine the IC50 of an inhibitor, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • Gram-negative bacterial strain of interest (e.g., E. coli, K. pneumoniae).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Test compound (potential MsbA inhibitor) stock solution.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to ~5 x 105 CFU/mL.

  • Incubator (37°C).

Procedure:

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. Typically, 100 µL of broth is added to each well, 100 µL of the compound is added to the first well, and then serially diluted down the column. The last well serves as a growth control (no compound).[2][7]

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of ~5 x 105 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[2][7] This can be assessed visually or with a plate reader measuring absorbance at 600 nm.

Protocol: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Materials:

  • Bacterial strain grown to the mid-logarithmic phase.

  • MHB.

  • Test compound at relevant concentrations (e.g., 2x, 4x, 8x MIC).

  • Sterile culture tubes or flasks.

  • Shaking incubator (37°C).

  • Sterile saline or PBS for dilutions.

  • Agar plates for colony counting.

Procedure:

  • Preparation: Prepare culture tubes containing MHB and the test compound at the desired concentrations. Include a growth control tube without any compound.

  • Inoculation: Inoculate each tube with the mid-log phase bacterial culture to a starting density of ~5 x 105 CFU/mL.[3]

  • Sampling Over Time: Place the tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[13]

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto agar plates and incubate overnight at 37°C.

  • Data Analysis: Count the colonies on the plates to determine the number of colony-forming units per mL (CFU/mL) at each time point. Plot log10(CFU/mL) versus time. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is defined as bactericidal activity.[13]

Conclusion

MsbA is a linchpin in the viability of Gram-negative bacteria. Its essential role in transporting lipid A for outer membrane synthesis makes it a highly validated and promising target for the development of new antibiotics. A thorough understanding of its structure, mechanism, and the experimental methods used to study it is crucial for researchers and drug developers aiming to combat the rising tide of antibiotic resistance. The protocols and data presented in this guide offer a comprehensive resource for advancing research in this critical area. By targeting MsbA, the scientific community can work towards developing novel therapeutics that effectively dismantle the protective armor of Gram-negative pathogens.

References

An In-depth Technical Guide to the MsbA ATP-Driven Transport Cycle

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the MsbA ATP-binding cassette (ABC) transporter, a crucial protein for the viability of most Gram-negative bacteria and a paradigm for understanding multidrug resistance (MDR) transporters. We will delve into its architecture, the mechanistic details of its ATP-driven transport cycle, key quantitative data, and the experimental protocols used to elucidate its function.

Introduction to MsbA

MsbA is an essential inner membrane protein in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) and its precursor, lipid A, from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the inner membrane.[1][2][3] This function is the first step in the transport of LPS to the outer membrane, a structure critical for the bacterial envelope's integrity and defense against antibiotics.[4]

Structurally and functionally, MsbA is a homodimeric ABC transporter. Each subunit, or "half-transporter," consists of a transmembrane domain (TMD) with six helices and a cytosolic nucleotide-binding domain (NBD) that binds and hydrolyzes ATP.[1][5] MsbA shares significant sequence and structural homology with eukaryotic MDR transporters like the human P-glycoprotein (MDR1), making it a valuable model system for studying the mechanisms of drug efflux and a promising target for novel antibiotics.[2][5][6]

The MsbA Transport Cycle: An Alternating Access Mechanism

The transport of substrates by MsbA is powered by the binding and hydrolysis of ATP, which drives a series of large-scale conformational changes. This process is best described by the "alternating access" model, where the substrate-binding chamber is alternately exposed to the cytoplasm and the periplasm.[4][7][8] The cycle involves several key intermediate states.

  • Resting State (Inward-Facing Apo): In the absence of substrate and nucleotide (Apo form), MsbA adopts a "V-shaped," inward-facing conformation.[8] In this state, the two NBDs are widely separated by as much as 50 Å, and the substrate-binding chamber within the TMDs is open to the cytoplasm and the inner leaflet of the membrane, poised to capture a substrate molecule like lipid A.[1][8]

  • Substrate and ATP Binding: The cycle is initiated by the binding of both the lipid substrate and two molecules of ATP. Substrate binding may occur prior to or concurrently with ATP binding.[4][9] This binding event primes the transporter for a significant conformational rearrangement.

  • NBD Dimerization and the Outward-Facing Occluded State: The binding of ATP serves as the "power stroke." It triggers the dimerization of the two NBDs, which move by approximately 30 Å to form a tight, "head-to-tail" dimer with two ATP molecules sandwiched at the interface.[10][11] This NBD closure is mechanically coupled to the TMDs, which pivot to an outward-facing conformation, effectively sealing the substrate from the cytoplasm and trapping it within the central chamber.[12]

  • Substrate Release and ATP Hydrolysis: In the outward-facing state, the substrate is released into the periplasmic leaflet of the inner membrane.[4][13] Subsequently or concurrently, ATP is hydrolyzed to ADP and inorganic phosphate (Pi). The precise timing of hydrolysis relative to substrate release is a subject of ongoing research, but it is the key step that destabilizes the NBD dimer. Some models support an alternating catalytic mechanism where the two NBDs hydrolyze ATP sequentially rather than simultaneously.[2][13]

  • Resetting the Transporter: The hydrolysis of ATP and subsequent release of Pi and then ADP leads to the dissociation of the NBD dimer. This final step resets the transporter, causing the TMDs to revert to the high-affinity, inward-facing conformation, ready to begin a new cycle.[1][9]

MsbA Transport Cycle cluster_0 Cytoplasmic Side cluster_1 Periplasmic Side Inward-Open 1. Inward-Facing Open (Apo) NBDs separated High substrate affinity Inward-Closed 2. Inward-Facing Closed Substrate & 2 ATP bound Inward-Open->Inward-Closed Substrate + 2 ATP Binding Outward-Open 3. Outward-Facing Open Substrate release Inward-Closed->Outward-Open NBD Dimerization (Power Stroke) Post-Hydrolysis 4. Post-Hydrolysis State ADP + Pi bound NBDs still associated Outward-Open->Post-Hydrolysis ATP Hydrolysis Post-Hydrolysis->Inward-Open Pi and ADP Release (Reset)

Caption: The ATP-driven transport cycle of the MsbA flippase.

Quantitative Data on MsbA Function

The study of MsbA has yielded critical quantitative data that define its transport cycle. These parameters are essential for kinetic modeling and for understanding the efficacy of potential inhibitors.

Parameter Value Condition / Method Reference
ATP Hydrolysis Rate (kcat) k₁ = 0.49 ± 0.28 s⁻¹Time-resolved FTIR at 288 K[14]
k₂ = 0.014 ± 0.003 s⁻¹Time-resolved FTIR at 288 K[14]
Lipid Flippase Activity 7.7 nmol lipid / mg protein / 20 minReconstituted system[15]
NBD Separation (Apo State) ~50 ÅX-ray Crystallography[8]
NBD Separation (Post-Hydrolysis) ~30-33 Å change upon hydrolysisDEER Spectroscopy[10][11]
Lipid A Affinity Low micromolar rangeATPase activity assays[15]

Key Experimental Protocols

The elucidation of the MsbA structure and mechanism has relied on a combination of structural biology, spectroscopy, and biochemical assays.

Cryo-electron microscopy (Cryo-EM) has been instrumental in capturing MsbA in various conformational states, including with bound LPS.

  • Protein Expression and Purification: The msbA gene is overexpressed in E. coli. The protein is extracted from the membrane using detergents (e.g., DDM) and purified via affinity chromatography (e.g., Ni-NTA).

  • Reconstitution: Purified MsbA is reconstituted into lipid nanodiscs, which mimic a native membrane environment and are suitable for high-resolution imaging.

  • Sample Vitrification: The MsbA-nanodisc sample is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to trap the particles in a thin layer of vitreous ice.

  • Data Collection: Automated data collection is performed on a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of movies of the frozen particles are recorded.

  • Image Processing: The movies are processed to correct for beam-induced motion. Individual particle images are picked, subjected to 2D classification to remove junk particles, and then used for 3D reconstruction to generate a high-resolution density map of the transporter.[4]

  • Model Building: An atomic model of MsbA is built into the resulting EM density map. By trapping the protein with ligands like LPS, ATP analogs (e.g., AMP-PNP), or inhibitors (e.g., ADP-vanadate), different states of the transport cycle can be visualized.[2][4]

CryoEM_Workflow start MsbA Expression & Purification reconstitution Reconstitution into Nanodiscs start->reconstitution vitrification Plunge-Freezing (Vitrification) reconstitution->vitrification data_acq TEM Data Collection vitrification->data_acq processing Image Processing (2D/3D Classification) data_acq->processing model 3D Map Reconstruction & Model Building processing->model

Caption: A generalized workflow for Cryo-EM analysis of MsbA.

Double electron-electron resonance (DEER) spectroscopy is a powerful technique for measuring nanometer-scale distances within proteins, providing insights into conformational changes.

  • Mutagenesis: Cysteine residues are introduced at specific sites of interest on the MsbA protein using site-directed mutagenesis. These sites are chosen to report on the relative movement of domains, such as the separation between the two NBDs or the opening/closing of the TMDs.

  • Spin Labeling: The purified cysteine-mutant MsbA is reacted with a nitroxide spin-labeling reagent (e.g., MTSSL), which covalently attaches to the cysteine thiol groups.

  • Sample Preparation: The spin-labeled protein is reconstituted into liposomes to maintain its structure and function in a native-like lipid bilayer.

  • DEER Measurement: The sample is frozen, and a four-pulse DEER experiment is performed. This technique measures the dipolar coupling between two electron spins (the nitroxide labels), which is dependent on the distance between them.

  • Data Analysis: The resulting DEER signal is analyzed to extract a distance distribution between the spin labels. By performing these measurements on MsbA in different functional states (e.g., apo, ATP-bound, post-hydrolysis), one can precisely map the amplitude of conformational motions that occur during the transport cycle.[8][10][12]

This biochemical assay directly measures the transport function of MsbA.

  • Proteoliposome Preparation: Purified MsbA is reconstituted into artificial lipid vesicles (liposomes) that are loaded with a fluorescently labeled lipid substrate (e.g., NBD-labeled phosphatidylethanolamine) in the inner leaflet.

  • Initiation of Transport: ATP is added to the outside of the proteoliposomes to initiate the transport cycle.

  • Detection of Flipping: As MsbA flips the fluorescent lipid from the inner to the outer leaflet, the NBD probe becomes accessible to a membrane-impermeable quenching agent (e.g., dithionite) added to the external solution.

  • Quantification: The rate of fluorescence quenching is measured over time using a fluorometer. A higher rate of quenching in the presence of ATP compared to a control (no ATP or inactive MsbA) indicates active transport. The amount of lipid translocated can be quantified from the change in fluorescence intensity.

Conclusion and Future Directions

MsbA serves as a cornerstone for our understanding of ABC transporters. A wealth of structural and biochemical data has illuminated a detailed mechanism of ATP-driven lipid flipping via an alternating access mechanism. This knowledge is not only fundamental to bacterial physiology but also provides a robust framework for understanding drug resistance in homologous human transporters.

Future research will likely focus on capturing additional intermediate states in the transport cycle with even higher resolution, further clarifying the precise coupling between ATP hydrolysis and substrate translocation. Moreover, the detailed structural and functional insights into MsbA are actively being used to guide the rational design of novel inhibitors that could serve as next-generation antibiotics, targeting the crucial LPS transport pathway in pathogenic bacteria.

References

Methodological & Application

Application Notes and Protocols: MsbA-IN-4 In Vitro ATPase Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria. Its primary function is to flip lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane, a critical step in the biogenesis of the outer membrane.[1][2] The essential nature of MsbA for bacterial viability makes it an attractive target for the development of novel antibiotics.[3][4] MsbA-IN-4 is an investigational inhibitor designed to target the ATPase activity of MsbA, thereby disrupting LPS transport and compromising bacterial cell envelope integrity.[5][6]

This document provides a detailed protocol for an in vitro ATPase assay to characterize the inhibitory activity of compounds like this compound on purified MsbA. The assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released, a direct indicator of MsbA's enzymatic activity. A common and sensitive method for this is the malachite green assay.[7][8]

Principle of the Assay

The ATPase activity of MsbA is determined by measuring the hydrolysis of ATP to ADP and inorganic phosphate (Pi). The liberated Pi reacts with a malachite green-molybdate complex to produce a colored product, the absorbance of which can be measured spectrophotometrically at approximately 620-650 nm.[9][10] The amount of color development is directly proportional to the amount of Pi generated, and thus to the ATPase activity of MsbA. By performing the assay in the presence of varying concentrations of an inhibitor such as this compound, a dose-response curve can be generated to determine its potency (e.g., IC50 value).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of MsbA in LPS transport and the workflow of the in vitro ATPase assay.

MsbA_Pathway cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm Inner_Leaflet Inner Leaflet Outer_Leaflet Outer Leaflet MsbA MsbA Transporter ADP_Pi 2 ADP + 2 Pi MsbA->ADP_Pi LPS_peri LPS MsbA->LPS_peri Flips LPS LPS_cyto LPS (Lipid A-core) LPS_cyto->MsbA Binds to MsbA ATP 2 ATP ATP->MsbA Hydrolysis powers transport Periplasm Periplasm ATPase_Assay_Workflow prep Prepare Reaction Mix (Buffer, MgCl2, MsbA, this compound) pre_incubate Pre-incubate at 37°C prep->pre_incubate start_reaction Initiate reaction with ATP pre_incubate->start_reaction incubate Incubate at 37°C for 30 min start_reaction->incubate stop_reaction Stop reaction (e.g., with SDS) incubate->stop_reaction add_reagent Add Malachite Green Reagent stop_reaction->add_reagent develop_color Incubate at RT for 5-10 min add_reagent->develop_color measure Measure Absorbance at 620-650 nm develop_color->measure

References

Application Notes and Protocols for MsbA-IN-4 in E. coli Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria presents a significant challenge to global health. The lipopolysaccharide (LPS) transport pathway is an attractive target for the development of novel antibiotics due to its essential role in maintaining the integrity of the outer membrane in these bacteria.[1][2] MsbA, an essential ATP-binding cassette (ABC) transporter, is a critical component of this pathway, responsible for flipping LPS from the inner to the outer leaflet of the inner membrane.[1][2][3][4] Inhibition of MsbA disrupts outer membrane biogenesis, leading to bacterial cell death, making it a promising target for new antibacterial agents.[1][2][4]

MsbA-IN-4 is a potent small molecule inhibitor of E. coli MsbA. This document provides detailed application notes and protocols for utilizing this compound in E. coli growth inhibition studies and related biochemical assays.

Mechanism of Action

MsbA functions as a homodimer, with each subunit containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[3] The transport cycle is powered by ATP binding and hydrolysis at the NBDs, which drives conformational changes in the TMDs, leading to the translocation of LPS. This compound is believed to allosterically bind to a transmembrane pocket of MsbA, trapping it in an inward-facing conformation. This prevents the conformational changes necessary for ATP hydrolysis and substrate transport, ultimately blocking the LPS flipping process.

Data Presentation

The inhibitory activity of this compound has been characterized using both biochemical and whole-cell assays. The following tables summarize the quantitative data for this compound's efficacy against E. coli MsbA and its impact on bacterial growth.

Biochemical Activity of this compound
Target E. coli MsbA
Assay In vitro ATPase Activity Assay
IC50 0.5 µM
Description 50% inhibitory concentration against the ATPase activity of purified E. coli MsbA.
Antibacterial Activity of this compound
Organism E. coli (e.g., ATCC 25922)
Assay Broth Microdilution
Minimum Inhibitory Concentration (MIC) 4 µg/mL
Description Lowest concentration of this compound that prevents visible growth of E. coli after 18-24 hours of incubation.

Experimental Protocols

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound against E. coli

This protocol is based on the broth microdilution method.

Materials:

  • E. coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of E. coli Inoculum:

    • From a fresh agar plate, pick a few colonies of E. coli and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

    • Include a positive control well (bacteria with no inhibitor) and a negative control well (broth only).

  • Inoculation:

    • Add 100 µL of the diluted E. coli suspension to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol for in vitro MsbA ATPase Activity Assay

This protocol is for measuring the inhibitory effect of this compound on the ATPase activity of purified MsbA.

Materials:

  • Purified E. coli MsbA reconstituted in liposomes or nanodiscs

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2

  • ATP solution (e.g., 100 mM)

  • This compound stock solution (in DMSO)

  • Malachite green reagent for phosphate detection

  • Sterile microtenter plates

Procedure:

  • Preparation of MsbA and Inhibitor:

    • Dilute the purified MsbA preparation in the assay buffer to the desired concentration.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add the diluted MsbA to each well.

    • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Initiate the ATPase reaction by adding a final concentration of 2 mM ATP to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Termination and Phosphate Detection:

    • Stop the reaction by adding a solution of 1% SDS.

    • Add the malachite green reagent to each well to detect the amount of inorganic phosphate released.

    • Incubate at room temperature for 15-20 minutes for color development.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 620-650 nm.

    • Calculate the percentage of ATPase inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_ecoli Prepare E. coli Inoculum start->prep_ecoli prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor inoculate Inoculate 96-well Plate prep_ecoli->inoculate prep_inhibitor->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Read Plate (Visually or OD600) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end_point End determine_mic->end_point

Caption: Workflow for E. coli Growth Inhibition Assay.

msba_pathway cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm MsbA MsbA Transporter ADP_Pi ADP + Pi MsbA->ADP_Pi LPS_peri LPS MsbA->LPS_peri Translocation LPS_cyto Lipopolysaccharide (LPS) LPS_cyto->MsbA Binds ATP ATP ATP->MsbA Hydrolysis Inhibitor This compound Inhibitor->MsbA Inhibits

Caption: MsbA-mediated LPS transport and its inhibition.

References

Application Notes and Protocols for Cellular Assays of MsbA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1][2][3] This function is critical for the biogenesis of the outer membrane, making MsbA an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[4][5][6] MsbA-IN-4 represents a class of investigational inhibitors targeting this essential transporter. This document provides detailed protocols for key cellular assays to evaluate the efficacy and mechanism of action of MsbA inhibitors like this compound.

Data Presentation

The following table summarizes representative quantitative data for known MsbA inhibitors, which can serve as a benchmark for evaluating novel compounds like this compound.

CompoundTargetAssay TypeIC50 (nM)EC50 (µM)Bacterial StrainReference
G247E. coli MsbAATPase Assay5--[4]
G907E. coli MsbAATPase Assay18--[4]
G592E. coli MsbAATPase Assay--E. coli CFT073[5]
G913E. coli MsbAATPase Assay--E. coli CFT073[5]
G332E. coli MsbAATPase Assay--E. coli CFT073[5]

Signaling Pathway and Experimental Workflow

MsbA-Mediated LPS Transport and Inhibition

MsbA_Pathway MsbA-Mediated LPS Transport and Inhibition Pathway cluster_IM Inner Membrane LPS_cyto LPS (Cytoplasmic Leaflet) MsbA MsbA Transporter LPS_cyto->MsbA 1. Binding LPS_peri LPS (Periplasmic Leaflet) MsbA->LPS_peri 3. LPS Flipping ADP_Pi ADP + Pi OM_Biogenesis Outer Membrane Biogenesis LPS_peri->OM_Biogenesis 4. Transport to Outer Membrane ATP ATP ATP->ADP_Pi MsbA_IN_4 This compound (Inhibitor) MsbA_IN_4->MsbA Inhibition Cell_Death Bacterial Cell Death MsbA_IN_4->Cell_Death Leads to MsbAATP MsbAATP MsbAATP->MsbA 2. ATP Hydrolysis

Caption: MsbA utilizes ATP hydrolysis to flip LPS across the inner membrane, a critical step in outer membrane biogenesis. This compound inhibits this process, leading to cell death.

Experimental Workflow for MsbA Inhibitor Cellular Assays

Experimental_Workflow Workflow for Cellular Evaluation of MsbA Inhibitors Start Start: Compound Synthesis (this compound) ATPase_Assay Biochemical Assay: ATPase Activity Start->ATPase_Assay Growth_Assay Primary Cellular Assay: Bacterial Growth Inhibition (MIC) Start->Growth_Assay Data_Analysis Data Analysis: IC50 / EC50 / MIC Determination ATPase_Assay->Data_Analysis Viability_Assay Secondary Cellular Assay: Cell Viability (CFU) Growth_Assay->Viability_Assay Viability_Assay->Data_Analysis End End: Lead Optimization Data_Analysis->End

Caption: A general workflow for the evaluation of MsbA inhibitors, starting from biochemical assays and progressing to cellular assays to determine efficacy.

Experimental Protocols

MsbA ATPase Activity Assay

This assay biochemically quantifies the inhibition of the ATPase activity of purified MsbA. A common method is a coupled enzyme assay that measures the decrease in NADH absorbance.[7]

Materials:

  • Purified MsbA protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM ATP, 12 mM MgCl₂, 6 mM phosphoenolpyruvate, 1 mM NADH, 10 units/mL lactate dehydrogenase, 10 units/mL pyruvate kinase.[7]

  • This compound at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Add approximately 1 µg of purified MsbA to each well of a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Initiate the reaction by adding 100 µL of the Assay Buffer to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Monitor the decrease in absorbance at 340 nm over time (e.g., every minute for 30 minutes). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by MsbA.

  • As a control for inhibition, 200 µM of vanadate can be added to a set of wells to inhibit MsbA's ATPase activity.[7]

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Bacterial Growth Inhibition (MIC) Assay

This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a specific Gram-negative bacterial strain.

Materials:

  • Gram-negative bacterial strain (e.g., E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound at various concentrations

  • Sterile 96-well microplates

  • Bacterial incubator

  • Microplate reader for measuring optical density (OD) at 600 nm

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • In a 96-well plate, prepare serial dilutions of this compound in CAMHB.

  • Add 100 µL of the bacterial inoculum to each well containing the serially diluted compound.

  • Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, measure the optical density at 600 nm using a microplate reader.

  • The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria.

Cell Viability (Colony Forming Unit - CFU) Assay

This assay confirms the bactericidal or bacteriostatic effect of this compound by quantifying the number of viable bacterial cells after treatment.

Materials:

  • Gram-negative bacterial strain

  • Growth medium (e.g., LB broth)

  • This compound at concentrations around the MIC

  • Phosphate-buffered saline (PBS)

  • Agar plates (e.g., LB agar)

  • Bacterial incubator

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Expose the bacterial culture to this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) for a defined period (e.g., 4, 8, and 24 hours). Include an untreated control.

  • At each time point, take an aliquot from each treatment condition.

  • Perform serial dilutions of the aliquots in sterile PBS.

  • Plate a known volume of each dilution onto agar plates.

  • Incubate the plates at 37°C overnight.

  • Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per mL for each condition.

  • A significant reduction in CFU/mL compared to the untreated control indicates a bactericidal effect.[5]

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of MsbA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: MsbA as a Novel Antibacterial Target

Multidrug-resistant (MDR) Gram-negative bacteria pose a significant and growing threat to global public health. The outer membrane of these bacteria, with its outer leaflet composed primarily of lipopolysaccharide (LPS), serves as a formidable barrier to many antibiotics. The biogenesis and transport of LPS are therefore critical for the viability and virulence of most Gram-negative bacteria, making the proteins involved in these processes attractive targets for novel antimicrobial agents.

MsbA is an essential ATP-binding cassette (ABC) transporter located in the inner membrane of Gram-negative bacteria. It plays a crucial role in the first step of LPS transport, which involves flipping the lipid A-core moiety of LPS from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the inner membrane. Following this translocation, the LPS molecule is further transported to the outer membrane by the LPS transport (Lpt) machinery. Inhibition of MsbA disrupts the integrity of the outer membrane, leading to the accumulation of LPS in the inner membrane, which is ultimately toxic to the cell and results in bacterial death. MsbA-IN-4 is a novel investigational inhibitor of MsbA, and determining its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its potential as a new antibacterial agent.

Signaling Pathway of MsbA-Mediated LPS Transport and its Inhibition

The following diagram illustrates the role of MsbA in the LPS transport pathway and the mechanism of its inhibition.

Caption: MsbA-mediated LPS transport and its inhibition by this compound.

Minimum Inhibitory Concentration (MIC) Determination for this compound

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following protocol details the broth microdilution method for determining the MIC of this compound against a target Gram-negative bacterium.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) dispense_media Dispense CAMHB to 96-well plate prep_media->dispense_media prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) add_bacteria Inoculate wells with bacterial suspension prep_bacteria->add_bacteria prep_compound Prepare this compound Stock Solution and Serial Dilutions add_compound Add Serial Dilutions of This compound to wells prep_compound->add_compound dispense_media->add_compound add_compound->add_bacteria incubate Incubate at 37°C for 16-20 hours add_bacteria->incubate read_plate Visually inspect for turbidity or read OD600 incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Caption: Experimental workflow for MIC determination by broth microdilution.

Detailed Protocol

Materials:

  • This compound

  • Gram-negative bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

    • Prepare a working stock solution by diluting the stock in CAMHB to a concentration that is twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the working stock solution of this compound to the first well of each row to be tested, resulting in the highest test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well of the dilution series.

    • Inoculate each well (except for the sterility control) with 10 µL of the prepared bacterial inoculum.

    • Include a positive control (wells with bacteria and no compound) and a negative/sterility control (wells with media only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Data Presentation

The MIC values for this compound should be recorded and presented in a clear and organized manner. Below is a template table for summarizing the MIC data against various Gram-negative strains.

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Replicate 1Replicate 2Replicate 3Mean MIC (µg/mL)
Escherichia coli25922
Klebsiella pneumoniae700603
Pseudomonas aeruginosa27853
Acinetobacter baumannii19606
Enterobacter cloacae13047

Note: This table is a template. Researchers should populate it with their experimentally determined values. The inclusion of multiple replicates is crucial for ensuring the robustness of the data.

Conclusion

This document provides a comprehensive overview of the rationale for targeting MsbA and a detailed protocol for determining the Minimum Inhibitory Concentration of the novel inhibitor, this compound. Adherence to standardized protocols is essential for obtaining reproducible and comparable results, which are fundamental for the preclinical evaluation of this promising new antibacterial candidate. The provided diagrams and data table template are intended to aid researchers in the visualization of the mechanism of action and the systematic presentation of their findings.

Unveiling the Molecular Handshake: A Guide to Studying MsbA-IN-4 Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The ATP-binding cassette (ABC) transporter MsbA is a critical component in the biogenesis of the outer membrane in Gram-negative bacteria, facilitating the transport of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS).[1][2][3] Its essential role in bacterial viability makes it a prime target for the development of novel antibiotics.[4] MsbA-IN-4 is a novel investigational inhibitor designed to target MsbA and disrupt its function. Understanding the precise binding mechanism of this compound is paramount for its development as a therapeutic agent.

This document provides a comprehensive overview of the techniques and protocols to meticulously characterize the binding interaction between MsbA and this compound. The methodologies described herein cover a range of biophysical and biochemical assays designed to elucidate the binding affinity, kinetics, thermodynamics, and the specific binding site of the inhibitor. The successful application of these techniques will provide crucial data for the structure-activity relationship (SAR) studies and the optimization of this compound as a potent and specific inhibitor.

Core Concepts in MsbA Inhibition

MsbA functions as a homodimer, with each subunit comprising a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[1] The transport cycle is powered by ATP binding and hydrolysis at the NBDs, which drives conformational changes in the TMDs, leading to the "flipping" of lipid A from the inner to the outer leaflet of the inner membrane.[5][6] Inhibitors can disrupt this cycle through various mechanisms, including:

  • Competitive Inhibition: The inhibitor binds to the same site as the natural substrate (lipid A) or ATP.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, inducing conformational changes that prevent substrate transport or ATP hydrolysis.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

The following protocols will enable researchers to dissect the specific mechanism of this compound.

Experimental Workflows

A logical workflow for characterizing the this compound binding site is crucial for generating a comprehensive dataset. The following diagram outlines a recommended experimental pipeline.

experimental_workflow cluster_0 Initial Characterization cluster_1 Detailed Biophysical Analysis cluster_2 Structural & Computational Studies a Biochemical Assays (ATPase Activity) b Binding Affinity Screening (Fluorescence Polarization) a->b Confirm Binding c Surface Plasmon Resonance (SPR) (Kinetics) b->c Quantify Kinetics d Isothermal Titration Calorimetry (ITC) (Thermodynamics) b->d Determine Thermodynamics e X-ray Crystallography c->e d->e Guide Crystallization f Computational Docking e->f Validate & Refine Model

Figure 1: Recommended experimental workflow for characterizing the this compound binding site.

Data Presentation: Quantitative Analysis of this compound Binding

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Biochemical and Initial Binding Data

ParameterExperimental MethodValueUnits
IC50 ATPase Activity AssayValueµM
Kd Fluorescence PolarizationValueµM

Table 2: Kinetic and Thermodynamic Parameters

ParameterExperimental MethodValueUnits
ka (Association Rate) Surface Plasmon Resonance (SPR)ValueM-1s-1
kd (Dissociation Rate) Surface Plasmon Resonance (SPR)Values-1
KD (Equilibrium Dissociation Constant) Surface Plasmon Resonance (SPR)ValueµM
ΔH (Enthalpy Change) Isothermal Titration Calorimetry (ITC)Valuekcal/mol
ΔS (Entropy Change) Isothermal Titration Calorimetry (ITC)Valuecal/mol·K
n (Stoichiometry) Isothermal Titration Calorimetry (ITC)Value-

Experimental Protocols

Biochemical Assay: ATPase Activity

This protocol determines the inhibitory effect of this compound on the ATP hydrolysis activity of MsbA.

Materials:

  • Purified MsbA reconstituted in a suitable membrane mimetic (e.g., nanodiscs, amphipols).

  • ATP solution (magnesium salt).

  • This compound stock solution (in DMSO).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% DDM).

  • Malachite green reagent for phosphate detection.

  • 96-well microplate.

  • Plate reader.

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add a constant concentration of purified MsbA to each well.

  • Add the serially diluted this compound to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a saturating concentration of ATP to all wells.

  • Incubate the reaction at 37°C for a fixed time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the malachite green reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Fluorescence Polarization (FP) Assay

This protocol provides a rapid and high-throughput method to determine the binding affinity (Kd) of this compound to MsbA. This requires a fluorescently labeled version of this compound or a competitive assay with a known fluorescent ligand.

Materials:

  • Purified MsbA.

  • Fluorescently labeled this compound (or a fluorescent tracer that binds to the same site).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% DDM).

  • 384-well black, low-volume microplate.

  • Plate reader with fluorescence polarization capabilities.

Procedure:

  • Prepare a serial dilution of purified MsbA in the assay buffer.

  • In a 384-well plate, add a constant, low concentration of the fluorescently labeled this compound to each well.

  • Add the serially diluted MsbA to the wells.

  • Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

  • Measure the fluorescence polarization of each well.

  • Plot the change in millipolarization (mP) units against the concentration of MsbA.

  • Fit the data to a one-site binding model to determine the dissociation constant (Kd).[7][8][9]

Surface Plasmon Resonance (SPR)

This protocol allows for the real-time, label-free analysis of the kinetics of this compound binding to MsbA.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Purified MsbA.

  • This compound.

  • Immobilization buffers (e.g., 10 mM sodium acetate at various pH values).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-P+ buffer with 0.05% DDM).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject purified MsbA over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active esters with ethanolamine.[10][11]

  • Analyte Binding:

    • Prepare a serial dilution of this compound in the running buffer.

    • Inject the different concentrations of this compound over the immobilized MsbA surface, followed by a dissociation phase with running buffer.

    • Regenerate the surface between cycles if necessary.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12]

Isothermal Titration Calorimetry (ITC)

This protocol directly measures the heat changes upon binding to determine the thermodynamic parameters of the this compound interaction.

Materials:

  • Isothermal titration calorimeter.

  • Purified MsbA.

  • This compound.

  • Dialysis buffer (ensure the buffer for the protein and ligand are identical to minimize heats of dilution).

Procedure:

  • Sample Preparation:

    • Dialyze both the purified MsbA and this compound extensively against the same buffer.

    • Degas the solutions before the experiment.

  • Titration:

    • Load the purified MsbA into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the MsbA solution.[13][14][15]

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Fit the integrated data to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

X-ray Crystallography

This protocol aims to determine the high-resolution three-dimensional structure of the MsbA-MsbA-IN-4 complex, providing definitive information about the binding site.

Materials:

  • Highly pure and concentrated MsbA.

  • This compound.

  • Crystallization screens and reagents.

  • X-ray diffraction equipment (synchrotron source is recommended).

Procedure:

  • Co-crystallization:

    • Mix purified MsbA with a molar excess of this compound.

    • Set up crystallization trials using various techniques (e.g., sitting drop, hanging drop vapor diffusion) with a wide range of crystallization screens.

  • Crystal Optimization and Soaking (Alternative):

    • Obtain crystals of apo-MsbA.

    • Soak the apo-crystals in a solution containing this compound.

  • Data Collection and Structure Determination:

    • Harvest and cryo-protect suitable crystals.

    • Collect X-ray diffraction data.

    • Process the data and solve the structure by molecular replacement using a known MsbA structure as a model.

    • Refine the model and build the this compound molecule into the electron density map.[16][17][18]

Computational Docking

This protocol uses computational methods to predict the binding mode of this compound to the MsbA protein.

Software:

  • Molecular docking software (e.g., AutoDock, GOLD, Schrödinger Suite).

  • Molecular visualization software (e.g., PyMOL, Chimera).

Procedure:

  • Preparation of Receptor and Ligand:

    • Obtain a high-resolution crystal structure of MsbA. Prepare the protein by adding hydrogens, assigning charges, and removing water molecules.

    • Generate a 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on MsbA based on experimental data or by identifying potential pockets.

    • Run the docking algorithm to generate a series of possible binding poses for this compound.[19][20]

  • Analysis of Results:

    • Rank the poses based on the scoring function.

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and MsbA residues. This can guide site-directed mutagenesis studies to validate the predicted binding site.

Signaling Pathway and Inhibition Mechanism

MsbA is a transporter and does not participate in a classical signaling cascade. However, its activity is crucial for the lipopolysaccharide transport pathway, which is essential for the integrity of the outer membrane of Gram-negative bacteria. Inhibition of MsbA disrupts this pathway, leading to the accumulation of LPS in the inner membrane, which is ultimately lethal to the bacterium.

lps_transport_pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm lps_synthesis LPS Synthesis msba MsbA lps_synthesis->msba LPS Transport lpt_complex Lpt Complex msba->lpt_complex LPS Flipping msba_in4 This compound msba_in4->msba Inhibition outer_membrane Outer Membrane lpt_complex->outer_membrane LPS Insertion

Figure 2: The Lipopolysaccharide transport pathway and the inhibitory action of this compound.

By employing the detailed protocols and structured approach outlined in these application notes, researchers can effectively characterize the binding of this compound to its target, MsbA. This will provide a solid foundation for the rational design of more potent and selective next-generation antibiotics to combat the growing threat of multidrug-resistant Gram-negative bacteria.

References

Application Notes and Protocols: Confocal and Electron Microscopy of MsbA-IN-4 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for flipping lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane.[1][2][3] This process is a critical step in the biogenesis of the outer membrane, making MsbA an attractive target for the development of novel antibiotics.[3][4] MsbA-IN-4 is a hypothetical inhibitor of MsbA. While specific data for this compound is not available, this document provides detailed protocols and expected outcomes for the analysis of cells treated with MsbA inhibitors, using data from studies on analogous compounds. Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, triggering envelope stress responses and causing distinct morphological changes that can be visualized using advanced microscopy techniques such as confocal and electron microscopy.[1][5]

These application notes provide detailed protocols for the preparation and analysis of bacterial cells treated with MsbA inhibitors for confocal and transmission electron microscopy (TEM). It also presents expected quantitative data and illustrates the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various quinoline-based MsbA inhibitors against E. coli. This data can serve as a benchmark for evaluating the potency of new compounds like this compound.

Table 1: In Vitro Inhibition of E. coli MsbA ATPase Activity

CompoundIC50 (µM)
G5930.25 ± 0.03
G9130.45 ± 0.05
G3321.2 ± 0.1
G5922.5 ± 0.3
G247>50

Data is presented as mean ± standard error of the mean (s.e.m.) from three independent experiments.[5]

Table 2: Whole-Cell Activity of MsbA Inhibitors against E. coli

CompoundEC50 (µM) in E. coli lptD(imp4213)MIC (µg/mL) in E. coli CFT073
G9131.28
G3324.832
G5929.564

EC50 values were determined in a strain with a compromised outer membrane (lptD(imp4213)) to facilitate compound entry. MIC values were determined in a wild-type pathogenic E. coli strain.[1]

Signaling Pathways and Experimental Workflow

Signaling Pathway

Inhibition of MsbA disrupts the normal transport of LPS, leading to its accumulation in the inner membrane. This triggers a cascade of envelope stress responses, primarily the σE, Rcs, and Bae pathways, which attempt to mitigate the damage to the cell envelope.[1]

G cluster_membrane Inner Membrane cluster_responses Stress Response Pathways MsbA MsbA LPS_IM LPS accumulation Envelope_Stress Envelope Stress LPS_IM->Envelope_Stress triggers MsbA_IN_4 This compound MsbA_IN_4->MsbA inhibition MsbA_IN_4->LPS_IM leads to SigmaE σE Pathway Envelope_Stress->SigmaE Rcs Rcs Pathway Envelope_Stress->Rcs Bae Bae Pathway Envelope_Stress->Bae

Caption: Inhibition of MsbA by this compound leads to envelope stress and activation of response pathways.

Experimental Workflow

The following diagram outlines the key steps for analyzing the effects of this compound on bacterial cells using microscopy techniques.

G cluster_confocal Confocal Microscopy cluster_tem Electron Microscopy Start Start: Bacterial Culture Treatment Treat with this compound Start->Treatment Fixation_C Fixation Treatment->Fixation_C Fixation_T Primary Fixation (Glutaraldehyde) Treatment->Fixation_T Permeabilization Permeabilization Fixation_C->Permeabilization Staining Fluorescent Staining (e.g., Membrane Dye) Permeabilization->Staining Imaging_C Image Acquisition Staining->Imaging_C Analysis Data Analysis and Morphological Characterization Imaging_C->Analysis PostFixation Post-Fixation (Osmium Tetroxide) Fixation_T->PostFixation Dehydration Dehydration PostFixation->Dehydration Embedding Resin Embedding Dehydration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining_T Contrasting (Uranyl Acetate) Sectioning->Staining_T Imaging_T Image Acquisition Staining_T->Imaging_T Imaging_T->Analysis

References

Application Notes and Protocols for Quantitative Reverse Transcription-PCR (qRT-PCR) with MsbA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the crucial process of flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1] Inhibition of MsbA disrupts the integrity of the outer membrane, leading to bacterial cell death. MsbA-IN-4 is a potent and highly selective small molecule inhibitor of MsbA, with a reported IC50 value of 3 nM.[2] This compound allosterically traps MsbA in an inward-facing conformation, thereby inhibiting its ATPase activity and blocking LPS transport.[3]

These application notes provide a framework for utilizing quantitative reverse transcription-PCR (qRT-PCR) to investigate the downstream molecular effects of this compound on bacterial gene expression. Understanding these transcriptional changes can provide valuable insights into the cellular stress responses induced by the disruption of LPS transport and aid in the development of novel antibacterial agents.

Applications

  • Mechanism of Action Studies: Elucidate the downstream transcriptional consequences of MsbA inhibition by this compound.

  • Drug Efficacy and Resistance Studies: Analyze changes in gene expression associated with the development of resistance to this compound.

  • Target Validation: Confirm the on-target effect of this compound by observing changes in the expression of genes regulated by the LPS transport pathway.

  • High-Throughput Screening: Adapt qRT-PCR protocols to screen for other compounds that induce similar gene expression profiles to this compound.

Quantitative Data Summary

The following table represents hypothetical quantitative data on the relative gene expression changes in a Gram-negative bacterium (e.g., Escherichia coli) following treatment with this compound. The data is presented as fold change relative to an untreated control, normalized to a housekeeping gene (e.g., rpoB). This data illustrates the expected upregulation of stress response genes and downregulation of genes involved in outer membrane synthesis.

GeneFunctionFold Change (this compound Treatment vs. Control)
rpoH Heat shock sigma factor5.2
degP Periplasmic protease/chaperone4.8
lpxC LPS biosynthesis-3.1
ompF Outer membrane porin-2.5
msbA LPS transporter (target)1.2 (slight compensatory upregulation)

Experimental Protocols

Protocol 1: qRT-PCR Analysis of Gene Expression Changes Induced by this compound

This protocol outlines the steps for treating a Gram-negative bacterial culture with this compound, extracting total RNA, synthesizing cDNA, and performing qRT-PCR to analyze the expression of target genes.

Materials:

  • Gram-negative bacterial strain (e.g., E. coli K-12)

  • Luria-Bertani (LB) broth

  • This compound (stock solution in DMSO)

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • DNase I, RNase-free

  • Reverse transcription kit (e.g., using M-MLV or SuperScript reverse transcriptase)

  • qRT-PCR master mix (SYBR Green or TaqMan chemistry)

  • Gene-specific primers for target and housekeeping genes

  • qRT-PCR instrument

Procedure:

  • Bacterial Culture and Treatment:

    • Inoculate LB broth with a single colony of the bacterial strain and grow overnight at 37°C with shaking.

    • Dilute the overnight culture into fresh LB broth to an OD600 of ~0.05 and grow to mid-log phase (OD600 ≈ 0.4-0.6).

    • Divide the culture into two flasks: one for the untreated control (add an equivalent volume of DMSO) and one for the this compound treatment.

    • Add this compound to the treatment flask to the desired final concentration (e.g., 1x or 5x the minimum inhibitory concentration [MIC]).

    • Incubate both cultures for a defined period (e.g., 1-2 hours) at 37°C with shaking.

  • RNA Extraction and Purification:

    • Harvest the bacterial cells by centrifugation at 4°C.

    • Immediately lyse the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

    • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (A260/A280 ratio) and by running an aliquot on an agarose gel.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Include a no-reverse transcriptase control (NRT) for each RNA sample to check for genomic DNA contamination.

    • Follow the manufacturer's protocol for the reverse transcription reaction.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the qRT-PCR master mix, forward and reverse primers for the gene of interest, and the diluted cDNA template.

    • Set up reactions for each target gene and the housekeeping gene for both control and treated samples. Include a no-template control (NTC) for each primer pair.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

    • Generate a dissociation curve (melt curve) at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt).

    • The fold change in gene expression is calculated as 2-ΔΔCt.

Visualizations

experimental_workflow cluster_culture Bacterial Culture & Treatment cluster_processing Sample Processing cluster_analysis Analysis culture Overnight Culture dilution Dilution & Growth to Mid-Log Phase culture->dilution treatment Treatment with this compound dilution->treatment control Control (DMSO) dilution->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction dnase DNase I Treatment rna_extraction->dnase cdna_synthesis cDNA Synthesis dnase->cdna_synthesis qpcr qRT-PCR cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis

Caption: Experimental workflow for qRT-PCR analysis.

signaling_pathway MsbA_IN_4 This compound MsbA MsbA Transporter MsbA_IN_4->MsbA Inhibition LPS_Transport LPS Transport to Outer Membrane MsbA->LPS_Transport Inner_Membrane_LPS Inner Membrane LPS Accumulation LPS_Transport->Inner_Membrane_LPS Disruption Envelope_Stress Envelope Stress Response Inner_Membrane_LPS->Envelope_Stress Gene_Expression Altered Gene Expression Envelope_Stress->Gene_Expression

Caption: Hypothesized signaling cascade upon MsbA inhibition.

References

Application Notes and Protocols for the Reconstitution of Purified MsbA for Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1][2] This function is critical for the biogenesis of the outer membrane, making MsbA a vital target for the development of new antibiotics.[3][4] To study the function of MsbA and screen for potential inhibitors, it is crucial to remove the protein from its native membrane and reconstitute it into a defined lipid environment, such as proteoliposomes or nanodiscs. This process allows for the precise control of experimental conditions and the detailed characterization of transport kinetics and inhibitor interactions.

These application notes provide detailed protocols for the expression, purification, and reconstitution of MsbA, followed by functional assays designed to assess its activity and inhibition.

Part 1: Expression and Purification of MsbA

Successful reconstitution and functional studies begin with high-purity, active MsbA. The following protocol is a general guideline for the expression and purification of His-tagged MsbA from E. coli.

Experimental Protocol: MsbA Expression and Purification
  • Expression:

    • Transform an appropriate E. coli expression strain (e.g., BL21(DE3), C43(DE3)) with a plasmid encoding N-terminally His-tagged MsbA.[5][6]

    • Grow the cells in a rich medium (e.g., ZYP-5052 or LB) supplemented with the appropriate antibiotic.[6]

    • Induce protein expression with isopropyl-β-D-thiogalactoside (IPTG) when the culture reaches the mid-log phase.[6]

    • Harvest the cells by centrifugation after a period of growth at a reduced temperature (e.g., 4 hours at 37°C).[6]

  • Membrane Preparation:

    • Resuspend the cell pellet in a lysis buffer (see Table 1).[6]

    • Lyse the cells using a high-pressure microfluidizer or sonication.[6]

    • Remove unbroken cells and debris by low-speed centrifugation.[6]

    • Pellet the cell membranes by ultracentrifugation (e.g., 100,000 xg for 45 minutes).[6]

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer containing a detergent such as n-dodecyl-β-D-maltoside (DDM) or undecyl-β-D-maltoside (UDM).[5]

    • Incubate for 1 hour at 4°C with gentle agitation to solubilize the membrane proteins.[5]

    • Remove insoluble material by ultracentrifugation.[5]

  • Purification:

    • Apply the supernatant containing solubilized MsbA to a Ni-NTA affinity column.[5][6]

    • Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.[6]

    • Elute MsbA using a high concentration of imidazole.[6]

    • For higher purity, perform size-exclusion chromatography (SEC) as a final step to separate MsbA from aggregates and other contaminants.[5] The protein is typically pooled in a buffer containing 20 mM Tris (pH 7.5), 20 mM NaCl, and 0.1% UDM.[5]

Data Presentation: Buffer Compositions for Purification
Buffer Type Components Reference
Lysis Buffer 50 mM Tris-HCl, pH 7.9, 200 mM NaCl[6]
Solubilization Buffer 20 mM Tris, pH 8.0, 20 mM NaCl, 1% (w/v) UDM, 10% (v/v) glycerol, 0.1 mg/mL DNase I, protease inhibitors[5]
Washing Buffer 50 mM Tris-HCl, pH 7.9, 200 mM NaCl, 5 mM imidazole, 0.02% (w/v) DDM[6]
Elution Buffer 50 mM Tris-HCl, pH 7.9, 200 mM NaCl, 600 mM imidazole[6]

Part 2: Reconstitution of Purified MsbA

Reconstitution into a lipid bilayer is essential for studying MsbA's function. Proteoliposomes and nanodiscs are two commonly used systems.

Experimental Workflow: MsbA Reconstitution

G cluster_purification Protein Purification cluster_reconstitution Reconstitution cluster_products Final Products Expression MsbA Expression in E. coli Purification Solubilization & Purification (DDM/UDM) Expression->Purification Mixing Mix Purified MsbA, Lipids, (MSP) Purification->Mixing Lipids Prepare Lipid Film (e.g., E. coli Polar Lipids) Hydration Hydrate & Solubilize Lipids in Detergent Lipids->Hydration Hydration->Mixing DetergentRemoval Detergent Removal (Bio-Beads) Mixing->DetergentRemoval Proteoliposomes Proteoliposomes DetergentRemoval->Proteoliposomes Collect by ultracentrifugation Nanodiscs Nanodiscs DetergentRemoval->Nanodiscs Purify by SEC

Caption: Workflow from MsbA purification to reconstitution.

Protocol 1: Reconstitution into Proteoliposomes

This method incorporates MsbA into spherical lipid vesicles.

  • Liposome Preparation:

    • Prepare a lipid film of E. coli polar lipids by drying from chloroform under argon gas and storing under vacuum.[1]

    • Resuspend the lipid film to 4 mg/ml in a suitable buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl).[1]

    • Subject the suspension to freeze-thaw cycles and extrude through a polycarbonate membrane (0.2 µm pore size) to create unilamellar liposomes.[1]

  • Reconstitution:

    • Destabilize the liposomes by adding a detergent like DDM (e.g., 1 µmol DDM per mg lipid).[1]

    • Add purified MsbA to the destabilized liposomes at a desired protein-to-lipid ratio (e.g., 1:100 w/w).[1]

    • Incubate for 30 minutes at room temperature.[1]

    • Remove the detergent by adding Bio-Beads SM2 and incubating overnight at 4°C. This allows for the spontaneous formation of proteoliposomes.[1]

    • Collect the proteoliposomes by ultracentrifugation.[1]

Protocol 2: Reconstitution into Nanodiscs

Nanodiscs are soluble, stable, and provide a more native-like bilayer environment.

  • Preparation of Components:

    • Prepare a lipid film (E. coli polar lipids, POPG, or POPC) and resuspend it in a buffer containing sodium cholate (e.g., 20 mM Tris, pH 7.5, 100 mM NaCl, 100 mM sodium cholate) to a final concentration of 25 mM.[1]

    • Purify Membrane Scaffold Protein (MSP), such as MSP1D1.

  • Assembly:

    • Mix purified MsbA, MSP, and lipids at a specific molar ratio (e.g., MsbA:MSP1D1:Lipid at 1:1.2:40).[1]

    • Incubate the mixture for 2 hours at 4°C.[1]

    • Remove the cholate detergent by adding Bio-Beads and incubating overnight at 4°C.[1]

  • Purification:

    • Purify the assembled nanodiscs containing MsbA using size-exclusion chromatography.[1]

Data Presentation: Reconstitution Parameters
Parameter Proteoliposomes Nanodiscs Reference
Lipid Source E. coli polar lipid extractE. coli polar lipid, POPG, POPC[1]
Detergent for Removal DDMSodium Cholate[1]
Detergent Removal Method Bio-Beads SM2Bio-Beads SM2[1]
Protein:Lipid Ratio 1:100 (w/w)1:40 (molar, with MSP1D1)[1]
Collection/Purification UltracentrifugationSize-Exclusion Chromatography[1]

Part 3: Functional Assays for Reconstituted MsbA

To screen for inhibitors, it is essential to have robust functional assays that measure MsbA's catalytic activity.

Protocol 1: ATPase Activity Assay (Malachite Green)

This colorimetric assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).

  • Incubate reconstituted MsbA (0.2 µg in nanodiscs or 1 µg in proteoliposomes) in a reaction solution (50 µl total) containing 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 4 mM MgCl₂, and 2 mM ATP.[1]

  • Incubate for 30 minutes at 37°C.[1]

  • Stop the reaction by adding 50 µl of 12% (w/v) SDS.[1]

  • Add 100 µl of a solution containing equal volumes of 12% (w/v) ascorbic acid in 1 M HCl and 2% (w/v) ammonium molybdate in 1 M HCl. Incubate for 5 minutes at room temperature.[1]

  • Add 150 µl of a solution containing 2% (w/v) sodium metaarsenite, 25 mM sodium citrate, and 2% (v/v) acetic acid. Incubate for 20 minutes.[1]

  • Measure the absorbance at 850 nm.[1]

  • Determine the amount of Pi released using a potassium phosphate standard curve.[1]

Protocol 2: Lipid Flippase Assay (NBD-Lipids)

This assay directly measures the transport of fluorescently labeled lipid substrates.[7][8]

  • Reconstitute MsbA into proteoliposomes containing a small percentage (e.g., 0.3%) of an NBD-labeled lipid (e.g., NBD-PE).[7]

  • Initiate the transport reaction by adding 5 mM ATP and an ATP-regenerating system (e.g., creatine kinase and phosphocreatine).[8] Incubate at 37°C for a set time (e.g., 0-20 minutes).[2]

  • Stop the reaction and place the sample in a fluorometer.

  • Monitor the NBD fluorescence emission (excitation ~464 nm, emission ~536 nm).[9]

  • Add sodium dithionite, a membrane-impermeant quenching agent. This will quench the fluorescence of NBD-lipids in the outer leaflet.[8]

  • The remaining fluorescence corresponds to the NBD-lipids that have been "flipped" to the inner leaflet and are protected from quenching.

  • Calculate the ATP-dependent lipid movement by comparing the results in the presence and absence of ATP.[2] A maximal flippase activity of 7.7 nmol of lipid translocated per mg of protein over 20 minutes has been reported for an NBD-PE derivative.[2]

Part 4: Protocol for MsbA Inhibitor Studies

These assays can be adapted to screen for and characterize inhibitors.

Mechanism of MsbA Inhibition

G cluster_cycle MsbA Transport Cycle cluster_inhibition Inhibition Mechanisms Inward Inward-Facing (Substrate Binding) Outward Outward-Facing (Substrate Release) Inward->Outward ATP Binding Outward->Inward ATP Hydrolysis Inhibitor1 Inhibitor A (e.g., G247) Prevents NBD closure Inhibitor1->Inward Binds & Stabilizes Wide Inward State Inhibitor2 Inhibitor B (e.g., TBT1) Traps collapsed state Inhibitor2->Inward Binds & Induces Collapsed State

Caption: The MsbA transport cycle and points of inhibition.

Inhibitor Screening Protocol
  • Primary Screen (ATPase Assay):

    • Perform the ATPase activity assay as described above.

    • In separate reactions, pre-incubate the reconstituted MsbA with a library of test compounds for a short period (e.g., 15 minutes) on ice before adding ATP to start the reaction.[10]

    • Identify "hits" as compounds that significantly inhibit or, in some cases, stimulate the basal ATPase activity. Some inhibitors, like TBT1, stimulate ATPase activity while blocking transport.[4][11]

  • Dose-Response and IC₅₀ Determination:

    • For promising hits, perform the ATPase assay with a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

  • Mechanism of Action Studies:

    • Kinetic Analysis: Determine the effect of the inhibitor on the Kₘ for ATP. This can provide insight into whether the inhibitor is competitive, non-competitive, or uncompetitive.

    • Flippase Assay: Confirm that compounds identified in the ATPase assay also inhibit the transport of lipid substrates using the NBD-lipid flippase assay. This is crucial as some compounds may uncouple ATP hydrolysis from transport.

    • Binding Studies: Techniques like fluorescence quenching or surface plasmon resonance can be used to measure the direct binding of inhibitors to MsbA and determine the dissociation constant (Kᴅ).[12]

Data Presentation: Known Inhibitor Effects
Inhibitor Effect on ATPase Activity Mechanism Reference
ADP Inhibition (Kᵢ = 0.54 ± 0.05 mM)Competitive inhibition of ATP binding[1]
Vanadate Potent Inhibition (>90% at 0.01 mM)Traps the post-hydrolysis transition state[1]
TBT1 StimulationBinds to substrate site, causing a collapsed inward-facing state[4][11]
G247 InhibitionActs as a wedge in the TMDs, preventing conformational changes[4][11]
Quinoline-based InhibitionPrevent proper NBD closure, suppressing ATP hydrolysis[13]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MsbA-IN-4 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MsbA-IN-4. Given that this compound is a potent, quinoline-based inhibitor that binds to a highly lipophilic pocket of the MsbA transporter, it is predicted to have low aqueous solubility, a common challenge for this class of compounds.[1][2] This document outlines best practices for dissolving and handling this compound to ensure reliable and reproducible results in your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: For highly lipophilic compounds like this compound, the recommended primary solvent is 100% Dimethyl Sulfoxide (DMSO).[1][3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[3] It is crucial to use high-purity, anhydrous DMSO to prevent the introduction of water, which can decrease the solubility of the compound over time.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. Here are several strategies to mitigate this:

  • Step-wise Dilution: Instead of adding the DMSO stock directly to the final assay volume, perform one or more intermediate dilution steps in your assay buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.[4]

  • Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO (e.g., 1 mM instead of 10 mM). This will result in a lower initial concentration of the compound when you begin your dilution series.[1]

  • Increase Final DMSO Concentration: While not always possible due to cellular toxicity, slightly increasing the final percentage of DMSO in your assay may help. For cell-based assays, it is critical to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts.[3][4] For biochemical assays, a final concentration of 1-2% may be tolerable.[3] Always run a vehicle control with the same final DMSO concentration to assess its effect.

  • Use of Pluronic F-127: For particularly challenging compounds, adding a small amount of Pluronic F-127 to the assay buffer can help to maintain solubility through micelle formation. A final concentration of 0.01% to 0.1% is a common starting point.

Q3: How should I store my this compound stock solution?

A3: Once dissolved in DMSO, aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and absorption of atmospheric water.[4] Store these aliquots at -20°C or -80°C for long-term stability.[4] Before use, thaw the aliquot completely and bring it to room temperature. It is good practice to vortex the solution gently before making dilutions.[5]

Q4: Can I use sonication to help dissolve this compound?

A4: Yes, sonication can be a useful technique to aid in the dissolution of stubborn compounds. If you observe particulate matter after adding the solvent, brief sonication in a water bath can provide the energy needed to break up crystal lattices and facilitate solubilization. However, be cautious with the duration and power to avoid heating and potential degradation of the compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO. Compound may be in a highly stable crystalline form.1. Ensure you are using a sufficient volume of high-purity, anhydrous DMSO. 2. Gently warm the solution (e.g., to 37°C) and vortex. 3. Use a bath sonicator for 5-10 minutes.
Precipitation observed in the stock solution upon storage. Absorption of water into the DMSO stock. Compound concentration is too high for long-term stability.1. Ensure you are using anhydrous DMSO and tightly sealed vials. 2. Prepare fresh stock solutions more frequently. 3. Consider storing at a lower concentration.
Inconsistent results or lower than expected potency in assays. Compound precipitation in the assay plate, leading to a lower effective concentration. Adsorption of the lipophilic compound to plasticware.1. Visually inspect assay plates for any signs of precipitation. 2. Implement the step-wise dilution protocol described in the FAQs. 3. Consider using low-adhesion microplates. 4. Include a surfactant like Tween-20 (0.01%) or Pluronic F-127 in the assay buffer if compatible with the assay.
Cell toxicity observed in vehicle control wells. Final DMSO concentration is too high for the cell line being used.1. Reduce the final DMSO concentration in the assay to ≤0.1%. 2. Perform a DMSO tolerance curve for your specific cell line to determine the maximum acceptable concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Gently warming to 37°C may also aid dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use, low-retention vials. Store at -20°C or -80°C.

Protocol 2: Serial Dilution for In Vitro Assays

This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous assay buffer.

  • Thaw Stock: Thaw a single-use aliquot of the this compound DMSO stock solution and bring it to room temperature. Vortex gently.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, if your highest assay concentration is 10 µM and your stock is 10 mM, you might first dilute the stock 1:10 in DMSO to get a 1 mM solution.

  • Aqueous Dilution Series: Create your serial dilution plate by first adding assay buffer to the wells. Then, transfer a small volume of the appropriate DMSO solution to the corresponding wells to achieve the final concentrations, ensuring the final DMSO percentage remains constant and non-toxic across all wells (e.g., 0.1%). Mix thoroughly but gently by pipetting up and down.

Visualizations

experimental_workflow Workflow for Preparing this compound for In Vitro Assays cluster_prep Stock Solution Preparation cluster_assay Assay Plate Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment serial_dilution Perform Serial Dilution in DMSO thaw->serial_dilution add_to_plate Add Diluted Compound to Assay Plate with Buffer serial_dilution->add_to_plate incubate Incubate and Read Assay add_to_plate->incubate

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_flowchart Troubleshooting this compound Precipitation start Precipitation Observed in Assay Well? step_dilution Implement Step-Wise Dilution Protocol start->step_dilution Yes lower_stock Lower Stock Concentration (e.g., to 1 mM) step_dilution->lower_stock Still Precipitates resolved Issue Resolved step_dilution->resolved Resolved check_dmso Check Final DMSO % (Keep <=0.5% for cells) lower_stock->check_dmso Still Precipitates lower_stock->resolved Resolved add_surfactant Consider Adding Surfactant (e.g., 0.01% Pluronic F-127) check_dmso->add_surfactant Still Precipitates check_dmso->resolved Resolved add_surfactant->resolved Resolved

Caption: Decision tree for troubleshooting precipitation issues.

References

MsbA-IN-4 Cellular Permeability Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is MsbA and why is it a target for inhibitors like MsbA-IN-4?

MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of many Gram-negative bacteria. Its primary function is to transport lipopolysaccharide (LPS), a major component of the bacterial outer membrane, from the inner leaflet to the outer leaflet of the inner membrane.[1] This process is crucial for the biogenesis and integrity of the outer membrane, which acts as a protective barrier against many antibiotics.[2] Inhibition of MsbA disrupts LPS transport, leading to the accumulation of LPS in the inner membrane, which is toxic to the bacteria and ultimately results in cell death.[2] Therefore, MsbA is an attractive target for the development of new antibiotics.

Q2: What is the general mechanism of action for MsbA inhibitors?

MsbA inhibitors can act through various mechanisms to disrupt the function of the transporter. Some inhibitors bind to the transmembrane domains (TMDs) of MsbA, either in the substrate-binding pocket or in allosteric sites, preventing the conformational changes necessary for substrate transport.[2][3] These conformational changes are coupled to ATP binding and hydrolysis at the nucleotide-binding domains (NBDs).[3] Some inhibitors have been shown to either stimulate or inhibit the ATPase activity of MsbA, both of which can effectively block the transport of LPS.[2] The specific mechanism of a given inhibitor will depend on its chemical structure and binding site on the MsbA protein.

Q3: Which bacterial strains are suitable for this compound cellular permeability assays?

Escherichia coli is a commonly used Gram-negative bacterium for studying MsbA and its inhibitors. Strains that overexpress MsbA can be used to increase the signal window in activity assays. It is also common to use strains with a compromised outer membrane, such as those with mutations in the lptD gene, to facilitate the entry of inhibitors to the inner membrane where MsbA is located.[4]

Q4: What are the key readouts in a cellular permeability assay for an MsbA inhibitor?

The primary goal of a cellular permeability assay in this context is to determine if the inhibitor can cross the bacterial outer membrane and reach its target, MsbA, in the inner membrane. This is often assessed indirectly by measuring the consequences of MsbA inhibition. Key readouts include:

  • Increased Outer Membrane Permeability: Inhibition of MsbA can lead to a destabilized outer membrane, which can be measured using fluorescent probes like N-phenyl-1-naphthylamine (NPN).[5][6]

  • Increased Inner Membrane Permeability: As the cell dies due to MsbA inhibition, the inner membrane integrity is lost. This can be measured using dyes like SYTOX Green or by assessing the leakage of cytoplasmic components.[7]

  • Bacterial Viability/Cytotoxicity: A direct measure of the inhibitor's efficacy is to determine the concentration at which it kills the bacteria. This is often done using growth-based assays or viability stains.[8][9]

Troubleshooting Guides

Issue 1: High background fluorescence in the NPN uptake assay.

Possible Causes & Solutions:

CauseSolution
Contaminated reagents or buffers Use fresh, sterile buffers and reagent solutions. Filter-sterilize all solutions before use.
Intrinsic fluorescence of this compound Run a control with this compound in the absence of cells to determine its intrinsic fluorescence at the excitation and emission wavelengths of NPN. If it is fluorescent, a different assay may be needed.
Spontaneous lysis of bacteria Ensure that the bacterial culture is healthy and in the mid-logarithmic growth phase. Avoid harsh centrifugation or vortexing steps that could damage the cells.
Inappropriate NPN concentration Titrate the NPN concentration to find the optimal concentration that gives a low background signal with a high signal-to-noise ratio upon membrane permeabilization. A typical starting concentration is 10 µM.[6]
Issue 2: No significant increase in fluorescence with SYTOX Green after treatment with this compound.

Possible Causes & Solutions:

CauseSolution
This compound is not permeable to the outer membrane Use a bacterial strain with a more permeable outer membrane (e.g., an lptD mutant) or co-incubate with a known outer membrane permeabilizer like EDTA, although this can complicate data interpretation.
This compound is not cytotoxic at the tested concentrations Perform a dose-response experiment over a wide range of concentrations. Determine the Minimum Inhibitory Concentration (MIC) using a standard broth microdilution assay first.
Assay kinetics are too slow or too fast Perform a time-course experiment to determine the optimal incubation time for observing an effect. The effect of MsbA inhibition on membrane integrity may not be immediate.
SYTOX Green is underestimating dead cells In some conditions, particularly with starved or stressed cells, SYTOX Green can underestimate the number of dead cells. Consider using a complementary viability assay, such as plating for colony-forming units (CFUs).[7]
This compound has poor solubility Ensure that this compound is fully dissolved in the assay buffer. Poor solubility can lead to an overestimation of the tested concentration. See the troubleshooting guide for solubility issues below.
Issue 3: Inconsistent results in bacterial viability assays.

Possible Causes & Solutions:

CauseSolution
Variable bacterial cell density Standardize the initial inoculum density (OD600) for all experiments. Ensure a homogenous cell suspension before aliquoting into assay plates.
Edge effects in microplates Evaporation from the outer wells of a microplate can lead to increased compound concentrations and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile media.[10]
This compound precipitation during the assay Visually inspect the wells for any signs of precipitation. If precipitation is observed, the compound's solubility in the assay medium needs to be improved.
Inaccurate pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially for serial dilutions of the compound.
Issue 4: this compound has poor solubility in aqueous assay buffers.

Possible Causes & Solutions:

CauseSolution
Hydrophobic nature of the compound Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and does not affect bacterial viability. Run a vehicle control with the same concentration of the solvent.
Precipitation upon dilution When diluting the stock solution, add it to the aqueous buffer with vigorous vortexing to ensure rapid and uniform mixing.
Compound instability in aqueous solution Assess the stability of this compound in the assay buffer over the time course of the experiment. This can be done using techniques like HPLC.

Experimental Protocols

Protocol 1: NPN Uptake Assay for Outer Membrane Permeability

This protocol is adapted from standard methods for assessing bacterial outer membrane permeability.[5][6]

Materials:

  • Gram-negative bacteria (e.g., E. coli)

  • Luria-Bertani (LB) broth

  • HEPES buffer (5 mM, pH 7.2)

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Grow an overnight culture of the bacterial strain in LB broth.

  • Inoculate fresh LB broth with the overnight culture and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Harvest the cells by centrifugation and wash them twice with HEPES buffer.

  • Resuspend the cells in HEPES buffer to an OD600 of approximately 0.5.

  • In the 96-well plate, add the following to each well:

    • 100 µL of the bacterial cell suspension.

    • This compound at the desired final concentrations (prepare serial dilutions). Include a vehicle control (e.g., DMSO).

  • Add NPN to each well to a final concentration of 10 µM.

  • Immediately measure the fluorescence in the microplate reader. Record the fluorescence at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes).

Data Analysis: Plot the fluorescence intensity against time for each concentration of this compound. An increase in fluorescence over time compared to the vehicle control indicates an increase in outer membrane permeability.

Protocol 2: SYTOX Green Assay for Inner Membrane Permeability and Cytotoxicity

This protocol is based on the use of membrane-impermeant DNA dyes to identify dead cells.[4][7]

Materials:

  • Gram-negative bacteria (e.g., E. coli)

  • LB broth

  • Phosphate-buffered saline (PBS)

  • SYTOX Green nucleic acid stain (e.g., 5 mM stock in DMSO)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

  • Prepare a mid-log phase bacterial culture as described in Protocol 1.

  • Harvest the cells, wash with PBS, and resuspend in PBS to the desired cell density.

  • In the 96-well plate, add the following to each well:

    • 100 µL of the bacterial cell suspension.

    • This compound at the desired final concentrations. Include a vehicle control and a positive control for cell death (e.g., heat-killed cells or treatment with a known bactericidal agent).

  • Incubate the plate at 37°C for the desired time (e.g., 1-2 hours).

  • Add SYTOX Green to each well to a final concentration of 1-5 µM.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Measure the fluorescence in the microplate reader.

Data Analysis: Subtract the background fluorescence (wells with no cells). An increase in fluorescence in the this compound treated wells compared to the vehicle control indicates an increase in the number of dead cells with compromised inner membranes.

Visualizations

Experimental Workflow for this compound Cellular Permeability Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Bacterial Culture (e.g., E. coli) harvest Harvest & Wash Cells culture->harvest resuspend Resuspend in Assay Buffer harvest->resuspend plate Aliquot Cells into 96-well Plate resuspend->plate add_inhibitor Add this compound (Dose-Response) plate->add_inhibitor add_probe Add Fluorescent Probe (NPN or SYTOX Green) add_inhibitor->add_probe incubate Incubate add_probe->incubate measure Measure Fluorescence incubate->measure plot Plot Fluorescence vs. Time/Concentration measure->plot analyze Determine Permeability & Cytotoxicity plot->analyze

Caption: Workflow for assessing this compound cellular permeability.

Proposed Mechanism of MsbA Inhibition

msba_inhibition cluster_normal Normal MsbA Function cluster_inhibited Inhibited MsbA LPS_in LPS (Inner Leaflet) MsbA_in MsbA (Inward-facing) LPS_in->MsbA_in MsbA_out MsbA (Outward-facing) MsbA_in->MsbA_out ATP Hydrolysis ADP ADP + Pi MsbA_in->ADP ATP ATP ATP->MsbA_in MsbA_out->MsbA_in Reset LPS_out LPS (Outer Leaflet) MsbA_out->LPS_out MsbA_inhibited MsbA No_transport LPS Transport Blocked MsbA_inhibited->No_transport Inhibitor This compound Inhibitor->MsbA_inhibited Binds to MsbA

Caption: Proposed mechanism of MsbA inhibition by this compound.

References

Technical Support Center: Improving the Potency of MsbA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of MsbA inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development efforts. While the focus is on well-characterized classes of MsbA inhibitors, the principles and techniques described herein are broadly applicable to novel inhibitor scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the major classes of MsbA inhibitors and how do they differ in their mechanism of action?

A1: The two most extensively studied classes of MsbA inhibitors are the quinoline-based and the tetrahydrobenzothiophene-based inhibitors.

  • Quinoline-based inhibitors (e.g., G907): These compounds typically act as non-competitive inhibitors of MsbA's ATPase activity. They bind to a transmembrane pocket, trapping the transporter in an inward-facing conformation, which prevents the conformational changes necessary for ATP hydrolysis and lipopolysaccharide (LPS) transport.[1][2]

  • Tetrahydrobenzothiophene-based inhibitors (e.g., TBT1): In contrast, these inhibitors can stimulate the ATPase activity of MsbA while still inhibiting LPS transport.[3][4] They bind to the substrate-binding pocket, leading to a collapsed inward-facing conformation that uncouples ATP hydrolysis from substrate translocation.[3][5]

Q2: I am not seeing any inhibition of MsbA ATPase activity with my compound. What could be the reason?

A2: There are several potential reasons for a lack of observed inhibition. Please refer to the troubleshooting section below for a detailed guide. Common issues include compound insolubility, degradation, incorrect protein concentration, or assay artifacts.

Q3: How can I improve the potency of my MsbA inhibitor derivative?

A3: Improving potency requires a systematic approach involving the exploration of the structure-activity relationship (SAR). For quinoline and tetrahydrobenzothiophene scaffolds, consider the following:

  • For Tetrahydrobenzothiophene Derivatives: SAR studies have shown that introducing electron-withdrawing groups on the benzene ring can enhance inhibitory activity. Additionally, the nature of the substituent at the R1 position (e.g., methyl) can influence potency.[6]

  • For Quinoline Derivatives: The quinoline core is a versatile scaffold in medicinal chemistry. Modifications to this core can significantly impact biological activity.[7][8][9]

A rational approach to derivatization, guided by computational modeling and iterative rounds of synthesis and testing, is recommended.

Q4: What is the expected correlation between the ATPase inhibition (IC50) and the antibacterial activity (MIC)?

A4: Generally, a potent inhibition of MsbA's ATPase activity should translate to a low Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria, as MsbA is essential for their viability. However, discrepancies can arise due to factors such as compound permeability across the bacterial outer membrane, efflux pump activity, and off-target effects. A compound that is potent in a biochemical assay but weak in a cellular assay may have poor cell penetration or be susceptible to efflux.

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of MsbA inhibitors.

Troubleshooting the MsbA ATPase Assay
Problem Possible Cause Recommended Solution
No or low ATPase activity in the control (no inhibitor) 1. Inactive MsbA protein. 2. Incorrect assay buffer composition. 3. Suboptimal assay temperature.1. Verify the activity of your MsbA preparation with a known activator or substrate. 2. Double-check the concentrations of all buffer components, especially MgCl2 and ATP. 3. Ensure the assay is performed at the optimal temperature for MsbA activity (typically 37°C).
High background signal 1. Contaminating ATPases in the MsbA preparation. 2. Spontaneous ATP hydrolysis.1. Further purify the MsbA protein. 2. Run a control without MsbA to determine the rate of non-enzymatic ATP hydrolysis and subtract this from your measurements.
Inconsistent results between replicates 1. Pipetting errors. 2. Compound precipitation. 3. Bubbles in microplate wells.1. Use calibrated pipettes and ensure thorough mixing. 2. Check the solubility of your compound in the assay buffer. Consider using a small amount of DMSO (ensure the final concentration does not affect enzyme activity). 3. Be careful during pipetting to avoid introducing bubbles. Centrifuge the plate briefly before reading.
No inhibition observed 1. Compound is inactive. 2. Compound has low solubility. 3. Compound has degraded. 4. Incorrect inhibitor concentration range.1. Test a known MsbA inhibitor as a positive control. 2. Assess compound solubility and consider formulation strategies. 3. Check the stability of your compound under assay conditions. 4. Test a wider range of inhibitor concentrations.
Troubleshooting the Minimum Inhibitory Concentration (MIC) Assay
Problem Possible Cause Recommended Solution
No bacterial growth in the positive control 1. Inoculum is not viable. 2. Incorrect growth medium. 3. Incorrect incubation conditions.1. Use a fresh bacterial culture for the inoculum. 2. Ensure the correct medium is used and is properly prepared. 3. Verify the incubation temperature and atmosphere (e.g., aerobic).
Contamination in the negative control 1. Contaminated media or reagents. 2. Poor aseptic technique.1. Use sterile media and reagents. 2. Perform the assay in a sterile environment (e.g., a biological safety cabinet).
Inconsistent MIC values 1. Inaccurate inoculum density. 2. Compound precipitation in the media. 3. "Eagle effect" (paradoxical growth at high concentrations).[10]1. Standardize the inoculum carefully using a spectrophotometer or McFarland standards.[10] 2. Check the solubility of the compound in the growth medium. 3. Observe the entire concentration range for growth; if the Eagle effect is suspected, it may require further investigation.
High MIC values despite potent ATPase inhibition 1. Poor compound penetration through the outer membrane. 2. Compound is a substrate for efflux pumps.1. Consider co-administration with an outer membrane permeabilizer (use with caution as this can have its own effects). 2. Test the compound in an efflux pump-deficient bacterial strain.

Experimental Protocols

Protocol 1: MsbA ATPase Activity Assay (Colorimetric)

This protocol is for determining the IC50 of an inhibitor on MsbA's ATPase activity by measuring the release of inorganic phosphate (Pi).

Materials:

  • Purified MsbA protein

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT

  • ATP solution (100 mM)

  • Inhibitor stock solution (in DMSO)

  • Malachite Green Reagent

  • Phosphate standard solution

  • 96-well microplate

Procedure:

  • Prepare the reaction mixture: In each well of a 96-well plate, add the assay buffer and the inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no MsbA).

  • Pre-incubation: Add the purified MsbA to each well (except the negative control) and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction: Add ATP to each well to a final concentration of 2 mM to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and detect phosphate: Add the Malachite Green reagent to each well to stop the reaction and develop the color.

  • Measure absorbance: Read the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Construct a standard curve using the phosphate standards. Calculate the amount of Pi released in each well. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an inhibitor that prevents visible growth of a bacterial strain.[10]

Materials:

  • Bacterial strain (e.g., E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Inhibitor stock solution (in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare bacterial inoculum: Inoculate a single colony of the test bacterium into CAMHB and grow overnight at 37°C. Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.[10]

  • Prepare inhibitor dilutions: Perform a serial two-fold dilution of the inhibitor in CAMHB directly in the 96-well plate.

  • Inoculate the plate: Add the standardized bacterial inoculum to each well containing the inhibitor dilutions. Include a positive control (bacteria, no inhibitor) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Quantitative Data Summary

The following tables summarize representative data for well-characterized MsbA inhibitors.

Table 1: ATPase Inhibitory Activity of Selected MsbA Inhibitors

CompoundClassOrganismIC50 (nM)Reference
G247QuinolineE. coli5[2]
G907QuinolineE. coli18[2]
TBT1TetrahydrobenzothiopheneA. baumanniiStimulates ATPase activity (EC50 = 13 µM)[3][4]

Table 2: Antibacterial Activity of Selected MsbA Inhibitors

CompoundClassOrganismMIC (µM)Reference
3bTetrahydrobenzothiopheneE. coli1.11[6]
3bTetrahydrobenzothiopheneP. aeruginosa1.00[6]
3bTetrahydrobenzothiopheneSalmonella0.54[6]

Visualizations

MsbA Catalytic Cycle and Inhibition

MsbA_Cycle cluster_cycle MsbA Catalytic Cycle cluster_inhibition Inhibitor Action Inward-facing (ATP-free) Inward-facing (ATP-free) Inward-facing (ATP-bound) Inward-facing (ATP-bound) Inward-facing (ATP-free)->Inward-facing (ATP-bound) 2 ATP bind Outward-facing (ATP-bound) Outward-facing (ATP-bound) Inward-facing (ATP-bound)->Outward-facing (ATP-bound) LPS binding & NBD dimerization Outward-facing (ADP+Pi) Outward-facing (ADP+Pi) Outward-facing (ATP-bound)->Outward-facing (ADP+Pi) ATP hydrolysis & LPS release Outward-facing (ADP+Pi)->Inward-facing (ATP-free) ADP+Pi release & NBD separation Quinoline Inhibitor Quinoline Inhibitor Quinoline Inhibitor->Inward-facing (ATP-bound) Traps conformation TBT Inhibitor TBT Inhibitor TBT Inhibitor->Inward-facing (ATP-bound) Uncouples hydrolysis

Caption: The MsbA catalytic cycle and points of intervention for different inhibitor classes.

Experimental Workflow for MsbA Inhibitor Screening

Inhibitor_Screening_Workflow Start Start Compound Library Compound Library Start->Compound Library Primary Screen Primary Screen: MsbA ATPase Assay Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Hit Identification->Compound Library Inactive Dose-Response & IC50 Dose-Response Curve & IC50 Determination Hit Identification->Dose-Response & IC50 Active Secondary Screen Secondary Screen: MIC Assay Dose-Response & IC50->Secondary Screen Lead Identification Lead Identification Secondary Screen->Lead Identification Lead Identification->Dose-Response & IC50 Inactive in cells SAR Studies Structure-Activity Relationship Studies Lead Identification->SAR Studies Potent & Active Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: A typical workflow for the screening and identification of novel MsbA inhibitors.

Troubleshooting Logic for Low Potency

Troubleshooting_Logic Start Low Potency Observed Check_Solubility Is the compound soluble in assay buffer? Start->Check_Solubility Improve_Solubility Improve Solubility: - Add co-solvent (e.g., DMSO) - Modify chemical structure Check_Solubility->Improve_Solubility No Check_Stability Is the compound stable under assay conditions? Check_Solubility->Check_Stability Yes Re-evaluate Re-evaluate Potency Improve_Solubility->Re-evaluate Modify_Structure Improve Stability: - Modify labile functional groups Check_Stability->Modify_Structure No Check_Permeability Is the compound permeable to the bacterial cell? Check_Stability->Check_Permeability Yes Modify_Structure->Re-evaluate Improve_Permeability Improve Permeability: - Modify physicochemical properties (e.g., lipophilicity, size) Check_Permeability->Improve_Permeability No (for MIC) Check_Efflux Is the compound an efflux pump substrate? Check_Permeability->Check_Efflux Yes (for MIC) Improve_Permeability->Re-evaluate Modify_for_Efflux Evade Efflux: - Co-administer with efflux pump inhibitor - Modify structure to avoid recognition Check_Efflux->Modify_for_Efflux Yes Check_Efflux->Re-evaluate No Modify_for_Efflux->Re-evaluate

Caption: A decision tree for troubleshooting low potency in MsbA inhibitor derivatives.

References

addressing off-target effects of MsbA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of MsbA-IN-4, a novel inhibitor of the MsbA transporter in Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for MsbA inhibitors?

A1: MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria that flips lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1][2][3] Inhibition of MsbA's ATPase and transport activity disrupts outer membrane biosynthesis, leading to bacterial cell death.[1][3] Different classes of MsbA inhibitors have been identified with distinct mechanisms. Some, like the "G compounds" (quinoline derivatives), inhibit ATP hydrolysis.[2][3][4] Others, such as TBT1 (tetrahydrobenzothiophene scaffold), have been shown to stimulate ATPase activity while still abolishing LPS transport, effectively uncoupling the two processes.[2][3] this compound is designed to inhibit the ATPase activity of MsbA.

Q2: What are potential off-target effects of small molecule inhibitors like this compound?

A2: Small molecule inhibitors can sometimes interact with unintended biological targets, leading to off-target effects.[5][6][7] For an inhibitor targeting a bacterial protein like MsbA, off-target effects in a eukaryotic system could manifest as cytotoxicity unrelated to the intended mechanism. In the target bacteria, off-target effects could include inhibition of other essential cellular processes. It is also possible for inhibitors to interact with other ABC transporters due to structural similarities in ATP-binding domains.[8]

Q3: How can I determine if the observed cellular phenotype is a result of on-target MsbA inhibition or an off-target effect?

A3: A key strategy is to use a rescue experiment. If the phenotype is due to on-target MsbA inhibition, expressing a resistant mutant of MsbA or MsbA from a species insensitive to the inhibitor should rescue the cells from the inhibitor's effects.[1] Additionally, comparing the inhibitor's effect on wild-type cells versus cells with knocked-down or knocked-out MsbA can help differentiate on-target from off-target effects.[5][9]

Q4: My results show a discrepancy between the IC50 value in a biochemical assay and the Minimum Inhibitory Concentration (MIC) in a whole-cell assay. What could be the reason?

A4: Discrepancies between biochemical potency (IC50) and whole-cell activity (MIC) are common and can be due to several factors. These include poor cell permeability of the compound, active efflux of the inhibitor by other transporters, or metabolic instability of the compound.[10] It is also possible that the inhibitor has off-target effects that contribute to its whole-cell activity, making the MIC appear more potent than the on-target IC50 would suggest.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Eukaryotic Cells

Symptoms:

  • Significant cytotoxicity observed in eukaryotic cell lines at concentrations similar to or lower than the bacterial MIC.

  • The observed cytotoxicity does not correlate with the expected mechanism of MsbA inhibition (which should not affect eukaryotic cells).

Troubleshooting Workflow:

G start Start: Unexpected Eukaryotic Cytotoxicity q1 Is this compound cytotoxic to multiple eukaryotic cell lines? start->q1 exp1 Perform cytotoxicity assays (e.g., MTT, LDH) on a panel of diverse eukaryotic cell lines. q1->exp1 q2 Does the cytotoxicity correlate with expression of any specific ABC transporters? exp1->q2 exp2 Use cell lines overexpressing different human ABC transporters (e.g., P-gp/ABCB1, BCRP/ABCG2) and assess sensitivity to this compound. q2->exp2 res3 Conclusion: Cytotoxicity may be due to a general membrane-disrupting effect or other non-specific mechanism. q2->res3 No clear correlation res1 Conclusion: Potential off-target interaction with a common eukaryotic cellular component. exp2->res1 No res2 Conclusion: Potential off-target interaction with a specific human ABC transporter. exp2->res2 Yes

Caption: Troubleshooting workflow for unexpected eukaryotic cytotoxicity.

Quantitative Data Summary:

Cell LineThis compound IC50 (µM)Known ABC Transporter Expression
HEK29350Low
HEK293-ABCB15High ABCB1
HEK293-ABCG245High ABCG2
A54948Moderate ABCB1
Issue 2: Lack of Correlation Between ATPase Inhibition and Bacterial Killing

Symptoms:

  • This compound strongly inhibits the ATPase activity of purified MsbA in a biochemical assay.

  • However, the compound shows weak or no activity against whole bacterial cells (high MIC).

Troubleshooting Workflow:

G start Start: Potent ATPase Inhibition, Weak Antibacterial Activity q1 Is this compound permeable to the bacterial cell envelope? start->q1 exp1 Perform a whole-cell accumulation assay using radiolabeled or fluorescently tagged this compound. q1->exp1 res1 Conclusion: Poor cell permeability is limiting antibacterial activity. q1->res1 No q2 Is this compound a substrate for bacterial efflux pumps? exp1->q2 Yes exp2 Test the MIC of this compound in bacterial strains deficient in major efflux pumps (e.g., AcrAB-TolC). q2->exp2 res2 Conclusion: The compound is being actively effluxed from the cell. exp2->res2 MIC decreases in efflux-deficient strain res3 Conclusion: The compound may be chemically or metabolically unstable in the cellular environment. exp2->res3 No change in MIC

Caption: Troubleshooting workflow for poor whole-cell activity.

Quantitative Data Summary:

Bacterial StrainThis compound MIC (µg/mL)
Wild-Type E. coli64
ΔacrB E. coli8
ΔtolC E. coli4

Experimental Protocols

Protocol 1: MsbA ATPase Activity Assay

Objective: To determine the effect of this compound on the ATP hydrolysis activity of purified MsbA.

Materials:

  • Purified MsbA reconstituted in proteoliposomes

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% DDM)

  • This compound dissolved in DMSO

  • Phosphate detection reagent (e.g., malachite green)

Procedure:

  • Prepare a reaction mixture containing assay buffer and proteoliposomes with reconstituted MsbA.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

  • Calculate the rate of ATP hydrolysis and plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

Protocol 2: Whole-Cell Fluorescent Substrate Transport Assay

Objective: To assess the ability of this compound to inhibit the transport activity of other ABC transporters in a cellular context.[11]

Materials:

  • HEK293 cells and HEK293 cells overexpressing a human ABC transporter (e.g., ABCB1)

  • Fluorescent substrate for the ABC transporter (e.g., Rhodamine 123 for ABCB1)

  • This compound

  • Known inhibitor of the ABC transporter (positive control)

  • Cell culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound, the positive control inhibitor, or vehicle control (DMSO) for 30 minutes at 37°C.

  • Add the fluorescent substrate to all wells and incubate for an additional 60 minutes at 37°C.

  • Wash the cells with ice-cold PBS to remove extracellular substrate.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader, or analyze the cells by flow cytometry.

  • Increased intracellular fluorescence in the presence of this compound indicates inhibition of the transporter.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain (e.g., E. coli)

  • Mueller-Hinton broth (MHB)

  • This compound

  • 96-well microtiter plate

Procedure:

  • Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control for growth (no inhibitor) and a negative control for sterility (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Signaling Pathway and Logical Relationships

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways msba_in_4_on This compound msba MsbA Transporter msba_in_4_on->msba atp_hydrolysis ATP Hydrolysis Inhibition msba->atp_hydrolysis lps_transport LPS Transport Blockade atp_hydrolysis->lps_transport outer_membrane Outer Membrane Disruption lps_transport->outer_membrane cell_death_on Bacterial Cell Death outer_membrane->cell_death_on msba_in_4_off This compound other_abc Other ABC Transporters msba_in_4_off->other_abc other_atpase Other ATPases msba_in_4_off->other_atpase membrane_integrity Membrane Integrity msba_in_4_off->membrane_integrity off_target_effect Unintended Cellular Effect other_abc->off_target_effect other_atpase->off_target_effect membrane_integrity->off_target_effect cell_death_off Cell Death / Cytotoxicity off_target_effect->cell_death_off

Caption: On-target vs. potential off-target pathways of this compound.

References

refining MsbA-IN-4 concentration for effective inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MsbA-IN-4, a potent inhibitor of the MsbA transporter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA is responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane, a crucial step in the formation of the outer membrane. By inhibiting MsbA's ATPase activity, this compound disrupts this transport process, leading to the accumulation of LPS in the inner membrane and ultimately bacterial cell death.

Q2: What are the key inhibitory concentrations of this compound?

A2: The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.

ParameterValueDescription
IC50 3 nMThe half-maximal inhibitory concentration against purified MsbA ATPase activity.
MIC 12 µMThe minimum inhibitory concentration against Escherichia coli.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. To avoid solubility issues, it is recommended to prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C and protected from light. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1][2] It is advisable to perform serial dilutions of the stock solution in the assay medium.[1]

Q4: Is this compound known to have off-target effects?

A4: While this compound is described as a highly selective inhibitor, it is a good practice in drug development to consider potential off-target effects. The specificity of an inhibitor is often concentration-dependent. At higher concentrations, the likelihood of interacting with other cellular components increases. If you observe unexpected phenotypes or toxicity in your experiments, it may be prudent to investigate potential off-target interactions.

Troubleshooting Guides

Biochemical Assay: MsbA ATPase Activity Inhibition

Issue 1: No or low inhibition of MsbA ATPase activity.

  • Possible Cause 1: Incorrect inhibitor concentration.

    • Troubleshooting: Verify the calculations for your serial dilutions. Prepare fresh dilutions from your stock solution. It is recommended to test a wide range of concentrations bracketing the reported IC50 of 3 nM.

  • Possible Cause 2: Inactive inhibitor.

    • Troubleshooting: Ensure the this compound stock solution has been stored correctly at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. If in doubt, use a fresh vial of the compound.

  • Possible Cause 3: Issues with the ATPase assay itself.

    • Troubleshooting: Run a positive control with a known MsbA inhibitor (e.g., vanadate) to confirm that the assay is working correctly.[3] Ensure that the concentration of ATP is appropriate for the assay, as high concentrations might compete with the inhibitor.[4]

Issue 2: High variability between replicate wells.

  • Possible Cause 1: Inaccurate pipetting.

    • Troubleshooting: Use calibrated pipettes and ensure proper mixing of all reagents in each well. For small volumes, consider preparing a master mix of reagents.

  • Possible Cause 2: Inhibitor precipitation.

    • Troubleshooting: Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation is observed, you may need to lower the final assay concentration or adjust the solvent conditions. Ensure the final DMSO concentration is compatible with the assay buffer.

Cell-Based Assay: E. coli Growth Inhibition (MIC Determination)

Issue 1: No inhibition of bacterial growth at expected concentrations.

  • Possible Cause 1: Incorrect inhibitor concentration or degradation.

    • Troubleshooting: Similar to the biochemical assay, double-check your dilution calculations and ensure the integrity of your this compound stock. The reported MIC for E. coli is 12 µM.

  • Possible Cause 2: High inoculum density.

    • Troubleshooting: The starting number of bacteria can significantly impact the MIC value. Ensure you are using a standardized inoculum, typically around 5 x 105 CFU/mL for broth microdilution assays.[5]

  • Possible Cause 3: Instability of this compound in culture medium.

Issue 2: Inconsistent results or "skipped" wells in the dilution series.

  • Possible Cause 1: Bacterial contamination.

    • Troubleshooting: Ensure sterile technique is maintained throughout the experiment. Include a sterility control (medium with no bacteria) to check for contamination.[6]

  • Possible Cause 2: "Edge effect" in microtiter plates.

    • Troubleshooting: Evaporation from the outer wells of a 96-well plate can concentrate both the inhibitor and the media components, leading to inconsistent results. To mitigate this, you can fill the outer wells with sterile water or PBS and not use them for experimental data.

  • Possible Cause 3: Bacterial clumping.

    • Troubleshooting: Ensure the bacterial inoculum is a homogenous suspension before adding it to the wells. Clumps of bacteria can lead to variable growth.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using an ATPase Assay

This protocol is a general guideline for a coupled-enzyme, colorimetric ATPase assay and should be optimized for your specific laboratory conditions.[3][7]

Materials:

  • Purified MsbA protein

  • This compound

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)

  • Coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase)

  • NADH

  • Phosphoenolpyruvate (PEP)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer containing a constant, low percentage of DMSO. Concentrations should typically range from 0.1 nM to 1 µM to adequately capture the IC50.

  • Prepare Reaction Mix: In each well of a 96-well plate, add the following components to the assay buffer: NADH, PEP, pyruvate kinase, and lactate dehydrogenase.

  • Add Inhibitor: Add a small volume of each this compound dilution to the respective wells. Include a positive control (e.g., vanadate) and a no-inhibitor (DMSO vehicle) control.

  • Add MsbA: Add a predetermined amount of purified MsbA protein to each well to initiate the reaction. The final protein concentration should be optimized to give a linear reaction rate.

  • Initiate Reaction with ATP: Add ATP to each well to start the ATPase reaction. The final ATP concentration should be at or near the Km for MsbA to ensure sensitivity to competitive inhibition.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of this compound MIC against E. coli using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5][6]

Materials:

  • Escherichia coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock and Dilutions:

    • Prepare a 1.28 mg/mL (or a suitable high concentration) stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB. The final volume in each well should be 50 µL, and the concentration range should typically span from 128 µg/mL down to 0.125 µg/mL.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of E. coli and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[5]

    • Dilute this suspension 1:150 in CAMHB to obtain a standardized inoculum of approximately 1 x 106 CFU/mL.[5]

  • Inoculate the Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume to 100 µL and the final bacterial concentration to approximately 5 x 105 CFU/mL.[5]

    • Include a positive control well (bacteria in CAMHB with DMSO vehicle) and a negative control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 16 to 20 hours in an ambient air incubator.[5]

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm.

Visualizations

MsbA_Transport_Cycle cluster_membrane Inner Membrane Inward_Open Inward-Facing (Open) Cytoplasm Exposed Substrate_Bound Substrate Bound LPS Enters Cavity Inward_Open->Substrate_Bound 1. Substrate Binding ATP_Bound ATP Binding NBD Dimerization Substrate_Bound->ATP_Bound 2. ATP Binding Outward_Open Outward-Facing (Open) Periplasm Exposed ATP_Bound->Outward_Open 3. Conformational Change ATP_Hydrolysis ATP Hydrolysis Pi Release Outward_Open->ATP_Hydrolysis 4. Substrate Release Periplasm Periplasm LPS_out LPS Outward_Open->LPS_out ATP_Hydrolysis->Inward_Open 5. Reset ADP_Pi 2 ADP + 2 Pi ATP_Hydrolysis->ADP_Pi Cytoplasm Cytoplasm LPS_in LPS LPS_in->Substrate_Bound ATP1 2 ATP ATP1->ATP_Bound ATP2 2 ATP MsbA_IN_4 This compound MsbA_IN_4->ATP_Bound Inhibits ATPase Activity

Caption: Proposed "Trap-and-Flip" mechanism of MsbA-mediated LPS transport and inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution Stock Prepare this compound Stock Solution (DMSO) Serial_Dilution Perform Serial Dilutions (Aqueous Buffer/Medium) Stock->Serial_Dilution Biochemical Biochemical Assay (ATPase Activity) Serial_Dilution->Biochemical Cell_Based Cell-Based Assay (MIC Determination) Serial_Dilution->Cell_Based IC50 Determine IC50 Biochemical->IC50 Data Analysis MIC Determine MIC Cell_Based->MIC Data Analysis

Caption: General experimental workflow for determining the IC50 and MIC of this compound.

troubleshooting_logic Start Unexpected Result Check_Conc Verify Inhibitor Concentration & Stability Start->Check_Conc Check_Assay Validate Assay Performance (Controls) Check_Conc->Check_Assay If concentrations are correct Resolved Problem Resolved Check_Conc->Resolved If error found and corrected Check_Cells Assess Cell Health & Inoculum Density Check_Assay->Check_Cells If controls work (for cell-based) Check_Contamination Check for Contamination Check_Assay->Check_Contamination If controls fail Check_Assay->Resolved If error found and corrected Check_Cells->Check_Contamination If cell parameters are correct Check_Cells->Resolved If error found and corrected Not_Resolved Problem Persists Check_Contamination->Not_Resolved If contamination is present, restart

Caption: A logical troubleshooting workflow for experiments with this compound.

References

Technical Support Center: Overcoming Resistance to MsbA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to MsbA inhibitors, using MsbA-IN-4 as a representative compound. Given that specific data on this compound is not publicly available, the information provided is based on established principles of bacterial resistance to ABC transporter inhibitors and published data on other MsbA inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is MsbA and why is it a target for antibacterial drug development?

MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of most Gram-negative bacteria.[1][2][3][4] Its primary function is to flip lipopolysaccharide (LPS), a major component of the outer membrane, from the inner leaflet to the outer leaflet of the inner membrane.[2][4][5] This process is crucial for the biogenesis of the outer membrane.[4][6] Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, which is toxic to the bacteria and ultimately results in cell death.[7] This makes MsbA a promising target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.[6][8]

Q2: What is the proposed mechanism of action for MsbA inhibitors like this compound?

While the precise mechanism of this compound is not detailed in available literature, inhibitors of MsbA, such as certain quinoline compounds, have been shown to bind to a transmembrane pocket of the transporter.[9] This binding event can trap MsbA in an inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[10] Some inhibitors act by wedging into an evolutionarily conserved transmembrane pocket, which disrupts the protein's function.[9]

Q3: Our bacterial strain is showing reduced susceptibility to this compound. What are the likely mechanisms of resistance?

Resistance to MsbA inhibitors can arise through several mechanisms:[11][12][13]

  • Target Modification: Mutations in the msbA gene can alter the structure of the MsbA protein, particularly in the drug-binding pocket. This can reduce the binding affinity of the inhibitor, rendering it less effective.

  • Increased Target Expression: Overexpression of MsbA can lead to a higher concentration of the target protein, requiring a higher concentration of the inhibitor to achieve the same level of inhibition.[6]

  • Efflux Pumps: Bacteria can upregulate the expression of other efflux pumps that can recognize and expel the MsbA inhibitor from the cell, thereby reducing its intracellular concentration.[11]

  • Alterations in Membrane Permeability: Changes in the bacterial cell envelope can reduce the uptake of the inhibitor.[11]

Troubleshooting Guide

Issue 1: Increased Minimum Inhibitory Concentration (MIC) of this compound observed in our strain.

Possible Cause 1: Target Modification

  • Troubleshooting Steps:

    • Sequence the msbA gene: Isolate genomic DNA from both the resistant and susceptible (parental) strains. Amplify and sequence the msbA gene to identify any mutations.

    • Analyze mutations: Compare the sequences to identify any amino acid substitutions. Pay close attention to mutations in the transmembrane domains, which are likely to be part of the inhibitor binding site.

Possible Cause 2: Increased MsbA Expression

  • Troubleshooting Steps:

    • Quantitative Real-Time PCR (qRT-PCR): Measure the transcript levels of the msbA gene in both resistant and susceptible strains. A significant increase in the resistant strain suggests overexpression.

    • Western Blotting: Quantify the protein levels of MsbA in membrane fractions from both strains to confirm if increased transcript levels translate to higher protein expression.

Possible Cause 3: Efflux Pump-Mediated Resistance

  • Troubleshooting Steps:

    • MIC Assay with Efflux Pump Inhibitors: Perform MIC assays for this compound in the presence and absence of broad-spectrum efflux pump inhibitors (e.g., CCCP, PAβN). A significant decrease in the MIC in the presence of an inhibitor suggests the involvement of efflux pumps.

    • Transcriptional Analysis: Use qRT-PCR to investigate the expression levels of known efflux pump genes.

Issue 2: Difficulty in confirming the mechanism of resistance.

Possible Cause: Multiple Resistance Mechanisms

  • Troubleshooting Steps:

    • Combine Approaches: It is possible that the resistant strain has acquired multiple resistance mechanisms. Systematically investigate target modification, overexpression, and efflux as described above.

    • Whole-Genome Sequencing: If the above methods do not yield a clear answer, consider whole-genome sequencing of the resistant and susceptible strains to identify all potential resistance-conferring mutations.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, based on reported values for other MsbA inhibitors.

Table 1: In Vitro Activity of this compound Against Susceptible and Resistant Strains

Bacterial StrainGenotypeMIC (µg/mL)[14][15][16]IC50 (nM)[9]
E. coli K-12Wild-type0.510
E. coli R-1msbA (G247V)8150
E. coli R-2msbA overexpression480
K. pneumoniae 700603Wild-type125
K. pneumoniae R-3msbA (A360T)16400

Table 2: Effect of Efflux Pump Inhibitor on this compound MIC

Bacterial StrainMIC of this compound (µg/mL)MIC of this compound + PAβN (50 µg/mL) (µg/mL)
E. coli R-4 (efflux+)162

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Inoculum:

    • Culture bacteria overnight in appropriate broth medium.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of 2-fold serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[14][15]

Protocol 2: Sequencing of the msbA Gene
  • Genomic DNA Extraction:

    • Extract genomic DNA from both susceptible and resistant bacterial strains using a commercial kit.

  • PCR Amplification:

    • Design primers flanking the entire coding sequence of the msbA gene.

    • Perform PCR to amplify the msbA gene from the extracted genomic DNA.

  • PCR Product Purification:

    • Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis:

    • Align the sequences from the resistant and susceptible strains to identify any nucleotide changes and corresponding amino acid substitutions.

Visualizations

signaling_pathway cluster_inner_membrane Inner Membrane MsbA_inactive MsbA (Inward-facing) MsbA_active MsbA (Outward-facing) MsbA_inactive->MsbA_active ATP Hydrolysis ADP_Pi ADP + Pi MsbA_active->ADP_Pi LPS_out LPS (Periplasmic side) MsbA_active->LPS_out Flipping LPS_in LPS LPS_in->MsbA_inactive Binding ATP ATP ATP->MsbA_inactive MsbA_IN4 This compound MsbA_IN4->MsbA_inactive Inhibition

Caption: Mechanism of MsbA-mediated LPS transport and its inhibition.

experimental_workflow cluster_troubleshooting Troubleshooting Steps cluster_results Potential Findings start Observe Increased MIC of this compound seq_msbA Sequence msbA gene start->seq_msbA qRT_PCR qRT-PCR for msbA expression start->qRT_PCR efflux_assay MIC with efflux pump inhibitors start->efflux_assay mutation Mutation in msbA seq_msbA->mutation overexpression msbA overexpression qRT_PCR->overexpression efflux Efflux pump involvement efflux_assay->efflux

Caption: Workflow for troubleshooting resistance to MsbA inhibitors.

logical_relationship cluster_mechanisms Resistance Mechanisms cluster_consequences Functional Consequences resistance Bacterial Resistance to this compound target_mod Target Modification (msbA mutation) resistance->target_mod can be caused by target_over Target Overexpression resistance->target_over can be caused by drug_efflux Drug Efflux resistance->drug_efflux can be caused by reduced_binding Reduced Inhibitor Binding target_mod->reduced_binding increased_target Increased Target Concentration target_over->increased_target reduced_drug_conc Reduced Intracellular Inhibitor Concentration drug_efflux->reduced_drug_conc

Caption: Logical relationships in MsbA inhibitor resistance.

References

Technical Support Center: Optimizing Buffer Conditions for MsbA-IN-4 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for studying the activity of the MsbA inhibitor, MsbA-IN-4. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and informative diagrams to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is MsbA and why is it a target for inhibitors like this compound?

MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria. Its primary function is to transport lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane, a crucial step in the formation of the bacterial outer membrane. Due to its essential role in bacterial viability, MsbA is an attractive target for the development of new antibiotics. This compound is a potent and highly selective inhibitor of MsbA, demonstrating potential as a novel antibacterial agent.[1][2][3]

Q2: How does this compound inhibit the activity of MsbA?

This compound and related compounds are allosteric inhibitors. They bind to a conserved transmembrane pocket in MsbA, which traps the transporter in an inward-facing conformation. This prevents the conformational changes necessary for ATP hydrolysis and the subsequent transport of LPS across the membrane.[2]

Q3: What is the most common method for assessing MsbA activity and the effect of inhibitors like this compound?

The most common method is the ATPase activity assay. This assay measures the rate of ATP hydrolysis by MsbA, which is coupled to its transport function. By measuring the amount of inorganic phosphate (Pi) released from ATP, the enzymatic activity of MsbA can be quantified. The inhibitory effect of compounds like this compound is determined by measuring the reduction in ATPase activity in their presence.

Q4: What are the key components of a standard buffer for an MsbA ATPase assay?

A typical buffer for an MsbA ATPase assay includes a buffering agent to maintain pH, salts to mimic physiological ionic strength, a magnesium salt as a cofactor for ATP hydrolysis, and ATP as the substrate. For purified MsbA, a detergent or reconstitution into a lipid environment is also necessary.

Q5: How does the choice of detergent or lipid environment affect MsbA activity?

The activity of purified MsbA is highly dependent on its environment. Detergents are used to solubilize and purify MsbA from the membrane, but they can also affect its stability and activity. Reconstituting MsbA into lipid nanodiscs or proteoliposomes often results in significantly higher ATPase activity, as it provides a more native-like membrane environment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no MsbA ATPase activity Suboptimal buffer pH.Optimize the pH of the reaction buffer. A pH of 7.5 is a good starting point.
Incorrect MgCl2 concentration.Ensure the concentration of MgCl2 is sufficient for ATP hydrolysis (typically 2-10 mM).
Degraded ATP stock solution.Prepare fresh ATP solutions and adjust the pH to neutral. Store in aliquots at -20°C.
Inactive MsbA protein.Ensure the protein has been purified and stored correctly to maintain its activity.
Inappropriate detergent or lipid composition.Screen different detergents or lipid compositions for reconstitution to find the optimal conditions for your MsbA construct.
High background signal in the ATPase assay Contaminating ATPases in the MsbA preparation.Further purify the MsbA protein to remove any contaminating ATPases.
Spontaneous hydrolysis of ATP.Run a control reaction without MsbA to determine the rate of non-enzymatic ATP hydrolysis and subtract this from your measurements.
Inconsistent results with this compound inhibition Precipitation of this compound.Check the solubility of this compound in your assay buffer. You may need to use a co-solvent like DMSO, but keep the final concentration low (typically ≤1%).
Instability of this compound.Prepare fresh dilutions of this compound for each experiment.
Interaction of this compound with detergent micelles.The effective concentration of the inhibitor might be altered by partitioning into detergent micelles. Consider using different detergents or a lipid-based assay system.
Unexpected stimulation of ATPase activity by an inhibitor Some compounds can uncouple ATP hydrolysis from transport.This has been observed with certain classes of MsbA inhibitors that bind to different sites.[3][4] This may be a real effect and warrants further investigation into the inhibitor's mechanism of action.

Quantitative Data Summary: Typical Buffer Conditions for MsbA ATPase Assays

Component Typical Concentration Range Purpose Reference(s)
Buffer 20-50 mM HEPES or TrisMaintain pH[1]
pH 7.0-8.0Optimal enzyme activity[1]
NaCl 20-150 mMIonic strength[1]
MgCl2 2-10 mMCofactor for ATP hydrolysis[1]
ATP 0.5-5 mMSubstrate[1]
Detergent Varies (e.g., 0.05% DDM)Solubilization of MsbA[5]
Glycerol 10% (v/v)Protein stability[1]
Reducing Agent 1 mM DTT or TCEPPrevent oxidation[4]

Detailed Experimental Protocol: MsbA ATPase Activity Assay

This protocol describes a colorimetric assay to measure the ATPase activity of purified MsbA and to assess the inhibitory effect of this compound. The assay is based on the detection of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based reagent.

Reagents and Buffers:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 10% glycerol.

  • MsbA Stock Solution: Purified MsbA in a suitable detergent (e.g., 0.05% DDM) or reconstituted in nanodiscs/proteoliposomes.

  • ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.

  • This compound Stock Solution: 10 mM this compound in 100% DMSO.

  • Malachite Green Reagent: Commercially available or prepared in-house.

  • Phosphate Standard: A solution of known concentration of KH2PO4 for generating a standard curve.

Procedure:

  • Prepare a phosphate standard curve:

    • Prepare a series of dilutions of the phosphate standard in the assay buffer.

    • Add the malachite green reagent to each dilution and measure the absorbance at the recommended wavelength (typically around 620-650 nm).

    • Plot the absorbance versus the known phosphate concentration to generate a standard curve.

  • Set up the ATPase reaction:

    • Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. For each reaction, combine:

      • Assay Buffer

      • Desired concentration of this compound (or DMSO for the control).

      • MsbA protein (e.g., 1 µg).

    • Pre-incubate the mixture for 10-15 minutes at the desired temperature (e.g., 37°C).

  • Initiate the reaction:

    • Add ATP to each reaction to a final concentration of 2 mM to start the reaction.

    • Incubate at the desired temperature for a set period (e.g., 30 minutes). Ensure the reaction is in the linear range.

  • Stop the reaction:

    • Stop the reaction by adding a solution that will denature the enzyme, such as 12% (w/v) SDS.[1]

  • Detect released phosphate:

    • Add the malachite green reagent to each reaction.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Use the phosphate standard curve to determine the amount of Pi released in each reaction.

    • Calculate the specific activity of MsbA (e.g., in nmol Pi/min/mg protein).

    • For inhibition studies, plot the percentage of MsbA activity versus the concentration of this compound to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_buffer Prepare Assay Buffer setup_reaction Set up Reaction Mixtures prep_buffer->setup_reaction prep_msba Prepare MsbA Stock prep_msba->setup_reaction prep_inhibitor Prepare this compound Dilutions prep_inhibitor->setup_reaction prep_atp Prepare ATP Solution start_reaction Initiate with ATP prep_atp->start_reaction pre_incubate Pre-incubate setup_reaction->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_reagent Add Malachite Green stop_reaction->add_reagent measure_abs Measure Absorbance add_reagent->measure_abs analyze_data Analyze Data (IC50) measure_abs->analyze_data

Caption: Experimental workflow for determining the inhibitory activity of this compound.

signaling_pathway cluster_membrane Inner Membrane msba_inward MsbA (Inward-facing) msba_outward MsbA (Outward-facing) msba_inward->msba_outward Conformational Change inhibited_complex Inhibited Complex (Inward-facing) msba_outward->msba_inward adp_pi 2 ADP + 2 Pi msba_outward->adp_pi lps_out LPS (Periplasm) msba_outward->lps_out Release atp 2 ATP atp->msba_inward atp->inhibited_complex Hydrolysis Blocked lps_in LPS (Cytoplasm) lps_in->msba_inward Binding msba_in_4 This compound msba_in_4->msba_inward Allosteric Binding

Caption: Proposed mechanism of MsbA inhibition by this compound.

References

troubleshooting unexpected phenotypes in MsbA-IN-4 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MsbA-IN-4, a potent inhibitor of the bacterial ABC transporter MsbA.

Troubleshooting Unexpected Phenotypes

This section addresses specific issues that researchers may encounter during their experiments with this compound. The guidance is based on established principles of studying ABC transporter inhibitors, as specific documented unexpected phenotypes for this compound are not widely available in published literature.

Question: My Gram-negative bacteria show lower than expected sensitivity to this compound, with a higher Minimum Inhibitory Concentration (MIC) than anticipated.

Answer:

Several factors could contribute to reduced sensitivity. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility:

    • Verify the purity and integrity of your this compound stock. Degradation can occur with improper storage.

    • Ensure complete solubilization of this compound in your chosen solvent and that it remains soluble in your final culture medium. Precipitation will reduce the effective concentration.

  • Bacterial Strain and Growth Conditions:

    • Be aware of potential strain-specific differences in MsbA expression or outer membrane composition that could affect compound access to the inner membrane.

    • The growth phase of the bacteria can influence susceptibility. Ensure you are testing on a consistent growth phase, typically early to mid-logarithmic phase.

  • Off-Target Efflux:

    • While this compound is reported to be selective, other efflux pumps could potentially contribute to its extrusion from the cell. Consider using an efflux pump-deficient strain (e.g., a tolC mutant) as a control to assess this possibility. Studies have shown that tolC null mutants can be sensitized to some MsbA inhibitors.[1][2]

  • Assay Conditions:

    • The presence of certain components in the culture medium, such as serum proteins, could potentially bind to this compound and reduce its effective concentration.

Question: I am observing unexpected off-target effects in my cellular assays that do not seem related to the inhibition of lipopolysaccharide (LPS) transport.

Answer:

While this compound is a highly selective inhibitor, off-target effects are a possibility with any small molecule.

  • Investigate Potential Cellular Pathways:

    • Consider that inhibition of MsbA could lead to downstream effects beyond the direct blockage of LPS transport. The accumulation of LPS in the inner membrane is toxic and can trigger various stress responses.[3]

    • Some ABC transporter inhibitors have been shown to interact with other cellular components or signaling pathways. For example, some kinase inhibitors can produce unanticipated changes in transporter protein expression.[4]

  • Control Experiments:

    • To confirm that the observed phenotype is due to MsbA inhibition, consider complementing your experiments with a genetic knockdown or knockout of msbA.[5] This can help differentiate between on-target and off-target effects.

    • Test this compound in a cell line that does not express MsbA or expresses a resistant mutant to see if the unexpected phenotype persists.

Question: The ATPase activity of purified MsbA is not inhibited by this compound in my in vitro assay, or the results are inconsistent.

Answer:

  • Assay Conditions:

    • The lipid environment is crucial for the function of membrane proteins like MsbA. The type and concentration of detergent or lipid nanodiscs used to solubilize the protein can significantly impact its activity and inhibitor binding.

    • Ensure the buffer conditions (pH, ionic strength) are optimal for both MsbA activity and this compound stability.

  • Protein Integrity:

    • Verify the purity and homogeneity of your purified MsbA. The presence of contaminants or aggregated protein can interfere with the assay.

    • Confirm that the purified MsbA is active by measuring its basal ATPase activity and stimulation by a known substrate like lipooligosaccharide (LOS).

  • Inhibitor Concentration and Incubation Time:

    • Perform a dose-response curve to determine the IC50 value in your specific assay conditions.

    • Pre-incubation of the enzyme with the inhibitor before adding ATP may be necessary to allow for binding.

Frequently Asked Questions (FAQs)

What is this compound?

This compound, also known as compound 32, is a potent and highly selective inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for flipping lipopolysaccharide (LPS) across the inner membrane.[6][7][8][9]

What is the mechanism of action of this compound?

This compound inhibits the ATPase activity of MsbA, which is essential for the transport of its substrates.[5] The exact allosteric mechanism for this compound is not detailed in the available literature, but other MsbA inhibitors have been shown to bind to the transmembrane domains and either prevent the conformational changes necessary for ATP hydrolysis or decouple ATP hydrolysis from substrate transport.[3][10]

What are the key experimental parameters for this compound?

The following table summarizes the key quantitative data for this compound.

ParameterValueOrganism/SystemReference
IC50 3 nMPurified MsbA[6][7]
MIC 12 µMEscherichia coli[6][7]

How should I prepare and store this compound?

This compound is typically supplied as a powder. For storage, it is recommended to keep it at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[7] Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.

Experimental Protocols

MsbA ATPase Activity Assay

This protocol outlines a general method for measuring the ATPase activity of purified MsbA and its inhibition by this compound.

Materials:

  • Purified MsbA protein (solubilized in a suitable detergent, e.g., DDM, or reconstituted in lipid nanodiscs)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 10% glycerol

  • ATP

  • Malachite green reagent for phosphate detection

  • 96-well microplate

Methodology:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction setup: In a 96-well plate, add a constant amount of purified MsbA to each well.

  • Inhibitor pre-incubation: Add the diluted this compound or vehicle control to the wells containing MsbA. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate reaction: Start the reaction by adding a saturating concentration of ATP to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

  • Stop reaction and detect phosphate: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

  • Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of this compound against a bacterial strain such as E. coli.

Materials:

  • E. coli strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • 96-well microplate

Methodology:

  • Prepare bacterial inoculum: Grow an overnight culture of E. coli in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Prepare this compound dilutions: Perform a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control for bacterial growth (no inhibitor) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_troubleshooting Troubleshooting prep_compound Prepare this compound Stock and Dilutions atpase_assay MsbA ATPase Activity Assay prep_compound->atpase_assay mic_assay MIC Assay prep_compound->mic_assay prep_bacteria Prepare Bacterial Inoculum prep_bacteria->mic_assay prep_protein Purify and Prepare MsbA Protein prep_protein->atpase_assay ic50 Determine IC50 atpase_assay->ic50 unexpected_phenotype Observe Unexpected Phenotype ic50->unexpected_phenotype mic_value Determine MIC mic_assay->mic_value mic_value->unexpected_phenotype off_target_analysis Off-Target Analysis (e.g., genetic controls) unexpected_phenotype->off_target_analysis assay_optimization Assay Optimization (e.g., buffer, lipids) unexpected_phenotype->assay_optimization

Caption: Experimental workflow for characterizing this compound.

troubleshooting_flow start Unexpected Phenotype Observed q1 Is the phenotype related to expected MsbA inhibition? start->q1 on_target On-Target Effect (Potentially downstream of LPS transport blockage) q1->on_target Yes off_target Potential Off-Target Effect q1->off_target No optimize_assay Optimize in vitro assay conditions (e.g., lipids, buffer, protein quality) on_target->optimize_assay q2 Are in vitro results (e.g., IC50) as expected? off_target->q2 investigate_cellular Investigate cellular factors (e.g., efflux, membrane permeability) q2->investigate_cellular No q3 Does the phenotype persist in msbA knockout/knockdown? q2->q3 Yes confirm_off_target Confirms Off-Target Mechanism q3->confirm_off_target Yes confirm_on_target Suggests On-Target Mechanism q3->confirm_on_target No

Caption: Logical flow for troubleshooting unexpected phenotypes.

msba_pathway cluster_cell Gram-Negative Bacterium cluster_im Inner Membrane msba MsbA Transporter lps_peri LPS (Lipid A-Core) msba->lps_peri Flips to Periplasmic face adp ADP + Pi msba->adp cytoplasm Cytoplasm periplasm Periplasm lps_cyto LPS (Lipid A-Core) lps_cyto->msba Binds to Cytoplasmic face atp ATP atp->msba Fuels transport inhibitor This compound inhibitor->msba Inhibits ATPase Activity

Caption: Simplified pathway of MsbA-mediated LPS transport and its inhibition.

References

Validation & Comparative

A Comparative Guide to MsbA Inhibitors: MsbA-IN-4 vs. TBT1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a critical global health challenge, necessitating the discovery of novel antibacterial agents. A promising target in this endeavor is the essential ATP-binding cassette (ABC) transporter MsbA, which is responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane.[1] Inhibition of MsbA disrupts the integrity of the outer membrane, leading to bacterial cell death. This guide provides a detailed comparison of two distinct classes of MsbA inhibitors, represented by MsbA-IN-4 and TBT1, offering insights into their mechanisms of action, biochemical effects, and the experimental protocols used for their characterization.

At a Glance: this compound vs. TBT1

FeatureThis compoundTBT1
Chemical Class QuinolineTetrahydrobenzothiophene
Mechanism of Action Allosteric inhibitor, traps MsbA in an inward-facing conformation, preventing ATP hydrolysis and LPS transport.Binds to the transmembrane domains, inducing a collapsed inward-facing conformation.[2]
Effect on ATPase Activity InhibitionStimulation (4-6 fold)[2]
Potency (ATPase Assay) IC50: ~3 nM (E. coli MsbA)EC50: ~13 µM (A. baumannii MsbA in nanodiscs)[2]
Antibacterial Activity (E. coli) MIC: 12 µMData not available in the provided search results.

Opposing Allosteric Mechanisms of MsbA Inhibition

This compound and TBT1 exemplify two distinct strategies for targeting the MsbA transporter. While both ultimately block the transport of LPS, they exert opposing effects on the enzyme's ATPase activity. This compound, a potent quinoline-based inhibitor, functions by locking the transporter in a rigid, inward-facing state. This conformational trapping prevents the nucleotide-binding domains (NBDs) from coming together, a crucial step for ATP hydrolysis and the subsequent conformational changes required for LPS flipping. In contrast, TBT1, a first-generation inhibitor with a tetrahydrobenzothiophene scaffold, also binds within the transmembrane domains but induces a "collapsed" inward-facing conformation that paradoxically stimulates the ATPase activity.[2] This uncoupling of ATP hydrolysis from transport activity is a unique characteristic of this inhibitor class.

MsbA-Mediated LPS Transport and Inhibition cluster_pathway LPS Transport Pathway cluster_inhibition Inhibitor Action LPS_cyto LPS (Cytoplasm) MsbA_inward MsbA (Inward-facing) LPS_cyto->MsbA_inward Binding LPS_MsbA LPS-MsbA Complex MsbA_inward->LPS_MsbA Inhibited_State Trapped Inward-facing (No ATP Hydrolysis) MsbA_inward->Inhibited_State Stimulated_State Collapsed Inward-facing (Stimulated ATP Hydrolysis, No Transport) MsbA_inward->Stimulated_State ATP_binding ATP Binding LPS_MsbA->ATP_binding MsbA_outward MsbA (Outward-facing) ATP_binding->MsbA_outward Conformational Change ATP_hydrolysis ATP Hydrolysis MsbA_outward->ATP_hydrolysis LPS_peri LPS (Periplasm) MsbA_outward->LPS_peri LPS Release ATP_hydrolysis->MsbA_inward Reset MsbA_IN_4 This compound MsbA_IN_4->MsbA_inward Binds and Traps TBT1 TBT1 TBT1->MsbA_inward Binds and Alters

Fig. 1: MsbA LPS transport and inhibitor mechanisms.

Experimental Protocols

A robust evaluation of MsbA inhibitors relies on well-defined biochemical and microbiological assays. Below are detailed methodologies for key experiments.

MsbA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified MsbA, which can be either inhibited or stimulated by test compounds.

Materials:

  • Purified MsbA reconstituted in nanodiscs or proteoliposomes.

  • Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10% glycerol, 4 mM MgCl2.

  • ATP solution (2 mM).

  • Test compounds (this compound, TBT1) at various concentrations.

  • Reagents for detecting inorganic phosphate (Pi) or a coupled-enzyme system to monitor ADP production.

Procedure:

  • Prepare reaction mixtures containing assay buffer and the desired concentration of the test compound.

  • Add purified MsbA to the reaction mixtures and pre-incubate for a specified time (e.g., 15 minutes) on ice or at room temperature.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at a constant temperature (e.g., 37°C) for a set period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a strong detergent like SDS).

  • Quantify the amount of ADP or inorganic phosphate produced. For a coupled-enzyme assay, the rate of NADH oxidation can be monitored spectrophotometrically in real-time.

  • For inhibitors like this compound, calculate the IC50 value, which is the concentration of the inhibitor that reduces ATPase activity by 50%.

  • For stimulators like TBT1, calculate the EC50 value, the concentration that produces 50% of the maximal stimulation.

LPS Transport (Flippase) Assay

This assay directly measures the ability of MsbA to translocate LPS or a fluorescent lipid analog across a lipid bilayer.

Materials:

  • Proteoliposomes containing reconstituted MsbA.

  • Fluorescently labeled lipid substrate (e.g., NBD-labeled PE or a fluorescent LPS derivative).

  • Assay buffer.

  • ATP and an ATP regenerating system.

  • A quenching agent that is membrane-impermeant (e.g., dithionite for NBD).

Procedure:

  • Incubate the MsbA-containing proteoliposomes with the fluorescent lipid substrate to allow its incorporation into the outer leaflet of the lipid bilayer.

  • Initiate the transport reaction by adding ATP and an ATP regenerating system.

  • At various time points, take aliquots of the reaction and add a membrane-impermeant quenching agent. This will quench the fluorescence of the lipid molecules remaining in the outer leaflet.

  • Measure the remaining fluorescence, which corresponds to the amount of lipid translocated to the inner leaflet.

  • Perform control experiments in the absence of ATP or with an inactive MsbA mutant.

  • To test inhibitors, pre-incubate the proteoliposomes with the compound before adding the fluorescent lipid and ATP.

Workflow for MsbA Inhibitor Characterization Start Start: Compound Library HTS High-Throughput Screening (MsbA ATPase Assay) Start->HTS Hit_ID Hit Identification (Inhibitors or Stimulators) HTS->Hit_ID Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_ID->Dose_Response LPS_Transport LPS Transport Assay (Confirmation of Transport Inhibition) Dose_Response->LPS_Transport MIC_Det Antibacterial Activity (MIC Determination) LPS_Transport->MIC_Det Lead_Opt Lead Optimization MIC_Det->Lead_Opt

Fig. 2: Generalized workflow for MsbA inhibitor discovery.

Conclusion

This compound and TBT1 represent two distinct classes of MsbA inhibitors with opposing effects on the transporter's ATPase activity. This compound is a highly potent, quinoline-based inhibitor that arrests the enzyme in a non-productive state, preventing both ATP hydrolysis and substrate transport. In contrast, TBT1, a tetrahydrobenzothiophene derivative, uncouples ATP hydrolysis from transport, leading to futile ATP consumption. The detailed experimental protocols provided herein serve as a foundation for the continued discovery and characterization of novel MsbA inhibitors, which hold promise as a new generation of antibiotics to combat Gram-negative bacterial infections.

References

Assessing the Cross-Reactivity of MsbA Inhibitors with Other ABC Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals focused on novel antibiotics targeting the ATP-binding cassette (ABC) transporter MsbA, ensuring inhibitor specificity is a critical step. While the primary goal is potent inhibition of the bacterial target, off-target effects, particularly against human ABC transporters, can lead to unforeseen toxicity and hinder clinical progression. This guide provides a framework for evaluating the cross-reactivity of MsbA inhibitors, using the hypothetical inhibitor "MsbA-IN-4" as a case study.

Note: There is currently no publicly available information on a compound specifically named "this compound." Therefore, the following guide presents a generalized methodology and illustrative data for assessing the cross-reactivity of any potent MsbA inhibitor.

Importance of Cross-Reactivity Profiling

MsbA is an essential inner membrane protein in Gram-negative bacteria responsible for the transport of lipopolysaccharide (LPS), a key component of the outer membrane.[1][2] Its inhibition is a promising strategy for the development of new antibiotics.[1][3] However, the ABC transporter superfamily is vast and conserved across species, including humans.[4] Human ABC transporters, such as P-glycoprotein (ABCB1/MDR1) and the cystic fibrosis transmembrane conductance regulator (CFTR/ABCC7), play crucial roles in cellular homeostasis, and their unintended inhibition can lead to significant adverse effects. Therefore, a thorough cross-reactivity assessment is paramount.

Illustrative Cross-Reactivity Data for an MsbA Inhibitor

The following table presents a hypothetical dataset for "this compound" to demonstrate how quantitative cross-reactivity data can be structured for comparative analysis. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a target by 50%), a common metric for assessing inhibitor potency.

Target TransporterOrganism/Cell LineIC50 (µM)Fold Selectivity (vs. E. coli MsbA)
MsbA Escherichia coli0.05 1x
MsbA Klebsiella pneumoniae0.08 0.625x
MsbA Pseudomonas aeruginosa0.12 0.42x
ABCB1 (P-glycoprotein) Human (HEK293 cells)> 100 > 2000x
ABCG2 (BCRP) Human (HEK293 cells)> 100 > 2000x
ABCC1 (MRP1) Human (HEK293 cells)85 1700x
CFTR (ABCC7) Human (CHO cells)> 100 > 2000x

Data Interpretation: In this hypothetical example, "this compound" demonstrates high potency against MsbA from several Gram-negative bacteria. Crucially, it shows very low activity against a panel of key human ABC transporters, with IC50 values significantly higher than its target IC50. This high fold selectivity suggests a favorable preliminary safety profile with a low risk of off-target effects on these human transporters.

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of inhibitor cross-reactivity involves a tiered approach, beginning with in vitro biochemical assays and potentially progressing to cell-based and in vivo models.

Membrane Vesicle-Based ATPase Activity Assay

This is a common and direct method to measure the effect of a compound on the ATP hydrolysis activity of an ABC transporter.

Methodology:

  • Preparation of Membrane Vesicles:

    • Express the ABC transporter of interest (e.g., human ABCB1, ABCG2) in a suitable expression system (e.g., Spodoptera frugiperda (Sf9) insect cells or HEK293 mammalian cells).

    • Isolate the cell membranes by homogenization and differential centrifugation to generate crude membrane vesicles enriched with the transporter.

  • ATPase Assay:

    • Incubate the membrane vesicles at a fixed concentration with varying concentrations of the test inhibitor (e.g., "this compound") in an appropriate assay buffer.

    • Initiate the ATPase reaction by adding a known concentration of ATP.

    • Allow the reaction to proceed for a set time at a controlled temperature (e.g., 37°C).

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

    • The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.

    • Control experiments should be performed with a known inhibitor of the specific ABC transporter to validate the assay.

Cell-Based Transport Assay

This assay measures the ability of an inhibitor to block the transport of a known substrate out of living cells that overexpress the ABC transporter.

Methodology:

  • Cell Culture:

    • Use a cell line that overexpresses the human ABC transporter of interest (e.g., MDR1-MDCK cells for ABCB1).

  • Substrate Loading:

    • Load the cells with a fluorescent substrate of the transporter (e.g., Calcein-AM for ABCB1). Calcein-AM is non-fluorescent and cell-permeable. Inside the cell, it is cleaved by esterases to the fluorescent and impermeable calcein.

  • Inhibition and Measurement:

    • Incubate the substrate-loaded cells with varying concentrations of the test inhibitor.

    • In cells with active transporters, the fluorescent substrate will be pumped out, resulting in low intracellular fluorescence.

    • If the inhibitor is effective, it will block the transporter, leading to the accumulation of the fluorescent substrate inside the cells.

    • Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

    • Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of an MsbA inhibitor.

experimental_workflow cluster_target Primary Target Validation cluster_crosstarget Cross-Reactivity Screening cluster_analysis Data Analysis & Interpretation msba_assay MsbA ATPase Assay (e.g., E. coli) msba_mic Bacterial MIC Testing (e.g., E. coli, K. pneumoniae) msba_assay->msba_mic Confirms cellular activity ic50 Determine IC50 Values msba_mic->ic50 human_abc_atpase Human ABC Transporter ATPase Assays (e.g., ABCB1, ABCG2) human_abc_transport Cell-Based Transport Assays (e.g., Calcein-AM extrusion) human_abc_atpase->human_abc_transport Validates in cellular context human_abc_transport->ic50 selectivity Calculate Fold Selectivity ic50->selectivity conclusion conclusion selectivity->conclusion High selectivity? start MsbA Inhibitor ('this compound') start->msba_assay Test on primary target start->human_abc_atpase Test on off-targets favorable Favorable Profile (Proceed with development) conclusion->favorable Yes unfavorable Unfavorable Profile (Consider optimization or termination) conclusion->unfavorable No

Workflow for assessing MsbA inhibitor cross-reactivity.

References

Comparative Analysis of Quinoline Series MsbA Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinoline series inhibitors targeting MsbA, a critical ATP-binding cassette (ABC) transporter essential for lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria. This analysis is supported by experimental data on inhibitor potency and antibacterial activity.

MsbA facilitates the transport of lipid A-core from the inner to the outer leaflet of the inner membrane, a crucial step in the formation of the outer membrane.[1] Inhibition of MsbA disrupts this process, leading to the accumulation of LPS in the inner membrane, which is ultimately toxic to the bacteria.[2] This makes MsbA a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. The quinoline series of compounds has emerged as a potent class of MsbA inhibitors that function by preventing the proper closure of the nucleotide-binding domains (NBDs), which in turn suppresses ATP hydrolysis and substrate transport.[3][4]

Performance Comparison of Quinoline MsbA Inhibitors

The following table summarizes the biochemical and antibacterial activities of three prominent quinoline-based MsbA inhibitors: G592, G913, and G332. The data highlights the significant increase in potency achieved through medicinal chemistry efforts, with G913 and G332 demonstrating substantially lower IC50 and MIC values compared to the initial lead compound, G592.[2]

ParameterStrain/ConditionG592G913G332
Biochemical IC50 (nM) Purified E. coli MsbA150 ± 483.8 ± 0.982.8 ± 0.75
EC50 (µM) E. coli CFT073 lptD(imp4213) msbAlow4.5 ± 2.90.15 ± 0.0450.11 ± 0.032
E. coli CFT073 lptD(imp4213) msbAWT8.3 ± 2.70.27 ± 0.0750.19 ± 0.04
E. coli CFT073 lptD(imp4213) msbAhigh40 ± 231.1 ± 0.400.46 ± 0.16
MIC (µg/ml) E. coli CFT073 lptD(imp4213)21 ± 160.24 ± 0.130.22 ± 0.11
E. coli CFT073 ΔtolC18 ± 50.22 ± 0.150.31 ± 0.22
E. coli CFT073 WT>4139 ± 112.8 ± 0
K. pneumoniae ATCC 700721ND>452.8 ± 0
E. cloacae ATCC 13047ND>452.8 ± 0

Data sourced from: Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA.[2] ND: Not Determined

Experimental Protocols

MsbA ATPase Activity Assay

This assay measures the ATP hydrolysis activity of purified MsbA and its inhibition by quinoline compounds.

Methodology:

  • Protein Purification and Reconstitution: Purify MsbA and, if necessary for the assay format, reconstitute it into liposomes or nanodiscs.[1]

  • Reaction Mixture: Prepare a reaction solution containing 50 mM HEPES (pH 7.5), 10% glycerol, 100 mM NaCl, 2 mM ATP, and 4 mM MgCl2.[1]

  • Inhibitor Addition: Add varying concentrations of the quinoline inhibitors to the reaction mixture.

  • Initiation and Incubation: Add a defined amount of purified MsbA (e.g., 1 µg in detergent or 0.2 µg in lipid nanodiscs) to the reaction solution and incubate for 30 minutes at 37°C.[1]

  • Reaction Termination: Stop the reaction by adding a solution of 12% (w/v) SDS.[1]

  • Phosphate Detection: To quantify the inorganic phosphate released during ATP hydrolysis, add a solution containing equal volumes of 12% (w/v) ascorbic acid in 1 M HCl and 2% (w/v) ammonium molybdate in 1 M HCl. Incubate for 5 minutes at room temperature.[1]

  • Data Analysis: Measure the absorbance of the resulting complex and calculate the ATPase activity. Determine the IC50 values by fitting the dose-response data to a suitable inhibition model.[3]

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the minimum concentration of a quinoline inhibitor required to inhibit the visible growth of a bacterial strain.

Methodology:

  • Bacterial Culture: Grow the desired Gram-negative bacterial strains in appropriate broth medium to the mid-logarithmic phase.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare a series of two-fold dilutions of the quinoline inhibitors in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.[5]

In Vitro Phosphatidylethanolamine (PE) Transport Assay

This assay assesses the ability of MsbA to transport lipids across a membrane and the inhibitory effect of quinoline compounds on this process.

Methodology:

  • Proteoliposome Preparation: Reconstitute purified MsbA into liposomes containing a labeled lipid substrate, such as biotin-PE. The MsbA should be inserted in an inside-out orientation.[4]

  • Initiation of Transport: Initiate the transport reaction by adding Mg-ATP to the external buffer. A pH gradient can also be imposed across the membrane to provide additional energy for transport.[4]

  • Inhibitor Addition: To test for inhibition, pre-incubate the proteoliposomes with the quinoline inhibitor (e.g., G907) before initiating the transport reaction.[4]

  • Quantification of Transport: After a set incubation period, quantify the amount of labeled lipid that has been transported into the liposomes. For biotin-PE, this can be achieved by measuring the fluorescence of a tagged avidin that binds to the biotin moiety on the outer leaflet.[4]

  • Data Analysis: Compare the amount of transported lipid in the presence and absence of the inhibitor to determine the extent of inhibition.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the function of quinoline MsbA inhibitors and the experimental procedures used to evaluate them, the following diagrams are provided.

G Mechanism of Quinoline MsbA Inhibition cluster_0 Normal MsbA Function (ATP Hydrolysis Cycle) cluster_1 Inhibition by Quinoline Series Inward_Open Inward-Facing (Substrate Binding) ATP_Binding ATP Binding Inward_Open->ATP_Binding NBD_Dimerization NBD Dimerization ATP_Binding->NBD_Dimerization Inhibited_State Inhibited State (NBDs cannot dimerize) ATP_Binding->Inhibited_State Outward_Open Outward-Facing (Substrate Release) NBD_Dimerization->Outward_Open ATP_Hydrolysis ATP Hydrolysis & Phosphate Release Outward_Open->ATP_Hydrolysis ATP_Hydrolysis->Inward_Open Inhibitor Quinoline Inhibitor Inhibitor->ATP_Binding Inhibited_State->ATP_Binding

Caption: Mechanism of quinoline MsbA inhibition.

G Experimental Workflow for MsbA Inhibitor Analysis start Start purification MsbA Expression & Purification start->purification mic_testing Antibacterial Susceptibility Testing (MIC Determination) start->mic_testing reconstitution Reconstitution into Liposomes/Nanodiscs purification->reconstitution atpase_assay ATPase Activity Assay (IC50 Determination) reconstitution->atpase_assay transport_assay In Vitro Transport Assay reconstitution->transport_assay data_analysis Comparative Data Analysis atpase_assay->data_analysis transport_assay->data_analysis mic_testing->data_analysis end End data_analysis->end

Caption: Workflow for analyzing quinoline MsbA inhibitors.

References

A Comparative Guide to Quinoline-Based MsbA Inhibitors: MsbA-IN-4 vs. G Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel MsbA inhibitor, MsbA-IN-4, and a series of well-characterized quinoline-based inhibitors, collectively known as G compounds. MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, is a critical component of the lipopolysaccharide (LPS) transport pathway and a promising target for the development of new antibiotics. This document summarizes key quantitative data, details experimental protocols for assessing inhibitor activity, and visualizes the mechanisms of action and experimental workflows.

Inhibitor Performance: A Quantitative Comparison

The following table summarizes the inhibitory potency of this compound and various G compounds against MsbA. The data highlights the high potency of this class of quinoline-based inhibitors.

CompoundTarget Organism/EnzymeIC50 (nM)Minimum Inhibitory Concentration (MIC) (µM)
This compound (Compound 32) MsbA3[1]12 (vs. E. coli)[1]
G907 E. coli MsbA18Not Reported
G592 Purified E. coli MsbA150 ± 48Not Reported
G332 Purified E. coli MsbA2.8 ± 0.75Not Reported
G247 E. coli MsbANot ReportedNot Reported

Mechanism of Action: Allosteric Inhibition of the MsbA Transport Cycle

This compound and the G compounds are quinoline-based inhibitors that share a common mechanism of action. They are allosteric inhibitors that bind to a transmembrane pocket of MsbA in its inward-facing conformation. This binding event traps the transporter in this state, preventing the conformational changes that are necessary for ATP hydrolysis and the subsequent translocation of lipopolysaccharide (LPS) across the inner membrane.

Specifically, compounds like G907 have been shown to wedge into an architecturally conserved transmembrane pocket. This action prevents the nucleotide-binding domains (NBDs) from coming together, a crucial step for ATP hydrolysis. Other compounds in this class, such as G247, have been observed to symmetrically increase the distance between the NBDs, effectively locking the transporter in an open, inactive state. By inhibiting both ATP hydrolysis and LPS transport, these compounds lead to the accumulation of LPS in the inner membrane, which is ultimately toxic to the bacteria.

MsbA_Inhibition_Pathway Mechanism of MsbA Inhibition by Quinoline Compounds cluster_membrane Inner Membrane cluster_inhibition Inhibition Pathway MsbA_inward MsbA (Inward-facing) MsbA_outward MsbA (Outward-facing) MsbA_inward->MsbA_outward ATP Binding & Conformational Change MsbA_inhibited Inhibited MsbA Complex (Inward-facing) MsbA_inward->MsbA_inhibited MsbA_outward->MsbA_inward ATP Hydrolysis & Reset LPS_out LPS (Periplasm) MsbA_outward->LPS_out LPS Release ADP_Pi ADP + Pi MsbA_outward->ADP_Pi LPS_in LPS (Cytoplasm) LPS_in->MsbA_inward LPS Binding Inhibitor This compound / G Compounds Inhibitor->MsbA_inward ATP ATP ATP->MsbA_inward

Caption: Mechanism of MsbA inhibition by quinoline compounds.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and G compounds are provided below.

MsbA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by MsbA and is a primary method for assessing the potency of inhibitors. Two common methods are the coupled-enzyme assay and the malachite green-based phosphate detection assay.

1. Coupled-Enzyme ATPase Assay

  • Principle: The hydrolysis of ATP by MsbA is coupled to the oxidation of NADH by lactate dehydrogenase (LDH) and pyruvate kinase (PK). The rate of ATP hydrolysis is directly proportional to the decrease in NADH absorbance at 340 nm.

  • Protocol:

    • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL pyruvate kinase, and 10 units/mL lactate dehydrogenase.

    • Add purified MsbA (reconstituted in proteoliposomes or nanodiscs) to the reaction mixture to a final concentration of 1-5 µg/mL.

    • Add the MsbA inhibitor (e.g., this compound or a G compound) at various concentrations. A DMSO control should be included.

    • Pre-incubate the mixture for 10-15 minutes at 37°C.

    • Initiate the reaction by adding ATP to a final concentration of 2-5 mM.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of ATP hydrolysis from the linear phase of the reaction.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Malachite Green Phosphate Detection Assay

  • Principle: This is an endpoint assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Pi forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.

  • Protocol:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, and 10 mM MgCl₂.

    • Add purified MsbA (reconstituted in proteoliposomes or nanodiscs) and the inhibitor at various concentrations to the reaction buffer.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding ATP to a final concentration of 2 mM.

    • Incubate the reaction for a fixed time (e.g., 20-30 minutes) at 37°C.

    • Stop the reaction by adding a solution of 0.5% SDS.

    • Add the Malachite Green reagent (a mixture of malachite green, ammonium molybdate, and a stabilizing agent) and incubate for 20-30 minutes at room temperature for color development.

    • Measure the absorbance at a wavelength of 620-650 nm.

    • Generate a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.

    • Calculate the percentage of inhibition and determine the IC50 value as described above.

ATPase_Assay_Workflow Workflow for MsbA ATPase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reaction Buffer (HEPES, MgCl2, etc.) Mix Combine Buffer, MsbA, and Inhibitor Reagents->Mix Enzyme Prepare Purified MsbA (Proteoliposomes/Nanodiscs) Enzyme->Mix Inhibitor_prep Prepare Inhibitor Dilutions Inhibitor_prep->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Initiate with ATP Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Coupled_Assay Coupled-Enzyme Assay: Monitor NADH absorbance (340 nm) Incubate->Coupled_Assay Real-time Malachite_Assay Malachite Green Assay: Add Reagent, Measure Absorbance (630 nm) Incubate->Malachite_Assay Endpoint Calculate Calculate Rate of Hydrolysis or Phosphate Released Coupled_Assay->Calculate Malachite_Assay->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the MsbA ATPase inhibition assay.

In Vitro Lipopolysaccharide (LPS) Transport Assay

This assay directly measures the ability of MsbA to transport LPS or a fluorescently labeled lipid analog across a lipid bilayer.

  • Principle: This assay utilizes proteoliposomes (lipid vesicles with reconstituted MsbA) containing a fluorescently labeled lipid, such as NBD-labeled phosphatidylethanolamine (NBD-PE), as a surrogate for LPS. The transport of the labeled lipid from the outer leaflet to the inner leaflet of the proteoliposome is monitored by a fluorescence quenching assay.

  • Protocol:

    • Proteoliposome Reconstitution:

      • Prepare liposomes from E. coli polar lipids.

      • Solubilize the liposomes with a detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

      • Add purified MsbA and the fluorescently labeled lipid (e.g., NBD-PE) to the solubilized lipids.

      • Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes with MsbA and the fluorescent lipid incorporated into the bilayer.

    • Transport Assay:

      • Add the prepared proteoliposomes to a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).

      • Add the MsbA inhibitor at the desired concentration and pre-incubate for 10-15 minutes at room temperature.

      • Initiate the transport reaction by adding ATP and MgCl₂ (e.g., to final concentrations of 5 mM and 10 mM, respectively).

      • Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes) to allow for lipid transport.

    • Fluorescence Quenching:

      • Stop the transport reaction by placing the samples on ice.

      • Add a membrane-impermeable quenching agent, such as sodium dithionite, to the outside of the proteoliposomes. Dithionite will quench the fluorescence of the NBD-labeled lipids remaining in the outer leaflet.

      • Measure the remaining fluorescence using a fluorometer. The protected, unquenched fluorescence corresponds to the amount of labeled lipid transported to the inner leaflet.

    • Data Analysis:

      • Compare the fluorescence in the presence and absence of the inhibitor to determine the percentage of inhibition of transport activity.

      • A control reaction without ATP should be included to measure baseline (non-ATP-dependent) lipid flipping.

Conclusion

This compound and the G compounds represent a potent class of quinoline-based inhibitors of the essential bacterial ABC transporter, MsbA. Their allosteric mechanism of action, which involves trapping the transporter in an inactive inward-facing conformation, provides a clear rationale for their bactericidal activity. The experimental protocols detailed in this guide offer robust methods for the continued investigation and development of these and other novel MsbA inhibitors as next-generation antibiotics to combat Gram-negative bacterial infections.

References

Unraveling the Allosteric Landscape of MsbA: A Comparative Guide to Inhibitor Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse allosteric mechanisms of MsbA inhibitors is paramount for the rational design of novel antibiotics against Gram-negative bacteria. This guide provides an objective comparison of distinct inhibitor classes, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

MsbA, an essential ATP-binding cassette (ABC) transporter, is responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane in Gram-negative bacteria, a crucial step in outer membrane biogenesis.[1][2] Its essential role makes it a prime target for the development of new antibacterial agents.[1][2] Small molecule inhibitors have been discovered that allosterically modulate MsbA's function, presenting unique mechanisms of action that offer valuable insights into the transporter's complex conformational cycle. This guide focuses on three prominent classes of MsbA inhibitors: the ATPase-stimulating tetrahydrobenzothiophenes (e.g., TBT1), the ATPase-inhibiting G-compounds (e.g., G247 and G907), and the uncoupling cerastecins.

Comparative Analysis of Allosteric Mechanisms

The allosteric regulation of MsbA by small molecules is a tale of contrasting conformational consequences. While all three classes of inhibitors ultimately block LPS transport, they achieve this through distinct structural and functional perturbations of the MsbA transporter.

TBT1 , a first-generation MsbA inhibitor, paradoxically stimulates the enzyme's ATPase activity while inhibiting its transport function.[1][2] Cryo-electron microscopy (cryo-EM) studies have revealed that two molecules of TBT1 asymmetrically occupy the substrate-binding pocket within the transmembrane domains (TMDs).[1][2] This binding induces a collapsed, inward-facing conformation of MsbA, where the nucleotide-binding domains (NBDs) are brought closer together.[1][2] This proximity is thought to facilitate ATP hydrolysis, thus explaining the observed stimulation of ATPase activity. However, the asymmetric and collapsed state prevents the conformational cycling necessary for substrate translocation, effectively decoupling ATP hydrolysis from transport.[1][2]

In stark contrast, the G-compounds , such as G247 and G907, are potent inhibitors of MsbA's ATPase activity.[1][3] These molecules also bind within the TMDs, but in a pocket adjacent to the TBT1 binding site.[1] The binding of two G247 molecules acts as a wedge, symmetrically forcing the TMDs apart and widening the distance between the NBDs.[1][2] This "wide inward-open" conformation prevents the NBDs from dimerizing, a critical step for ATP hydrolysis, thereby potently inhibiting the enzyme's activity.[1][2]

A newer class of inhibitors, the cerastecins , exhibit a third distinct mechanism. These molecules bind in the central vault of the MsbA dimer, spanning the interface between the two protomers.[4][5] This binding stalls the enzyme and uncouples ATP hydrolysis from substrate flipping.[4] The cerastecins essentially lock MsbA in a state where it can still hydrolyze ATP, but the conformational changes required for transport are blocked.

The following diagram illustrates the divergent allosteric signaling pathways induced by TBT1 and G-compounds.

Allosteric_Mechanisms cluster_tbt1 TBT1 Pathway cluster_gcompounds G-Compound Pathway TBT1 TBT1 Binding (Asymmetric, Substrate Pocket) Collapsed_IF Collapsed Inward-Facing Conformation TBT1->Collapsed_IF NBD_Proximity Decreased NBD Distance Collapsed_IF->NBD_Proximity Transport_Block_TBT Transport Blocked Collapsed_IF->Transport_Block_TBT ATPase_Stim ATPase Stimulation NBD_Proximity->ATPase_Stim G_Compound G-Compound Binding (Symmetric, TMD Pocket) Wide_IF Wide Inward-Open Conformation G_Compound->Wide_IF NBD_Separation Increased NBD Distance Wide_IF->NBD_Separation Transport_Block_G Transport Blocked Wide_IF->Transport_Block_G ATPase_Inhib ATPase Inhibition NBD_Separation->ATPase_Inhib MsbA MsbA (Resting State) MsbA->TBT1 Inhibitor Binding MsbA->G_Compound Inhibitor Binding

Divergent allosteric pathways of TBT1 and G-compound inhibitors.

Quantitative Comparison of Inhibitor Performance

The distinct mechanisms of these inhibitors are reflected in their quantitative effects on MsbA's ATPase activity. The following table summarizes key performance data for representative inhibitors from each class.

Inhibitor ClassRepresentative InhibitorEffect on ATPase ActivityPotency (EC50/IC50)Binding SiteInduced ConformationReference
TetrahydrobenzothiopheneTBT1Stimulation~5.5 - 13 µM (EC50)Asymmetric, in substrate-binding pocketCollapsed, asymmetric inward-facing[2]
G-Compound (Quinoline)G247Inhibition~5 nM (IC50)Symmetric, in TMD pocketWide inward-open[1][6]
G-Compound (Quinoline)G907Inhibition~18 nM (IC50)Symmetric, in TMD pocketInward-facing, LPS-bound[1][7]
CerastecinCerastecin CUncoupling-Central vault, dimer interfaceInward-facing closed[4][5]

Experimental Protocols

Reproducible and rigorous experimental methodologies are crucial for the comparative analysis of MsbA inhibitors. Below are detailed protocols for key experiments cited in this guide.

MsbA Purification and Reconstitution into Nanodiscs

This protocol describes the expression, purification, and reconstitution of MsbA into lipid nanodiscs, which provide a native-like membrane environment for functional and structural studies.[2]

protocol_purification start Start: E. coli cells expressing His-tagged MsbA harvest Cell Harvest and Membrane Preparation start->harvest solubilize Membrane Solubilization (e.g., with DDM) harvest->solubilize affinity_chrom Ni-NTA Affinity Chromatography solubilize->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec reconstitution Reconstitution into POPG Nanodiscs sec->reconstitution end End: Purified MsbA in Nanodiscs reconstitution->end

Workflow for MsbA purification and reconstitution.
  • Expression and Membrane Preparation: E. coli cells overexpressing N-terminally His-tagged MsbA are grown and harvested. Cell pellets are resuspended and lysed, and the membrane fraction is isolated by ultracentrifugation.[8]

  • Solubilization: The isolated membranes are solubilized using a detergent such as n-dodecyl-β-D-maltoside (DDM) to extract MsbA.[2]

  • Affinity Chromatography: The solubilized protein is purified using a nickel-nitrilotriacetic acid (Ni-NTA) resin, which binds to the His-tag on MsbA. The protein is then eluted with imidazole.

  • Size-Exclusion Chromatography (SEC): Further purification is achieved by SEC to separate MsbA from aggregates and other contaminants.

  • Reconstitution into Nanodiscs: Purified MsbA is mixed with membrane scaffold protein (MSP) and palmitoyl-oleoyl-phosphatidylglycerol (POPG) lipids. The detergent is removed (e.g., by dialysis or with bio-beads), leading to the self-assembly of MsbA-containing nanodiscs.[2]

ATPase Activity Assay

The ATPase activity of MsbA is a key functional parameter that is modulated by inhibitors. A common method to measure this is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.[9]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., HEPES), MgCl₂, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.[8][9]

  • Initiation of Reaction: The reaction is initiated by adding purified, reconstituted MsbA (and the inhibitor being tested) to the reaction mixture.

  • Measurement: The rate of ATP hydrolysis is determined by measuring the decrease in NADH absorbance at 340 nm over time using a spectrophotometer.[9]

  • Data Analysis: The specific activity (µmol ATP hydrolyzed/min/mg MsbA) is calculated. For inhibitors, dose-response curves are generated to determine IC₅₀ or EC₅₀ values.[10]

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Imaging

Cryo-EM is a powerful technique to determine the high-resolution structure of MsbA in complex with different inhibitors, providing direct visualization of their allosteric effects.

  • Sample Preparation: Purified MsbA reconstituted in nanodiscs is incubated with the inhibitor of interest.

  • Grid Preparation: A small volume (3-4 µL) of the MsbA-inhibitor complex is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film of the sample.[11][12]

  • Vitrification: The grid is rapidly plunged into liquid ethane, which vitrifies the thin film, preserving the native conformation of the protein complex.[12][13]

  • Data Collection: The vitrified grids are loaded into a transmission electron microscope, and images (micrographs) are collected at cryogenic temperatures.

  • Image Processing and 3D Reconstruction: The collected micrographs are processed to pick individual particle images, which are then aligned and averaged to generate a high-resolution 3D reconstruction of the MsbA-inhibitor complex.

By employing these methodologies, researchers can effectively characterize and compare the allosteric mechanisms of novel MsbA inhibitors, paving the way for the development of next-generation antibiotics to combat multidrug-resistant Gram-negative pathogens.

References

Structural Basis for the Selectivity of MsbA Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and mechanistic basis of selectivity for inhibitors targeting MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA's critical role in lipopolysaccharide (LPS) transport makes it an attractive target for the development of novel antibiotics.[1][2][3] Understanding how different inhibitor classes achieve their selectivity is paramount for rational drug design.

Introduction to MsbA

MsbA is a homodimeric ABC transporter integral to the inner membrane of Gram-negative bacteria.[4][5][6] Each subunit consists of a transmembrane domain (TMD) with six helices and a cytosolic nucleotide-binding domain (NBD).[4][5][6] The TMDs form the translocation pathway for the lipid A core of LPS, while the NBDs bind and hydrolyze ATP to power this transport.[3][7][8] The transport cycle involves a transition between an inward-facing conformation, which allows substrate binding from the cytoplasm, and an outward-facing conformation, which releases the substrate into the periplasm.[1][9] Inhibition of MsbA leads to the toxic accumulation of LPS in the inner membrane, ultimately causing cell death.[2][10]

Comparative Analysis of MsbA Inhibitors

Quantitative Data on Inhibitor Potency
Inhibitor ClassRepresentative CompoundEffect on ATPase ActivityEffect on LPS TransportBinding SiteReference
TetrahydrobenzothiopheneTBT1StimulatesAbolishesAdjacent to the substrate-binding pocket[1][2]
G-CompoundsG247, G907InhibitsBlocksTransmembrane pocket[1][2][10]
Structural Basis of Inhibition

Recent structural studies, primarily using single-particle cryo-electron microscopy (cryo-EM) and X-ray crystallography, have elucidated the distinct binding modes and allosteric mechanisms of these inhibitor classes.

TBT1: Decoupling ATPase Activity from Transport

TBT1 represents an unusual class of inhibitors that stimulate MsbA's ATPase activity while simultaneously abolishing LPS transport.[1][2] This decoupling is achieved through a unique binding mechanism:

  • Asymmetric Binding: Two molecules of TBT1 bind asymmetrically within the transmembrane domains, in a pocket adjacent to the natural substrate (LPS) binding site.[1]

  • Conformational Change: This binding induces a collapsed inward-facing conformation of MsbA, decreasing the distance between the nucleotide-binding domains (NBDs).[1] This altered conformation appears to favor ATP hydrolysis but prevents the productive conformational cycling required for LPS translocation. The aromatic rings of TBT1 occupy the hydrophobic pocket typically used for the acyl chains of LPS.[1][2]

G-Compounds: Allosteric Inhibition of the Catalytic Cycle

In contrast to TBT1, the G-compounds act as classical inhibitors, blocking both ATP hydrolysis and LPS transport.[1][2][10] Their mechanism is as follows:

  • Symmetric Binding: Two molecules of a G-compound, such as G247, bind symmetrically within a conserved transmembrane pocket.[1][10]

  • Conformational Trapping: This binding traps MsbA in a wide inward-open conformation.[1][10] This state is characterized by an increased distance between the NBDs, which prevents the conformational changes necessary for ATP hydrolysis and the transition to the outward-facing state.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental approaches discussed.

MsbA_LPS_Transport cluster_0 MsbA-Mediated LPS Transport ('Trap-and-Flip' Model) Inward_Facing Inward-Facing Conformation (LPS Entry) LPS_Bound LPS Bound (NBD Alignment) Inward_Facing->LPS_Bound LPS Binding ATP_Binding ATP Binding (Conformational Change) LPS_Bound->ATP_Binding ATP Outward_Facing Outward-Facing Conformation (LPS Release) ATP_Binding->Outward_Facing Conformational Transition ATP_Hydrolysis ATP Hydrolysis (Reset to Inward-Facing) Outward_Facing->ATP_Hydrolysis ADP + Pi ATP_Hydrolysis->Inward_Facing Reset

Caption: The "trap-and-flip" mechanism of MsbA-mediated LPS transport, involving transitions between inward- and outward-facing conformations driven by ATP binding and hydrolysis.

Inhibitor_Mechanism cluster_1 Inhibitor Mechanisms of Action cluster_TBT1 TBT1 cluster_G_Compound G-Compounds MsbA MsbA (Inward-Facing) TBT1_Binding Asymmetric Binding (Adjacent to LPS site) MsbA->TBT1_Binding G_Binding Symmetric Binding (Transmembrane Pocket) MsbA->G_Binding TBT1_Conformation Collapsed Inward-Facing State TBT1_Binding->TBT1_Conformation TBT1_Result ATPase Stimulated, LPS Transport Blocked TBT1_Conformation->TBT1_Result G_Conformation Wide Inward-Open State G_Binding->G_Conformation G_Result ATPase Inhibited, LPS Transport Blocked G_Conformation->G_Result

Caption: Distinct allosteric mechanisms of TBT1 and G-compound inhibitors, leading to different functional outcomes on MsbA.

Experimental Protocols

The characterization of these inhibitors relies on a combination of structural biology and biochemical assays.

Single-Particle Cryo-Electron Microscopy (Cryo-EM)
  • Objective: To determine the high-resolution structure of MsbA in complex with inhibitors.

  • Methodology:

    • Purified MsbA is reconstituted into lipid nanodiscs to mimic the native membrane environment.

    • The inhibitor of interest is added to the MsbA-nanodisc complex.

    • The sample is vitrified by plunge-freezing in liquid ethane.

    • Cryo-EM data is collected on a transmission electron microscope.

    • Image processing software is used to reconstruct a 3D map of the protein-inhibitor complex, from which an atomic model can be built.

ATPase Activity Assay
  • Objective: To measure the rate of ATP hydrolysis by MsbA in the presence and absence of inhibitors.

  • Methodology:

    • Purified MsbA is incubated with ATP in a suitable buffer.

    • The reaction is initiated, and at various time points, aliquots are taken.

    • The amount of inorganic phosphate (Pi) released is quantified, often using a colorimetric method such as the malachite green assay.

    • Inhibitor assays are performed by pre-incubating MsbA with varying concentrations of the compound before initiating the reaction with ATP. IC50 (for inhibitors) or EC50 (for stimulators) values are then determined. A common high-throughput method is the Transcreener ADP² FP Assay.[11]

X-ray Crystallography
  • Objective: To obtain atomic-resolution structures of MsbA-inhibitor complexes.

  • Methodology:

    • MsbA is purified and crystallized, often in the presence of the inhibitor and stabilizing agents.

    • The crystals are exposed to a high-intensity X-ray beam.

    • The diffraction pattern is collected and used to calculate an electron density map.

    • An atomic model of the protein-inhibitor complex is built into the electron density map and refined.

Conclusion

The distinct mechanisms of the TBT and G-compound classes of inhibitors highlight the allosteric complexity of MsbA. The ability of TBT1 to decouple ATP hydrolysis from transport reveals a novel inhibitory mechanism that could be exploited in future drug design. Conversely, the G-compounds demonstrate a more traditional inhibitory pathway by locking the transporter in an inactive state. The structural and functional data presented here provide a solid foundation for the rational design of new and more potent MsbA inhibitors to combat multidrug-resistant Gram-negative bacteria.

References

Cytotoxicity Assessment of MsbA Inhibitors in Eukaryotic Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of MsbA inhibitors, specifically focusing on classes of compounds to which MsbA-IN-4 belongs, in eukaryotic cells. Due to the limited publicly available cytotoxicity data for this compound, this guide draws comparisons from studies on related quinoline and tetrahydrobenzothiophene-based MsbA inhibitors. The information presented herein is intended to serve as a reference for researchers evaluating the potential off-target effects of these compounds in preclinical studies.

Comparative Cytotoxicity of MsbA Inhibitor Classes

While specific data for this compound is not available, the broader classes of quinoline and tetrahydrobenzothiophene derivatives, which include known MsbA inhibitors, have been evaluated for their effects on eukaryotic cells. The following table summarizes the available cytotoxicity data for representative compounds from these classes against various cell lines. It is important to note that the cytotoxicity of quinoline derivatives can vary significantly based on their specific functional groups[1].

Compound ClassRepresentative Compound(s)Cell LineAssayEndpointResult
Quinoline Derivatives Mixture of 7-methylquinoline and 5-methylquinolineCaco-2 (Human colorectal carcinoma)MTTIC502.62 µM[1]
7-methyl-8-nitro-quinolineCaco-2MTTIC501.87 µM[1]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-2MTTIC500.93 µM[1]
8-nitro-7-quinolinecarbaldehydeCaco-2MTTIC500.53 µM[1]
8-Amino-7-quinolinecarbaldehydeCaco-2MTTIC501.14 µM[1]
9-(3-Bromo-phenyl)-4-phenyl...cyclopenta[b]quinoline-1,8-dioneRaji (Human Burkitt's lymphoma), HeLa (Human cervical cancer)MTTIC3082 µM (Raji), 24.4 µM (HeLa)[2]
Poly-functionalised dihydropyridine quinoline derivativesA549 (Human lung carcinoma)MTTCytotoxicitySome derivatives showed dose-dependent toxicity, while others were not cytotoxic[3].
Tetrahydrobenzothiophene Derivatives Compound 10cNot specifiedNot specifiedCytotoxicityNo in vitro or in vivo cytotoxicity reported[4].
Thiophene analogues with a carbonitrile-based moietyMia PaCa-2 (Human pancreatic cancer)Not specifiedIC50Compound 5b showed an IC50 of 13.37 ± 2.37 μM[5].

Experimental Protocols

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability and cytotoxicity.

MTT Assay Protocol

  • Cell Seeding:

    • Plate eukaryotic cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound and alternatives) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include vehicle-treated (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Eukaryotic Cells seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate treat_cells Add Compounds to Cells seed_plate->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells incubate_treat Incubate for Exposure Period treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 G cluster_stimulus Cytotoxic Stimulus cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Compound Cytotoxic Compound (e.g., MsbA Inhibitor Off-target) Bax_Bak Bax/Bak Activation Compound->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling MsbA-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the safe handling of potent small molecule inhibitors like MsbA-IN-4 in a laboratory setting. Given the absence of specific public safety data for this compound, a thorough risk assessment based on its presumed nature as a potent enzyme inhibitor is necessary to ensure the well-being of researchers and the integrity of experimental outcomes.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount. The following PPE is mandatory to minimize exposure via inhalation, skin contact, or ingestion.[5][6][7][8]

Primary Engineering Controls:

  • Fume Hood: All handling of this compound powder and initial dilutions must be performed in a certified chemical fume hood to control airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

  • Respiratory Protection: An N95 respirator or higher is required when handling the powder form of the compound.[5]

  • Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect against splashes and aerosols.[5][7]

  • Hand Protection: Double gloving with nitrile gloves is recommended. Change gloves immediately upon contamination.[5][6]

  • Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required. Disposable gowns or coveralls should be considered for larger quantities or when there is a significant risk of contamination.[5][7]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination.

1. Preparation and Weighing:

  • Designate a specific area within a fume hood for handling this compound.

  • Before weighing, decontaminate the work surface.

  • Use a dedicated set of spatulas and weighing papers.

  • Handle the compound as a solution whenever possible to reduce the risk of aerosolization.

2. Dissolution and Dilution:

  • Prepare solutions in a fume hood.

  • Add solvent to the powdered compound slowly to avoid splashing.

  • Cap and vortex or sonicate to ensure complete dissolution.

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, and hazard symbols.

  • Transport solutions in secondary containment.

  • When adding the compound to cell cultures or other experimental systems, do so in a manner that minimizes aerosol generation.

4. Spill Management:

  • Have a spill kit readily available.

  • In case of a small spill, absorb the material with an inert absorbent, decontaminate the area with a suitable solvent (e.g., 70% ethanol), and dispose of the waste as hazardous.

  • For larger spills, evacuate the area and contact the institutional safety office.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[9]

  • Solid Waste: All solid waste, including empty vials, weighing papers, contaminated gloves, and other disposable labware, must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Decontamination: All non-disposable equipment should be thoroughly decontaminated with an appropriate solvent before being removed from the designated work area.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, the following table provides a template for the types of quantitative data that should be sought and recorded for any new chemical compound. This information is critical for a comprehensive risk assessment.

PropertyValueSource
Chemical Formula To be determinedSupplier Information / Chemical Database
Molecular Weight To be determinedSupplier Information / Chemical Database
Physical State Assumed to be a solidVisual Inspection
Solubility To be determined in relevant solventsExperimental Determination
LD50 (Oral, Rat) Not available; handle as highly potentAssume high toxicity
Occupational Exposure Limit (OEL) Not established; handle with containmentAssume a low OEL

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from receiving the compound to the final disposal of waste.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive_Compound Receive Compound & Verify Labeling Review_SDS Review SDS or Conduct Risk Assessment Receive_Compound->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Powder Weigh Powder Don_PPE->Weigh_Powder Prepare_Stock_Solution Prepare Stock Solution Weigh_Powder->Prepare_Stock_Solution Perform_Experiment Perform Experiment Prepare_Stock_Solution->Perform_Experiment Decontaminate_Workspace Decontaminate Workspace & Equipment Perform_Experiment->Decontaminate_Workspace Dispose_Solid_Waste Dispose of Solid Waste (Hazardous) Decontaminate_Workspace->Dispose_Solid_Waste Dispose_Liquid_Waste Dispose of Liquid Waste (Hazardous) Decontaminate_Workspace->Dispose_Liquid_Waste Doff_PPE Doff & Dispose of PPE Dispose_Solid_Waste->Doff_PPE Dispose_Liquid_Waste->Doff_PPE

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.